molecular formula C10H9N5O B1673648 Kinetin CAS No. 525-79-1

Kinetin

Cat. No.: B1673648
CAS No.: 525-79-1
M. Wt: 215.21 g/mol
InChI Key: QANMHLXAZMSUEX-UHFFFAOYSA-N
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Description

Kinetin is a member of the class of 6-aminopurines that is adenine carrying a (furan-2-ylmethyl) substituent at the exocyclic amino group. It has a role as a geroprotector and a cytokinin. It is a member of furans and a member of 6-aminopurines.
This compound is a cytokinin which are plant hormones promotes cell division and plant growth. It was shown to naturally exist in DNA of organisms including humans and various plants. While this compound is used in tissue cultures to produce new plants, it is also found in cosmetic products as an anti-aging agents.
This compound has been reported in Humulus lupulus, Cocos nucifera, and other organisms with data available.
A furanyl adenine found in PLANTS and FUNGI. It has plant growth regulation effects.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7H-purin-6-amine
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InChI

InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)
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InChI Key

QANMHLXAZMSUEX-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3
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Molecular Formula

C10H9N5O
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DSSTOX Substance ID

DTXSID9035175
Record name Kinetin
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Molecular Weight

215.21 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
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Solubility

Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.
Record name KINETIN
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Color/Form

Platelets from absolute ethanol

CAS No.

525-79-1
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Melting Point

266-267 °C, 266.50 °C. @ 760.00 mm Hg
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Foundational & Exploratory

The Discovery and Isolation of Kinetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and isolation of kinetin (6-furfurylaminopurine), the first cytokinin identified. It details the pivotal experiments, methodologies, and quantitative data that marked the dawn of a new era in plant hormone research. This document is structured to serve as a practical reference, offering detailed protocols and visual workflows for researchers in plant biology and related fields.

Executive Summary

In the mid-1950s, a team of scientists at the University of Wisconsin, led by Folke Skoog and Carlos Miller, culminated a years-long search for a substance that could stimulate plant cell division (cytokinesis). Their work, which began with observations of natural substances like coconut milk, led to the serendipitous discovery of a highly active compound in aged and autoclaved herring sperm DNA.[1][2] This compound, isolated, characterized, and synthesized in 1955-1956, was named this compound.[3][4] The discovery was monumental, not only identifying a potent cell division promoter but also establishing the principle that the quantitative balance between hormones—specifically auxin and cytokinin—controls plant organogenesis.[2] this compound, though initially believed to be a synthetic artifact of the isolation process, was later found to occur naturally in the DNA of nearly all organisms, formed from the oxidative damage of deoxyribose.[5][6] This guide retraces the scientific journey, presenting the data and protocols that laid the foundation for cytokinin research.

The Path to Discovery: From Coconut Milk to Autoclaved DNA

The quest for a cell division factor was born from the challenges of growing plant tissues in vitro. Early research in Folke Skoog's lab showed that a basic nutrient medium containing auxin could support cell enlargement but not sustained cell division in tobacco pith tissue.[6]

Initial investigations focused on complex natural substances:

  • Coconut Milk: Inspired by Johannes van Overbeek's work, Skoog's group found that coconut milk could sometimes promote the proliferation of tobacco tissue, but the results were highly variable and inconsistent.[3]

  • Yeast Extract: Similarly, yeast extract showed sporadic activity. A crucial observation was that an old, degraded sample of yeast extract was particularly effective, hinting that the active substance might be a breakdown product.[2]

The breakthrough came when Carlos Miller, acting on the knowledge that adenine (B156593) (a purine) showed very weak cell division-promoting activity, decided to test a commercially available source of purines: herring sperm DNA.[3] An old sample proved to be highly active, while a newly purchased batch showed no activity at all.[2] This paradox led to a critical hypothesis: the active substance was not the DNA itself, but a degradation product. Miller confirmed this by autoclaving a fresh, inactive DNA sample, which generated enormous cell division-promoting activity.[3] The active compound was an artifact of heat and acid treatment of DNA.

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Figure 1: Logical workflow of the key observations and experiments leading to the discovery of the active cell division factor in autoclaved DNA.

Isolation and Identification of this compound

With a reliable method to produce the active substance, Miller developed a procedure to isolate and purify it. The process, outlined in their 1956 publication in the Journal of the American Chemical Society, involved several classical biochemistry techniques.[4][7]

The key steps were:

  • Acid Hydrolysis: Autoclaving the herring sperm DNA in an acidic condition was necessary for activation.

  • Solvent Extraction: The resulting slurry was extracted with n-butanol to partition the active, likely less polar, compound away from the highly polar DNA remnants.

  • Purification by Precipitation: The active material was further purified from extracts using silver nitrate (B79036) precipitation, a common method for separating purines.

  • Chromatography: Paper chromatography was employed as the final purification step, yielding a crystalline substance.

Chemical analysis and deductive reasoning led Miller to propose the structure as 6-furfurylaminopurine. This was swiftly confirmed by Frank Strong and his team, who synthesized the compound by refluxing 6-methylmercaptopurine (B131649) in furfurylamine.[3] The synthetic compound was identical in all chemical and biological properties to the one isolated from DNA.[3]

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// Edges start_node -> process1; process1 -> intermediate1; intermediate1 -> process2; process2 -> intermediate2; intermediate2 -> process3; process3 -> intermediate3; intermediate3 -> process4; process4 -> result_node; }

Figure 2: A simplified workflow of the chemical protocol used to isolate and purify this compound from autoclaved herring sperm DNA.

Quantitative Analysis and Biological Activity

The potency of this compound was established using the tobacco pith callus bioassay. Early purified preparations showed biological activity at concentrations below 1 mg/L.[3] The landmark 1957 paper by Skoog and Miller, "Chemical Regulation of Growth and Organ Formation in Plant Tissues Cultured in Vitro," provided the critical quantitative data demonstrating that the ratio of auxin (indole-3-acetic acid, IAA) to this compound, rather than the absolute amount of either, determined the developmental fate of the tobacco callus.[1][2]

Auxin (IAA) Conc. (mg/L)This compound (KIN) Conc. (mg/L)Auxin:this compound RatioPrimary Morphological Outcome
3.00.02150 : 1Root Formation and Proliferation[8]
2.00.2 - 0.510:1 - 4:1Undifferentiated Callus Growth[2][9]
0.031.0 - 2.01:33 - 1:67Bud Formation and Shoot Growth[8]
0.01.0No AuxinNo significant growth
2.00.0No this compoundSome cell enlargement, no division[2]
Table 1: Summary of the quantitative relationship between auxin (IAA) and this compound (KIN) concentrations and their effect on organogenesis in tobacco callus culture, based on the findings of Skoog and Miller (1957).

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Figure 3: The balance between auxin and this compound concentrations dictates the developmental fate of plant tissues in vitro.

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the publications of Skoog, Miller, and their contemporaries from the 1940s and 1950s.

Tobacco Pith Callus Bioassay

This bioassay was the standard for testing for cytokinin activity.

1. Medium Preparation:

  • A basal nutrient medium, such as White's basic medium, is prepared.[10] Its composition includes macronutrients (e.g., Ca(NO₃)₂, KNO₃), micronutrients (e.g., MnSO₄, H₃BO₃), and 2% sucrose (B13894) as a carbon source.[10]

  • The medium is solidified with agar (B569324).

  • Auxin (e.g., IAA at 2.0 mg/L) is added to the medium.

  • The test substance (e.g., this compound) is added at various concentrations (e.g., 0.02 to 2.0 mg/L). A control medium contains auxin but no test substance.

  • The medium is sterilized by autoclaving and dispensed into sterile culture vessels (e.g., Erlenmeyer flasks).

2. Explant Preparation:

  • Stem internodes are harvested from rapidly growing tobacco plants (Nicotiana tabacum).

  • The stems are surface sterilized by swabbing with 70% ethanol (B145695) followed by immersion in 0.1% mercuric chloride solution for 20 minutes.[10]

  • Under aseptic conditions, the epidermis is removed, and the stem is sectioned.

  • Small explants of pith parenchyma tissue are excised from the center of the stem.

3. Culture and Incubation:

  • A single pith explant is placed on the surface of the prepared agar medium in each vessel.

  • Cultures are maintained in the dark at a constant temperature (e.g., 25°C).

4. Data Collection:

  • After a set period (e.g., 3-5 weeks), the cultures are assessed.

  • Growth is measured qualitatively (visual observation of cell proliferation and callus formation) and quantitatively (measuring the fresh weight of the tissue).

  • A positive result is defined as significant callus growth compared to the control, which should only exhibit cell enlargement.

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// Edges start -> add_hormones; add_hormones -> sterilize; sterilize -> inoculate; prep_explant -> inoculate; inoculate -> incubate; incubate -> measure; measure -> end; }

Figure 4: Standard workflow for the tobacco pith callus bioassay used to identify cell division-promoting substances like this compound.

This compound Isolation from Autoclaved DNA (Simplified)

This protocol outlines the key steps for isolating the active factor as performed by Miller.

1. Activation:

  • Dissolve commercial herring sperm DNA in water to form a slurry.

  • Acidify the slurry slightly (the original DNA preparation was sufficiently acidic on its own).

  • Autoclave the slurry at 121°C for a specified period to induce degradation.

2. Extraction:

  • Cool the autoclaved, darkened slurry.

  • Perform a liquid-liquid extraction with an equal volume of n-butanol. The active factor will partition into the butanol phase.

  • Separate and collect the butanol phase.

  • Remove the butanol by distillation, leaving a concentrated aqueous preparation.

3. Purification:

  • Filter the aqueous preparation to remove insoluble materials.

  • Adjust the pH and add a solution of silver nitrate (AgNO₃) to precipitate purine-containing compounds, including this compound.

  • Recover the precipitate and treat it to release the free purines.

  • Further purify the active fraction using paper chromatography with an appropriate solvent system. The active compound can be identified by its UV quenching properties.

4. Crystallization:

  • Elute the active compound from the chromatogram.

  • Crystallize the pure this compound from the concentrated eluate.

Conclusion

The discovery of this compound was a seminal moment in plant biology. It provided the first concrete evidence of a chemical class, the cytokinins, dedicated to promoting cell division. The meticulous experimental work of Folke Skoog, Carlos Miller, and their colleagues not only yielded a new molecule but also revealed the profound concept of hormonal balance in controlling plant development. The protocols and quantitative frameworks they established, particularly the tobacco callus bioassay and the principle of the auxin-to-cytokinin ratio, remain foundational pillars in plant tissue culture and biotechnology today.

References

Kinetin: A Comprehensive Technical Guide to a Cornerstone of Plant Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N6-furfuryladenine), the first cytokinin to be identified, remains a pivotal synthetic plant hormone in research and commercial applications. Initially isolated from autoclaved herring sperm DNA, its discovery revolutionized plant science by demonstrating the chemical regulation of cell division.[1][2][3] While once thought to be purely synthetic, evidence now suggests its natural occurrence in the DNA of various organisms, arising from oxidative damage repair processes.[1] This technical guide provides an in-depth exploration of this compound's core functions, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols. It is designed to serve as a comprehensive resource for professionals in plant biology, agriculture, and drug development.

Chemical and Physical Properties

This compound is a purine-based compound, structurally an adenine (B156593) derivative with a furfuryl group attached to the N6 position.[4][5] This structure is fundamental to its biological activity in promoting cell division, or cytokinesis, in plants.[3]

PropertyValueReference
IUPAC Name N6-furfuryladenine[1]
Molecular Formula C₁₀H₉N₅O[1][6]
Molar Mass 215.216 g·mol⁻¹[1]
Appearance Off-white powder[1]
Melting Point 269–271 °C (decomposes)[1]
Solubility Insoluble in water; soluble in strong acids, alkalis, and glacial acetic acid.[7]
CAS Number 525-79-1[1][6]

Mechanism of Action and Signaling Pathway

This compound, like other cytokinins, exerts its effects through a sophisticated signal transduction pathway analogous to the two-component systems found in bacteria.[3][8][9] This pathway involves a multi-step phosphorelay, ultimately leading to the regulation of gene expression.

The key components of the cytokinin signaling pathway are:

  • Histidine Kinase (HK) Receptors: These are membrane-localized sensor proteins that bind to cytokinin.[3][8][9]

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the activated HK receptors.[8][9]

  • Response Regulators (RRs): Located in the nucleus, these proteins are the final targets of the phosphorelay. They are transcription factors that, once phosphorylated, regulate the expression of cytokinin-responsive genes.[3][8][9]

There are two main types of response regulators:

  • Type-B RRs: These are transcriptional activators that turn on the expression of cytokinin-responsive genes, including the Type-A RRs.[8]

  • Type-A RRs: These act as negative regulators of the pathway, creating a feedback loop to dampen the cytokinin response.[3]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HK Histidine Kinase Receptor (AHK) This compound->HK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) HK->AHP Phosphotransfer TypeB_RR Type-B Response Regulator (ARR) AHP->TypeB_RR Phosphotransfer Target_Genes Cytokinin-Responsive Genes TypeB_RR->Target_Genes Activates Transcription TypeA_RR Type-A Response Regulator (ARR) TypeA_RR->TypeB_RR Negative Feedback Target_Genes->TypeA_RR Expression Cellular_Response Cellular Response (e.g., Cell Division) Target_Genes->Cellular_Response Leads to

Caption: Cytokinin signaling pathway initiated by this compound.

Physiological Effects on Plant Growth and Development

This compound influences a wide array of physiological processes in plants, often in conjunction with other phytohormones, particularly auxins.[3][10][11] The ratio of this compound to auxin is a critical determinant of cellular differentiation.[3]

Key Physiological Effects of this compound:

  • Cell Division and Proliferation: this compound's primary and most well-known effect is the promotion of cell division (cytokinesis) in the presence of auxin.[1][4][10] This is fundamental to callus formation and shoot regeneration in tissue culture.[1][4]

  • Morphogenesis: In tissue culture, the relative concentrations of this compound and auxin direct organ formation. A high this compound-to-auxin ratio typically induces shoot formation, while a low ratio favors root development.[3][12]

  • Delay of Senescence: this compound can delay the aging of plant tissues by preventing protein breakdown and chlorophyll (B73375) degradation.[3][7]

  • Apical Dominance: this compound can counteract the effect of auxin in promoting apical dominance, thereby stimulating the growth of lateral buds.[3][13]

  • Chloroplast Development: It plays a role in the development and maturation of chloroplasts.[10][13]

  • Nutrient Mobilization: this compound can enhance the movement of nutrients from older tissues to actively growing regions.[14]

  • Stress Resistance: this compound has been shown to improve plant tolerance to various abiotic stresses, such as drought and salinity.[15][16]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species and processes.

Table 1: Effect of this compound on Senescence in Wheat Leaves

TreatmentProtein Content (% of initial) after 3 daysReference
Control (Water)46%[17]
1 µM this compound60%[17]

Table 2: Effect of this compound on Protein Synthesis and Degradation in Senescing Wheat Leaves (3 days)

ProcessThis compound-Induced Protein Retention (µ g/leaf )Reference
Protein Synthesis14[17]
Inhibition of Protein Degradation186[17]

Table 3: Effect of this compound Foliar Spray on Crop Yield

CropThis compound Concentration (mg/L)Observed EffectReference
Cucumber2.5Taller plants, larger leaf area, bigger yields[18]
Cucumber10Negative response, lower yields[18]
Tomato2.5Positive response similar to cucumber[18]
Pepper10Best results for yield[18]

Table 4: Effect of this compound on Growth of Desmodium triquetrum

This compound Concentration (ppm)Average Plant Height (cm)Average Stem Diameter (mm)Average Number of LeavesAverage Number of BranchesReference
0 (Control)36.08---[19]
10----[19]
20----[19]
3043.294.6144.5616.44[19]

Key Experimental Protocols

Tobacco Pith Callus Bioassay for Cytokinin Activity

This classic bioassay, adapted from the work of Miller, Skoog, and colleagues, is used to determine the cytokinin activity of a substance.[1][2]

Objective: To induce cell division and callus growth in tobacco pith tissue.

Materials:

  • Tobacco plant (Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Auxin (e.g., Indole-3-acetic acid, IAA)

  • This compound (or test substance)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Autoclave

Methodology:

  • Prepare MS medium supplemented with a constant, optimal concentration of auxin (e.g., 2 mg/L IAA) and varying concentrations of this compound (e.g., 0, 0.02, 0.2, 2.0 mg/L).

  • Adjust the pH of the medium to 5.7-5.8, add agar, and autoclave.

  • Pour the sterile medium into petri dishes in a laminar flow hood and allow it to solidify.

  • Excise pith tissue from the stem of a tobacco plant under sterile conditions.

  • Cut the pith tissue into small, uniform explants (e.g., 5x5 mm).

  • Place one explant onto the surface of the medium in each petri dish.

  • Seal the petri dishes and incubate in the dark at 25°C.

  • Observe for callus formation and measure the fresh weight of the callus after a set period (e.g., 3-4 weeks). The amount of callus growth is proportional to the cytokinin activity of the substance.

Tobacco_Pith_Callus_Bioassay cluster_prep Preparation cluster_explant Explant Preparation cluster_culture Culturing cluster_analysis Analysis Prep_Medium Prepare MS Medium + Auxin + this compound Autoclave Autoclave Medium Prep_Medium->Autoclave Pour_Plates Pour into Petri Dishes Autoclave->Pour_Plates Inoculate Place Explants on Medium Pour_Plates->Inoculate Excise_Pith Excise Tobacco Pith Cut_Explants Cut into Uniform Explants Excise_Pith->Cut_Explants Cut_Explants->Inoculate Incubate Incubate in Dark at 25°C Inoculate->Incubate Observe Observe Callus Growth Incubate->Observe Measure Measure Fresh Weight Observe->Measure

Caption: Workflow for the tobacco pith callus bioassay.

In Vitro Shoot Regeneration from Callus

This protocol outlines the general steps for inducing shoot formation from an undifferentiated callus, a cornerstone of plant micropropagation.

Objective: To regenerate shoots from a callus culture by manipulating the auxin-to-cytokinin ratio.

Materials:

  • Established callus culture (e.g., from the protocol above)

  • MS basal medium

  • Sucrose

  • Agar

  • Auxin (e.g., Naphthaleneacetic acid, NAA)

  • This compound

  • Sterile culture vessels (e.g., test tubes or jars)

  • Laminar flow hood

  • Autoclave

Methodology:

  • Prepare a shoot induction medium (SIM). This is typically an MS medium with a high cytokinin-to-auxin ratio. For example, 1.0-5.0 mg/L this compound and 0.1-0.5 mg/L NAA.

  • Adjust the pH, add agar, and autoclave the medium.

  • Dispense the sterile medium into culture vessels in a laminar flow hood.

  • Under sterile conditions, transfer a small piece of healthy, proliferating callus onto the surface of the SIM.

  • Seal the culture vessels and incubate under a 16-hour photoperiod at 25°C.

  • Observe for the development of green meristematic nodules, which will differentiate into shoot primordia and then shoots over several weeks.

  • Once shoots are well-developed, they can be subcultured to a rooting medium (with a high auxin-to-cytokinin ratio) for whole plantlet regeneration.

Shoot_Regeneration_Workflow Callus Established Callus Culture Subculture Subculture Callus onto SIM Callus->Subculture SIM_Prep Prepare Shoot Induction Medium (High this compound:Auxin Ratio) SIM_Prep->Subculture Incubate Incubate under Light at 25°C Subculture->Incubate Shoot_Dev Shoot Primordia Development Incubate->Shoot_Dev Shoot_Elongation Shoot Elongation Shoot_Dev->Shoot_Elongation Rooting Transfer to Rooting Medium (High Auxin:this compound Ratio) Shoot_Elongation->Rooting

Caption: Workflow for in vitro shoot regeneration.

Interaction with Other Phytohormones

This compound's function is intricately linked with other plant hormones.

  • Auxins: The interaction between this compound and auxin is the most critical and well-documented. As detailed above, their ratio governs cell division and differentiation.[3][20] this compound can also enhance auxin-induced ethylene (B1197577) production by suppressing the conjugation of auxin into inactive forms, thereby increasing the level of free, active auxin.[21]

  • Gibberellins: this compound can sometimes act as a gibberellin inhibitor, suppressing stem elongation.[18]

  • Abscisic Acid (ABA): Cytokinins and ABA often have antagonistic effects, particularly in stress responses and seed dormancy.[14]

  • Ethylene: The relationship is complex. This compound can stimulate ethylene production in the presence of auxin.[21][22] Conversely, ethylene and gibberellic acid can be antagonistic in their effects on seedling growth.[22]

Conclusion

Since its discovery, this compound has been an indispensable tool in plant biology. Its profound ability to induce cell division in concert with auxin has not only unlocked the secrets of plant development but also provided the foundation for modern plant tissue culture and genetic engineering. This guide has provided a detailed overview of its chemical nature, signaling pathway, physiological roles, and practical applications. For researchers, a thorough understanding of this compound's mechanism of action and its interactions with other phytohormones is crucial for designing effective experiments and developing new applications in crop improvement and biotechnology. For professionals in drug development, the study of this compound and its signaling pathway may offer insights into cell cycle regulation and potential therapeutic targets, given the conserved nature of some cellular processes across kingdoms.

References

A Technical Guide to the Mechanism of Action of Kinetin in Plant Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Kinetin (N⁶-furfuryladenine), the first cytokinin to be identified, is a potent plant hormone that plays a pivotal role in the regulation of cell division, or cytokinesis.[1][2] Its mechanism of action is multifaceted, involving a complex signal transduction cascade that ultimately interfaces with the core cell cycle machinery. This document provides an in-depth technical overview of the this compound signaling pathway, its specific effects on cell cycle transitions, quantitative data from key studies, and detailed protocols for relevant experimental assays. This compound initiates a phosphorelay signaling cascade that culminates in the activation of transcription factors, leading to the expression of genes crucial for cell cycle progression, most notably D-type cyclins.[3][4] Furthermore, this compound directly influences the activity of cyclin-dependent kinases (CDKs) at critical checkpoints, such as the G2/M transition, by promoting their activating dephosphorylation.[5] Understanding this intricate mechanism is fundamental for applications in agriculture, biotechnology, and potentially for identifying novel therapeutic targets, given the conserved nature of cell cycle regulation.[6]

Introduction: The Discovery and Significance of this compound

The journey to understanding chemical control of plant cell division led to the discovery of this compound in the 1950s by Folke Skoog, Carlos Miller, and their colleagues.[2][7] While attempting to stimulate the proliferation of tobacco pith cells in tissue culture, they identified a potent, active compound derived from autoclaved herring sperm DNA.[1][8] This substance, which they named this compound for its remarkable ability to promote cytokinesis, was identified as 6-furfurylaminopurine.[2][8]

This compound belongs to the adenine-type class of cytokinins, a group of plant hormones primarily involved in cell growth and differentiation.[1][9] While initially isolated from a non-plant source, this compound-like activity is fundamental to plant development. Its discovery was a landmark achievement, establishing the principle that plant cell division is regulated by specific chemical factors. A crucial finding was that the morphogenetic fate of tissues—whether they form roots, shoots, or undifferentiated callus—depends on the concentration ratio of cytokinin to another plant hormone, auxin.[1][8][10] This interplay remains a central concept in plant developmental biology and biotechnology.[11]

The Core Mechanism: Cytokinin Signal Transduction

This compound, like other cytokinins, exerts its effects through a multi-step phosphorelay signaling pathway, analogous to two-component systems found in bacteria.[1][12][13] This pathway transduces the hormonal signal from the cell membrane to the nucleus, resulting in the transcriptional regulation of target genes.

The key steps are as follows:

  • Signal Perception: The pathway is initiated when this compound binds to a transmembrane histidine kinase receptor, such as ARABIDOPSIS HISTIDINE KINASE (AHK) 2, 3, or 4, located in the endoplasmic reticulum membrane.[1][4][14]

  • Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation on a conserved histidine (His) residue within the kinase domain.[12][14]

  • Phosphorelay: The phosphate (B84403) group is then transferred from the histidine residue to a conserved aspartate (Asp) residue in the receptor's receiver domain. From there, it is relayed to a soluble HISTIDINE PHOSPHOTRANSFER PROTEIN (AHP).[4][12]

  • Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm to the nucleus.[4]

  • Activation of Response Regulators: In the nucleus, the AHP transfers the phosphate group to an ARABIDOPSIS RESPONSE REGULATOR (ARR). There are two main types of ARRs involved:

    • Type-B ARRs: These are transcription factors. Upon phosphorylation, they become active and bind to the promoters of cytokinin-responsive genes, activating their transcription.[1][4]

    • Type-A ARRs: The transcription of Type-A ARR genes is a primary response to cytokinin signaling, activated by Type-B ARRs. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop that attenuates the signal.[1][15]

This signaling cascade is the central mechanism through which this compound triggers a wide range of cellular responses, including the activation of the cell division machinery.

Cytokinin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound AHK AHK Receptor (Histidine Kinase) This compound->AHK AHK->AHK AHP AHP AHK->AHP P Transfer AHP_P AHP-P ARRB Type-B ARR AHP_P->ARRB P Transfer ARRB_P Type-B ARR-P (Active TF) Genes Cytokinin Response Genes (e.g., CYCD3, Type-A ARRs) ARRB_P->Genes Activates Transcription ARRA Type-A ARR (Negative Regulator) ARRA->AHP_P Inhibits (Feedback) Genes->ARRA Expresses

Caption: The canonical cytokinin (this compound) signal transduction pathway.

This compound's Role in Cell Cycle Progression

This compound promotes cell division by influencing key transitions in the cell cycle, primarily the G1/S and G2/M checkpoints.[16][17] This regulation is achieved by linking the cytokinin signaling pathway to the core cell cycle regulators: cyclin-dependent kinases (CDKs) and their activating partners, cyclins.

Regulation of the G1/S Transition

The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical commitment step in the cell cycle. This compound positively regulates this transition by inducing the transcription of D-type cyclins, particularly CYCD3.[17][18]

  • Signal Transduction: The this compound signal is processed as described in Section 2.0, leading to the activation of Type-B ARR transcription factors in the nucleus.

  • Gene Expression: Activated Type-B ARRs bind to the promoter of the CYCD3 gene, initiating its transcription.[3]

  • CDK Activation: The newly synthesized CYCD3 protein forms a complex with a CDK (such as CDKA).

  • Phosphorylation of Rb: This active CYCD3/CDK complex phosphorylates the Retinoblastoma-related (RBR) protein.

  • E2F Release: Phosphorylation of RBR causes it to release the E2F transcription factor, which then activates the expression of genes required for DNA replication, driving the cell into the S phase.[19][20]

G1_S_Transition This compound This compound Signal ARRB_P Active Type-B ARR This compound->ARRB_P CYCD3_gene CYCD3 Gene ARRB_P->CYCD3_gene Induces Transcription CYCD3_protein CYCD3 Protein CYCD3_gene->CYCD3_protein Translation CDK_complex CYCD3/CDKA Complex CYCD3_protein->CDK_complex CDKA CDKA CDKA->CDK_complex RBR_E2F RBR-E2F Complex (Inactive) CDK_complex->RBR_E2F Phosphorylates RBR RBR_P RBR-P RBR_E2F->RBR_P E2F E2F (Active TF) RBR_E2F->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S G1 to S Phase Transition S_Phase_Genes->G1_S Promotes

Caption: this compound's control of the G1/S checkpoint via CYCD3 induction.
Regulation of the G2/M Transition

The G2/M transition, which commits the cell to mitosis, is another primary control point for cytokinins.[17] Evidence suggests that this compound promotes entry into mitosis through at least two interconnected mechanisms:

A. Activation of Mitotic CDKs: In plant cells, the master regulator for the G2/M transition is a p34cdc2-like kinase (a CDKA or CDKB type). Its activity is suppressed during G2 by inhibitory phosphorylation on a specific tyrosine residue.[5] this compound stimulates the removal of this inhibitory phosphate, leading to CDK activation and entry into mitosis.

  • Inactive CDK: The mitotic CDK/cyclin complex is held in an inactive state by an inhibitory phosphate group, added by the WEE1 kinase.

  • CDC25 Activity: this compound signaling leads to the activation of a CDC25-like phosphatase.

  • Dephosphorylation: This phosphatase removes the inhibitory phosphate from the CDK.

  • M-Phase Entry: The now-active CDK/cyclin complex phosphorylates numerous substrates, triggering the events of mitosis (e.g., chromosome condensation, spindle formation).[5][21]

B. Nuclear Shuttling of MYB3R4: Recent research in Arabidopsis has revealed a second mechanism where cytokinin signaling directly promotes the nuclear localization of the transcription factor MYB3R4.[3][22]

  • Cytoplasmic Retention: In the absence of a strong cytokinin signal, newly synthesized MYB3R4 protein is retained in the cytoplasm.

  • Nuclear Import: High levels of cytokinin at the G2/M transition promote the rapid translocation of MYB3R4 into the nucleus. This process is facilitated by importins.

  • Mitotic Gene Expression: Once in the nucleus, MYB3R4 activates a cascade of mitotic gene expression, driving the cell into division.[3][22]

G2_M_Transition cluster_A A: CDK Activation cluster_B B: TF Nuclear Import Kinetin_A This compound Signal CDC25 CDC25 Phosphatase Kinetin_A->CDC25 Activates Inactive_CDK Inactive Mitotic CDK-P CDC25->Inactive_CDK Dephosphorylates Active_CDK Active Mitotic CDK Inactive_CDK->Active_CDK Mitosis G2 to M Phase Transition Active_CDK->Mitosis Drives Kinetin_B This compound Signal MYB3R4_cyto MYB3R4 (Cytoplasm) Kinetin_B->MYB3R4_cyto Promotes MYB3R4_nuc MYB3R4 (Nucleus) MYB3R4_cyto->MYB3R4_nuc Nuclear Import Mitotic_Genes Mitotic Genes MYB3R4_nuc->Mitotic_Genes Activates Transcription Mitotic_Genes->Mitosis Promotes

Caption: Dual mechanisms of this compound action at the G2/M checkpoint.

Quantitative Analysis of this compound's Effects

The effects of this compound on cell division and plant development have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Summary of this compound's Effect on Cell Cycle Components and Cellular Processes

Parameter Measured Plant/System This compound Concentration Observed Effect Reference
p34cdc2-like H1 histone kinase activity Nicotiana tabacum pith parenchyma Not specified, but required with auxin >40-fold increase in activity compared to auxin alone [5]
Gene Expression (CYCD3) Arabidopsis thaliana Not specified, cytokinin-dependent Upregulation of transcription [17][23]
Cell Mortality Nicotiana tabacum BY-2 cells 50 µM Induction of programmed cell death and cell cycle arrest [24]
Gene Expression (Total) Arabidopsis thaliana 0.349 mM (saturated solution) 436 genes significantly influenced [9][25]

| Polyribosome Formation | Lactuca sativa (Lettuce) seeds | Not specified | Increased polyribosome formation correlated with germination |[26] |

Table 2: Summary of this compound's Effect on Plant Growth and Yield Parameters

Parameter Measured Plant Species This compound Concentration Observed Effect Reference
Seed Yield Hybrid Rice (under water deficit) 30 mg L⁻¹ (foliar spray) 14% increase in seed yield compared to control [27]
Panicle Weight Hybrid Rice (under water deficit) 30 mg L⁻¹ (foliar spray) 22% increase in panicle weight compared to control [27]
Root Xylem Vessel Area Hybrid Rice (under water deficit) 30 mg L⁻¹ (foliar spray) 23.9% increase in root xylem vessel area [28]
Chlorophyll (B73375) a & b Content Nicotiana tabacum (Xanthi) Saturated solution (90 mL dose) Significant retardation of chlorophyll degradation (senescence delay) [9][25]
Yield Cucumis sativus (Cucumber) 2.5 mg L⁻¹ (foliar spray) Increased yield [29]
Yield Capsicum annuum (Pepper) 10 mg L⁻¹ (foliar spray) Increased yield [29]

| Plant Height | Lycopersicon esculentum (Tomato) | 10⁻⁵ to 10⁻⁷ M (in solution) | Suppressed plant height (acted as gibberellin inhibitor) |[29] |

Key Experimental Protocols

The following protocols outline standard methodologies used to investigate the action of this compound.

Protocol: Tobacco Pith Callus Bioassay for Cytokinin Activity

This classic bioassay, central to the discovery of this compound, measures the ability of a substance to induce cell division and growth in tobacco pith tissue in the presence of auxin.

Materials:

  • Nicotiana tabacum (tobacco) stems

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Agar (B569324)

  • Auxin (e.g., Indole-3-acetic acid, IAA)

  • This compound (and other test compounds)

  • Sterile petri dishes, scalpels, forceps

  • Laminar flow hood

  • Autoclave

  • Growth chamber (25°C, dark)

Methodology:

  • Media Preparation: Prepare MS medium supplemented with 2% sucrose and a fixed, optimal concentration of auxin (e.g., 2 mg/L IAA). Divide the medium into aliquots before autoclaving.

  • Test Concentrations: To the cooled (50-60°C) aliquots, add different concentrations of this compound (e.g., 0, 0.02, 0.2, 2.0 mg/L) using sterile-filtered stock solutions. Pour the media into sterile petri dishes and allow them to solidify.

  • Explant Preparation: Under sterile conditions in a laminar flow hood, surface-sterilize tobacco stems (e.g., with 10% bleach followed by sterile water rinses).

  • Explant Excision: Aseptically cut the stem into segments. Excise small, uniform cylinders of pith tissue from the center of the stem segments, avoiding vascular tissue.

  • Inoculation: Place 3-4 pith explants onto the surface of the prepared media in each petri dish. Seal the dishes with paraffin (B1166041) film.

  • Incubation: Incubate the cultures in the dark at 25°C for 3-5 weeks.

  • Data Collection: After the incubation period, remove the callus tissue from the agar and determine its fresh weight. A significant increase in fresh weight over the auxin-only control indicates cytokinin activity.

Tobacco_Callus_Workflow start Start prep_media 1. Prepare MS + Auxin Media start->prep_media add_this compound 2. Add this compound Test Concentrations prep_media->add_this compound inoculate 5. Inoculate Explants on Media add_this compound->inoculate sterilize_stem 3. Surface-Sterilize Tobacco Stem excise_pith 4. Excise Pith Explants sterilize_stem->excise_pith excise_pith->inoculate incubate 6. Incubate in Dark (3-5 weeks) inoculate->incubate measure_weight 7. Measure Callus Fresh Weight incubate->measure_weight analyze 8. Analyze Data (Weight vs. Concentration) measure_weight->analyze end_node End analyze->end_node

Caption: Experimental workflow for the tobacco pith callus bioassay.
Protocol: Analysis of p34cdc2-like Kinase Activity

This protocol is adapted from studies showing this compound's effect on the G2/M transition.[5] It measures the activity of mitotic CDKs purified from plant cells.

Materials:

  • Plant tissue (e.g., tobacco suspension cells) cultured with and without this compound.

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, protease and phosphatase inhibitors).

  • p13suc1-agarose beads (to capture CDK complexes).

  • Wash buffer.

  • Kinase assay buffer.

  • Substrate (e.g., Histone H1).

  • [γ-³²P]ATP (radiolabel).

  • SDS-PAGE equipment.

  • Phosphorimager or autoradiography film.

Methodology:

  • Protein Extraction: Harvest plant cells and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold extraction buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to clarify the lysate.

  • CDK Affinity Purification: Incubate the supernatant (protein extract) with p13suc1-agarose beads for 2-3 hours at 4°C with gentle rotation. The p13suc1 protein binds specifically to CDK complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.

  • Kinase Assay: Resuspend the beads in kinase assay buffer containing Histone H1 substrate and [γ-³²P]ATP. Incubate at 30°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film. The level of radioactivity incorporated into the Histone H1 band is proportional to the CDK activity in the sample. Compare the activity from cells grown with this compound to those grown without.

Conclusion

This compound's mechanism of action in plant cell division is a well-defined process centered on a phosphorelay signal transduction system that directly modulates the core cell cycle machinery. By activating the expression of key regulators like CYCD3 at the G1/S boundary and promoting the dephosphorylation and activation of mitotic CDKs at the G2/M checkpoint, this compound provides a crucial stimulus for cell proliferation. The quantitative data clearly demonstrate its potent effects on cellular processes, overall plant growth, and agricultural yield. The experimental protocols provided serve as a foundation for further research into the nuanced roles of cytokinins and for the development of novel strategies to modulate plant growth in various applications.

References

An In-depth Technical Guide to N6-Furfuryladenine (Kinetin): Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-furfuryladenine, commonly known as Kinetin, is a synthetic cytokinin, a class of plant hormone that plays a pivotal role in promoting cell division and differentiation. First isolated from autoclaved herring sperm DNA, it was initially considered an artifact of the isolation process.[1][2] However, subsequent research has confirmed its natural occurrence in the DNA of nearly all organisms tested, including plants and human cells, where it is believed to form as a secondary product of oxidative DNA damage.[1] Beyond its fundamental role in plant biology, this compound has garnered significant interest for its potent anti-aging and antioxidant properties in human cells.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and the multifaceted biological activities of N6-furfuryladenine, with a focus on its mechanism of action in mammalian systems. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of cellular biology, dermatology, and drug development.

Molecular Structure and Identification

N6-furfuryladenine is a derivative of the purine (B94841) base adenine (B156593), characterized by a furfuryl group attached to the exocyclic N6 nitrogen atom.[4] This substitution is the source of its biological activity as a cytokinin.

  • Chemical Name: N-(furan-2-ylmethyl)-7H-purin-6-amine

  • Synonyms: this compound, 6-Furfurylaminopurine

  • CAS Number: 525-79-1

  • Molecular Formula: C₁₀H₉N₅O

  • Molecular Weight: 215.21 g/mol [5]

The structure consists of a planar purine ring system linked to a furan (B31954) ring via a methylene (B1212753) bridge. X-ray crystallography studies show that in its hydrochloride salt form, the adenine moiety exists as the N3-protonated N7-H tautomer, with the furfuryl ring oriented at a dihedral angle of 76.1° to the adenine plane.[4]

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[5] Its amphoteric nature allows for solubility in both acidic and alkaline aqueous solutions.[6] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[5]
Melting Point 266 - 271 °C (decomposes)[5][7]
pKa₁ 2.7[8]
pKa₂ 9.9[8]
UV max (Ethanol) 268 nm[8]
Solubility
WaterSlightly soluble / Insoluble (<1 mg/mL)[6][9][10]
DMSO8 - 43 mg/mL[9][10]
Acetic Acid~50 mg/mL[9]
Ethanol (B145695)Slightly soluble / Insoluble (<1 mg/mL)[6][9]
Dilute HCl / NaOHFreely soluble[6][8]

Synthesis of N6-Furfuryladenine

This compound can be synthesized through several methods, most commonly involving the condensation of a purine derivative with a furfuryl-containing reactant.[11] A prevalent and direct method is the reaction between 6-chloropurine (B14466) and furfurylamine (B118560) under alkaline conditions.[11] While effective, this reaction can produce byproducts due to the high reactivity of the chlorine at the 6-position.[11] A high-purity synthesis method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and hexamethyldisilazane (B44280) as a solvent to improve yield and purity.[11]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification 6-Chloropurine 6-Chloropurine Heat Heat to 110-115 °C 6-Chloropurine->Heat Furfurylamine Furfurylamine Mix Mix Furfurylamine and DBU Furfurylamine->Mix DBU (Base) DBU (Base) DBU (Base)->Mix Solvent Hexamethyldisilazane (Solvent) Solvent->Heat Add Gradually Add Mixture Heat->Add Mix->Add React Condensation Reaction Add->React Crude Crude this compound React->Crude Recrystallize Recrystallization Crude->Recrystallize Final High-Purity this compound (>99.5%) Recrystallize->Final

Figure 1: Workflow for high-purity synthesis of N6-furfuryladenine.

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological effects in both plant and animal systems. Its primary activities are centered around cell division, antioxidant defense, and the delay of senescence.

Cytokinin Activity in Plants

As a cytokinin, this compound's primary role in plants is the promotion of cell division (cytokinesis), typically in conjunction with auxins.[12] It is widely used in plant tissue culture to induce the formation of callus and to regenerate shoots from callus.[10] It also plays a role in breaking apical dominance, promoting lateral bud growth, and delaying the senescence of leaves.[12]

Anti-Aging Effects in Human Cells

This compound has demonstrated significant anti-aging effects in cultured human skin fibroblasts. Treatment with this compound delays the onset of cellular senescence, characterized by a reduction in typical age-related morphological changes such as cell enlargement and vacuolization.[6] It helps maintain the youthful morphology and proliferative capacity of cells over extended culture periods. This activity is a key reason for its inclusion in numerous cosmetic and cosmeceutical skincare products.[1]

Antioxidant Properties

A primary mechanism underlying this compound's anti-aging effects is its function as a potent antioxidant.[1] It protects crucial macromolecules, including DNA and proteins, from damage induced by reactive oxygen species (ROS).[3] Studies have shown that this compound can directly scavenge hydroxyl radicals and protect DNA from oxidative damage mediated by the Fenton reaction.[13] In cellular systems, low, physiologically relevant concentrations (up to 100 nM) of this compound protect against oxidative stress, reduce ROS production, and help maintain levels of the endogenous antioxidant glutathione (B108866) (GSH).[14] However, it is noteworthy that high concentrations (500 nM and above) have been shown to reduce cell viability and induce DNA damage.[14]

G Oxidative_Stress Oxidative Stress (e.g., UV, Toxins) ROS Increased ROS (Reactive Oxygen Species) Oxidative_Stress->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Senescence Cellular Senescence & Apoptosis Damage->Senescence This compound This compound (N6-Furfuryladenine) Scavenging Direct ROS Scavenging This compound->Scavenging Antioxidant_Defense Enhanced Antioxidant Defense (Maintains GSH levels) This compound->Antioxidant_Defense Scavenging->ROS Inhibits Antioxidant_Defense->ROS Reduces

Figure 2: this compound's mechanism in mitigating oxidative stress.

Cell Cycle Regulation

This compound's ability to promote cell division is linked to its influence on the cell cycle machinery. In plants, cytokinin is required in the late G2 phase and stimulates the entry into mitosis.[11] It achieves this by promoting the tyrosine dephosphorylation and subsequent activation of p34cdc2-like histone H1 kinase (a Cyclin-Dependent Kinase, CDK).[11] In mammalian systems, this compound has been described as a weak ATP-site directed inhibitor of the p34cdc2/cyclin B kinase complex (also known as CDK1/Cyclin B), which is the master regulator of the G2/M transition.[3] While this compound itself shows no significant antiproliferative activity against cancer cells, its nucleoside derivative, N6-furfuryladenosine (this compound-riboside), displays potent antiproliferative and apoptogenic effects by inducing ATP depletion and genotoxic stress.[3][15]

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_Inactive CDK1-Cyclin B (Inactive, Phosphorylated) Cdc25 Cdc25 Phosphatase (Tyrosine Dephosphorylation) CDK1_CyclinB_Inactive->Cdc25 Target for activation CDK1_CyclinB_Active CDK1-Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis Drives This compound This compound This compound->Cdc25 Stimulates (in plants) Cdc25->CDK1_CyclinB_Active Activates

Figure 3: this compound's role in the G2/M cell cycle transition.

Quantitative Biological Data

The biological effects of this compound are concentration-dependent. While it is protective at low concentrations, it can be cytotoxic at higher doses.

Assay / EffectOrganism / Cell TypeConcentrationResultReference(s)
DNA Protection (Fenton Reaction) Calf Thymus DNA (in vitro)100 µM50% max. protection against 8-oxo-dG formation[13]
Anti-Senescence Human Skin Fibroblasts40 - 80 µMDelayed onset of cellular aging characteristics[6]
Antioxidant Effect Human Skin Fibroblasts10 µMIncreased GSH levels, reduced TBARS[16]
Oxidative Stress Protection Human HL-60 cells≤ 100 nMProtection against oxidative stress-mediated death[14]
Cytotoxicity / Genotoxicity Human HL-60, HaCaT, NRK cells≥ 500 nMReduced cell viability, induced DNA damage[14]
Antiproliferative Activity Human MiaPaCa-2 Pancreas CarcinomaUp to 10 µMNo significant antiproliferative activity[3]

Experimental Protocols

Protocol: Synthesis of N6-Furfuryladenine

This protocol is a representative method based on the reaction of 6-chloropurine with furfurylamine.

  • Materials: 6-chloropurine, furfurylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), hexamethyldisilazane, ethanol, standard glassware for organic synthesis (three-neck flask, condenser, etc.).

  • Procedure:

    • In a three-neck flask equipped with a condenser and magnetic stirrer, add 6-chloropurine (1 molar equivalent) and hexamethyldisilazane.

    • Heat the mixture to 110-115 °C with stirring.

    • In a separate vessel, mix furfurylamine (1.0-1.15 molar equivalents) with DBU (1.0-1.2 molar equivalents).

    • Gradually add the furfurylamine/DBU mixture to the heated 6-chloropurine solution over a period of 1-2 hours.

    • Maintain the reaction at 110-115 °C for 4-6 hours, monitoring progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

    • Collect the precipitated white crystals of N6-furfuryladenine by vacuum filtration.

    • Wash the crystals with cold ethanol and dry under vacuum.

    • Confirm purity using HPLC and melting point analysis.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay identifies senescent cells, which express β-galactosidase at pH 6.0.[5][10][17]

G Start Culture Human Fibroblasts (Control vs. This compound-Treated) Wash1 Wash cells 2x with PBS Start->Wash1 Fix Fix with 2% Formaldehyde / 0.2% Glutaraldehyde (B144438) (3-5 min) Wash1->Fix Wash2 Wash cells 2-3x with PBS Fix->Wash2 Stain Add Staining Solution (pH 6.0) (X-gal, ferro/ferricyanide, salts) Wash2->Stain Incubate Incubate at 37°C (No CO₂) for 12-16 hours Stain->Incubate Observe Observe under microscope for blue-stained senescent cells Incubate->Observe Quantify Quantify percentage of blue cells vs. total cells Observe->Quantify

Figure 4: Experimental workflow for SA-β-galactosidase staining.

  • Materials: Cultured human fibroblasts (e.g., IMR-90), Phosphate-Buffered Saline (PBS), Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS), Staining Solution (see below), 37°C incubator (non-CO₂).

  • Staining Solution (pH 6.0): Prepare fresh. For 10 mL: 1 mL of 400 mM Citric Acid/Na Phosphate buffer pH 6.0, 150 µL of 5 M NaCl, 20 µL of 1 M MgCl₂, 100 µL of 500 mM Potassium Ferrocyanide, 100 µL of 500 mM Potassium Ferricyanide, 250 µL of 40 mg/mL X-gal in DMF, and 8.38 mL of dH₂O.

  • Procedure:

    • Plate cells in culture dishes and treat with desired concentrations of this compound over a long-term culture period.

    • Aspirate culture medium and wash cells twice with 1X PBS.

    • Add Fixative Solution to cover the cell monolayer and incubate for 3-5 minutes at room temperature.

    • Aspirate fixative and wash cells three times with 1X PBS.

    • Add freshly prepared SA-β-gal Staining Solution.

    • Incubate the plates at 37°C without CO₂ for 12-16 hours. Protect from light.

    • Observe cells under a standard light microscope. Senescent cells will develop a distinct blue color in the cytoplasm.

    • Quantify the results by counting the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Protocol: DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of a compound to act as a free radical scavenger.[7][18][19][20] The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727) or ethanol, Trolox (as a standard), this compound test solutions (various concentrations), 96-well microplate, microplate reader (517 nm).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 8 mM).

    • Prepare a fresh DPPH working solution (e.g., 600 µM) by diluting the stock solution with methanol. The solution should have a deep purple color and an absorbance of ~1.0 at 517 nm.

    • Prepare a serial dilution of this compound in methanol. Also prepare a Trolox standard curve.

    • In a 96-well plate, add 20 µL of the sample, standard, or methanol (for blank) to appropriate wells.

    • Add 180 µL of the DPPH working solution to all wells. Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each this compound concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the DPPH radical) from a plot of % inhibition versus concentration. Compare the activity to the Trolox standard.

Conclusion

N6-furfuryladenine (this compound) is a well-characterized molecule with foundational importance in plant science and expanding relevance in human health, particularly in the field of dermo-cosmetics and anti-aging research. Its mechanism of action, rooted in its antioxidant properties and influence on the cell cycle, provides a strong basis for its observed effects in delaying cellular senescence. While its direct antiproliferative effects on mammalian cells are minimal, its ability to protect against oxidative damage is significant. The provided data and protocols offer a technical foundation for scientists and researchers to further investigate and harness the therapeutic and protective potential of this intriguing molecule. Future research should aim to fully elucidate the specific signaling pathways this compound modulates in human cells to better understand its protective effects.

References

The Genesis of Kinetin: A Technical Guide to its Biosynthesis from DNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N⁶-furfuryladenine), a potent cytokinin, was first identified as a degradation product of autoclaved herring sperm DNA. Initially considered an artifact of isolation, it is now recognized as a naturally occurring molecule in the DNA of nearly all organisms, including humans and plants.[1][2] This technical guide delves into the biosynthesis of this compound, elucidating the pathway that commences with the oxidative degradation of DNA. It provides a comprehensive overview of the chemical transformations, detailed experimental protocols for its in vitro synthesis and quantification, and quantitative data where available. The logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this unique biosynthetic route.

The Biosynthetic Pathway: From Oxidative DNA Damage to this compound

The formation of this compound is not an enzymatic process but rather a consequence of oxidative stress on DNA. The pathway can be dissected into two primary stages:

  • Oxidative Degradation of Deoxyribose: Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), attack the deoxyribose sugar moiety within the DNA backbone. This oxidative attack, often at the C5' position, leads to the fragmentation of the sugar ring and the formation of various degradation products, a key one being furfural (B47365) .[3][4]

  • Reaction of Furfural with Adenine (B156593): The highly reactive aldehyde group of furfural readily reacts with the exocyclic N⁶-amino group of adenine residues within the DNA strand. This condensation reaction, followed by an intramolecular rearrangement, results in the formation of N⁶-furfuryladenine, or this compound.[3][5]

This pathway represents a unique cellular response, transforming a product of DNA damage into a biologically active signaling molecule.

Kinetin_Biosynthesis DNA DNA Damaged_DNA Oxidatively Damaged DNA (Deoxyribose Oxidation) DNA->Damaged_DNA Oxidative_Stress Oxidative Stress (e.g., •OH) Oxidative_Stress->Damaged_DNA Furfural Furfural Damaged_DNA->Furfural Degradation This compound This compound (N⁶-furfuryladenine) Furfural->this compound Reaction with Adenine Adenine Adenine Residue (in DNA) Adenine->this compound

Figure 1: Proposed biosynthesis pathway of this compound from DNA degradation.

Quantitative Data

While the qualitative pathway is well-established, precise quantitative data on the yield of this compound from oxidatively damaged DNA in a physiological context is limited. However, related chemical syntheses provide some insight into the efficiency of the core reaction.

Reaction/ProcessPrecursorsProductYieldReference
Chemical Synthesis6-Methylmercaptopurine, FurfurylamineThis compound~60%[6]
Oxidative DNA DamageCalf Thymus DNA (300 µg) + Fenton Reagents8-oxo-dG1.21 x 10⁻² (ratio to dG)[1]

Note: The yield of 8-oxo-dG is provided as a marker for the efficiency of the Fenton reaction in inducing oxidative DNA damage. A direct correlation to this compound yield from this data is not established.

Experimental Protocols

In Vitro Induction of Oxidative DNA Damage (Fenton Reaction)

This protocol describes the induction of oxidative damage in a purified DNA sample using the Fenton reaction, which generates hydroxyl radicals.

Materials:

  • Calf thymus DNA

  • Sodium acetate (B1210297) (NaOAc) buffer (20 mM, pH 5.0)

  • Ferrous sulfate (B86663) (FeSO₄) solution (25 µM)

  • Hydrogen peroxide (H₂O₂) solution (concentrations can be varied, e.g., up to 250 mM)

  • Cold ethanol (B145695) (95-100%)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Nuclease P1

  • Bacterial alkaline phosphatase

Procedure:

  • Dissolve 300 µg of calf thymus DNA in 250 µL of 16 mM NaOAc buffer (pH 5.0).[1]

  • Add FeSO₄ to a final concentration of 25 µM.[1]

  • Initiate the reaction by adding H₂O₂ to the desired final concentration.

  • Incubate the reaction mixture for a defined period (e.g., 1 hour) at 37°C.

  • Stop the reaction by precipitating the DNA with cold ethanol for 30 minutes at -20°C.[1]

  • Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% cold ethanol.

  • Resuspend the DNA pellet in 20 mM NaOAc buffer (pH 5.0).

  • For analysis, the DNA must be enzymatically hydrolyzed to nucleosides:

    • Digest the DNA with nuclease P1 (1 U/100 µg DNA) for 2 hours at 37°C in 20 mM NaOAc, pH 5.0.[1]

    • Add Tris-HCl to a final concentration of 50 mM (pH 7.4) and digest with bacterial alkaline phosphatase (0.2 U/100 µg DNA) for 1 hour at 37°C.[1]

  • The resulting solution of nucleosides is ready for analysis by HPLC or LC-MS/MS.

Fenton_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Fenton Reaction cluster_termination Reaction Termination & DNA Precipitation cluster_hydrolysis Enzymatic Hydrolysis DNA_solution Dissolve Calf Thymus DNA in NaOAc buffer Add_FeSO4 Add FeSO₄ DNA_solution->Add_FeSO4 Add_H2O2 Add H₂O₂ to initiate Add_FeSO4->Add_H2O2 Incubate Incubate at 37°C Add_H2O2->Incubate Precipitate Precipitate DNA with cold ethanol Incubate->Precipitate Centrifuge_Wash Centrifuge and wash pellet Precipitate->Centrifuge_Wash Resuspend Resuspend DNA Centrifuge_Wash->Resuspend Nuclease_P1 Digest with Nuclease P1 Resuspend->Nuclease_P1 Alk_Phos Digest with Alkaline Phosphatase Nuclease_P1->Alk_Phos Analysis Analysis by HPLC or LC-MS/MS Alk_Phos->Analysis

Figure 2: Experimental workflow for the in vitro induction of oxidative DNA damage.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound from a sample of hydrolyzed DNA.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Vydac C18, 4.6 x 250 mm).[1]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • A linear gradient can be optimized, for example:

    • 0 min: 99% A + 1% B

    • 4 min: 55% A + 45% B

    • 7 min: 30% A + 70% B

    • 8-12 min: Return to initial conditions for re-equilibration.[5]

  • Flow rate: 0.3 mL/min.[5]

Detection:

  • UV detection at a wavelength of 269 nm is suitable for cytokinins.

Quantification:

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Inject the hydrolyzed DNA sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, LC-MS/MS is the preferred method for this compound quantification.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar column and mobile phases as described for HPLC can be used.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. These transitions need to be determined by infusing a this compound standard.

Sample Preparation for LC-MS/MS:

  • The hydrolyzed DNA sample can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • An Oasis MCX SPE column is suitable for cytokinin extraction.[5]

  • The sample is loaded onto the column, washed, and then eluted. The eluent is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Quantification Hydrolyzed_DNA Hydrolyzed DNA Sample SPE Solid-Phase Extraction (SPE) (Optional, for LC-MS/MS) Hydrolyzed_DNA->SPE HPLC HPLC (Reversed-Phase C18) Hydrolyzed_DNA->HPLC Direct Injection SPE->HPLC UV_Detector UV Detector (269 nm) HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI+) HPLC->MS_Detector Quantification Quantification against Standard Curve UV_Detector->Quantification MS_Detector->Quantification

Figure 3: Analytical workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound from DNA degradation is a fascinating example of how a product of cellular damage can be repurposed into a signaling molecule. While the qualitative aspects of this pathway are understood, further research is needed to quantify the efficiency of this process under various physiological and pathological conditions. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further, potentially uncovering new roles for this compound in the cellular response to oxidative stress and its implications for drug development.

References

The Physiological Effects of Kinetin on Plant Growth and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N6-furfuryladenine), a synthetic cytokinin, plays a important role in the regulation of plant growth and development. First discovered as a compound that promotes cell division (cytokinesis) in the presence of auxin, its physiological effects extend to a wide array of processes, including shoot and root morphogenesis, the delay of leaf senescence, and the modulation of apical dominance.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing the underlying signaling pathways, and presenting key experimental protocols and quantitative data for researchers in plant biology and related fields.

Core Physiological Effects of this compound

This compound's influence on plant physiology is multifaceted, impacting cellular processes and overall plant architecture. Its primary effects are detailed below.

Cell Division and Enlargement

One of the most well-documented effects of this compound is its ability to stimulate cell division in plant tissues, particularly in callus cultures when supplied with an appropriate auxin.[2][3] This effect is fundamental to its application in plant tissue culture for regeneration and micropropagation.[4] this compound, in conjunction with auxins, facilitates the transition of cells through the cell cycle, leading to cell proliferation.[5]

Beyond cell division, this compound can also induce cell enlargement.[2] This has been observed in various plant tissues, including leaf discs and cotyledons.[2]

Shoot and Root Morphogenesis

The relative concentrations of this compound and auxin in a culture medium are critical determinants of organogenesis in plant callus tissue. A higher this compound-to-auxin ratio generally promotes the formation of shoots, while a lower ratio favors root development.[5][6] This principle is a cornerstone of plant tissue culture, enabling the regeneration of whole plants from undifferentiated callus.[6][7]

Delay of Leaf Senescence

This compound is a potent inhibitor of leaf senescence, the programmed aging and degradation of leaf tissues.[7] This "Richmond-Lang effect" is characterized by the delayed breakdown of chlorophyll (B73375) and proteins in treated leaves, keeping them photosynthetically active for a longer period.[2] This is achieved by promoting nutrient mobilization to the treated area and maintaining the integrity of chloroplasts.[8]

Apical Dominance

This compound can counteract apical dominance, the phenomenon where the central, apical bud of a plant grows more strongly than the lateral axillary buds.[8][9] While auxin produced in the apical bud inhibits lateral bud growth, this compound can promote the outgrowth of these buds, leading to a bushier plant architecture.[10] However, the interaction between auxin and this compound in apical dominance can be complex, with some studies showing that this compound can enhance the inhibitory effect of auxin on lateral buds when applied together.[11][12]

This compound Signaling Pathway

This compound, like other cytokinins, is perceived by a signaling pathway that is analogous to the two-component systems found in bacteria.[1][13] This pathway, extensively studied in Arabidopsis thaliana, involves a multi-step phosphorelay.

The key components of the cytokinin signaling pathway are:

  • Arabidopsis Histidine Kinases (AHKs): These are the cytokinin receptors located in the endoplasmic reticulum membrane. Arabidopsis has three main cytokinin receptors: AHK2, AHK3, and AHK4/CRE1/WOL.[3][14]

  • Arabidopsis Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.[3][14]

  • Arabidopsis Response Regulators (ARRs): These proteins are the final components of the signaling cascade and act as transcription factors. They are divided into two main types:

    • Type-B ARRs: These are positive regulators of cytokinin responses. Upon phosphorylation by AHPs, they activate the transcription of cytokinin-responsive genes.[1]

    • Type-A ARRs: These are negative regulators and are themselves induced by cytokinin. They function in a negative feedback loop to dampen the cytokinin signal.[1]

Kinetin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Histidine Kinase Receptor) AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation & Activation DNA Cytokinin-Responsive Genes ARR_B->DNA Transcriptional Activation ARR_A Type-A ARR (Response Regulator) ARR_A->AHP Negative Feedback (Inhibition) DNA->ARR_A Transcription & Translation This compound This compound This compound->AHK Binding & Activation

Quantitative Data on this compound's Effects

The optimal concentration of this compound for eliciting a desired physiological response is species- and tissue-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Shoot and Root Development in Tissue Culture

Plant SpeciesExplantThis compound ConcentrationAuxin Type & ConcentrationObserved Effect
Matthiola incanaSingle node2 mg/L-Best shoot length (11.72 mm) and most nodes (4.64)
Matthiola incanaSingle node1 mg/L-Largest number of roots (3.40) and longest root length (54.0 mm)
Desmodium triquetrumSeedlings (foliar spray)30 ppm-Increased plant height, stem diameter, and number of leaves and branches
Hazelnut (cv. 'Daviana')Shoots1 mg/L-Better new growth elongation compared to BAP
Barnyard MilletCallus0.5 mg/L-Maximum shoot induction and number of shoots per callus

Table 2: Effect of this compound on Delaying Leaf Senescence

Plant SpeciesAssay TypeThis compound ConcentrationObserved Effect
Raphanus sativusLeaf disc3.75 µMSignificant retention of chlorophyll and protein levels
Tobacco (Xanthi)Detached leaf90 mL of 0.349 mM solution (repeated application)Significant retention of chlorophyll a and b
Cajanus cajanFoliar spray5 µMMinimized loss of chlorophylls, proteins, and nucleic acids

Experimental Protocols

Protocol for this compound-Induced Callus Formation and Shoot Regeneration from Leaf Explants

This protocol is a generalized procedure based on common practices in plant tissue culture.[15]

Materials:

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Agar or other gelling agent

  • This compound stock solution (e.g., 1 mg/mL)

  • Auxin stock solution (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] or Naphthaleneacetic acid [NAA] at 1 mg/mL)

  • Young, healthy leaves from the source plant

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) commercial bleach solution with a few drops of Tween 20

  • Sterile distilled water

  • Sterile petri dishes, forceps, and scalpels

  • Culture vessels (e.g., test tubes or Magenta boxes)

Procedure:

  • Media Preparation:

    • Callus Induction Medium: Prepare MS medium supplemented with 3% (w/v) sucrose and a combination of auxin and this compound. A common starting point is 1.0 mg/L 2,4-D and 0.1 mg/L this compound. Adjust the pH to 5.8 before autoclaving.

    • Shoot Regeneration Medium: Prepare MS medium with 3% (w/v) sucrose and a higher this compound-to-auxin ratio (e.g., 2.0 mg/L this compound and 0.1 mg/L NAA). Adjust the pH to 5.8 before autoclaving.

  • Explant Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to the bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Callus Induction:

    • Cut the sterilized leaves into small segments (e.g., 1 cm²).

    • Place the leaf segments onto the callus induction medium in petri dishes.

    • Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

    • Subculture the developing callus to fresh medium every 3-4 weeks.

  • Shoot Regeneration:

    • Once a sufficient amount of healthy callus has formed, transfer small pieces to the shoot regeneration medium.

    • Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

    • Shoots should begin to form within 4-8 weeks.

Callus_Induction_Workflow Start Start: Select young, healthy leaves Sterilization Surface Sterilization (Ethanol & Bleach) Start->Sterilization Explant_Prep Cut leaves into explants Sterilization->Explant_Prep Callus_Induction Culture on Callus Induction Medium (High Auxin:Low this compound) Explant_Prep->Callus_Induction Incubation_Dark Incubate in Dark Callus_Induction->Incubation_Dark Callus_Formation Callus Proliferation Incubation_Dark->Callus_Formation Shoot_Regeneration Transfer Callus to Shoot Regeneration Medium (Low Auxin:High this compound) Callus_Formation->Shoot_Regeneration Incubation_Light Incubate in Light/Dark Cycle Shoot_Regeneration->Incubation_Light Shoot_Development Shoot Formation and Elongation Incubation_Light->Shoot_Development End End: Regenerated Shoots Shoot_Development->End

Protocol for Leaf Senescence Bioassay using Chlorophyll Retention

This bioassay quantifies the ability of this compound to delay chlorophyll degradation in detached leaves.[16][17]

Materials:

  • Mature, healthy leaves from a suitable plant species (e.g., wheat, radish, or tobacco)

  • This compound solutions of varying concentrations (e.g., 0, 0.1, 1.0, 10 µM)

  • Petri dishes lined with filter paper

  • Cork borer or scissors

  • 80% (v/v) acetone (B3395972)

  • Spectrophotometer

  • Test tubes

Procedure:

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size using a cork borer or cut leaf segments of a consistent dimension.

    • Randomly distribute the leaf discs into the petri dishes, with each dish representing a different this compound concentration.

  • Incubation:

    • Moisten the filter paper in each petri dish with the corresponding this compound solution.

    • Float the leaf discs on the moistened filter paper.

    • Seal the petri dishes and incubate them in the dark at room temperature for a set period (e.g., 48-96 hours).

  • Chlorophyll Extraction:

    • After the incubation period, blot the leaf discs dry and record their fresh weight.

    • Place the leaf discs in a test tube with a known volume of 80% acetone (e.g., 5 mL).

    • Keep the tubes in the dark until the leaf tissue is completely white, indicating full chlorophyll extraction.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the acetone extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

    • Calculate the total chlorophyll concentration using an appropriate formula (e.g., Arnon's equation).

Senescence_Assay_Workflow Start Start: Select mature, healthy leaves Leaf_Disc_Prep Prepare uniform leaf discs Start->Leaf_Disc_Prep Treatment Float discs on different this compound concentrations Leaf_Disc_Prep->Treatment Incubation Incubate in dark for 48-96 hours Treatment->Incubation Chlorophyll_Extraction Extract chlorophyll with 80% acetone Incubation->Chlorophyll_Extraction Spectrophotometry Measure absorbance at 645nm and 663nm Chlorophyll_Extraction->Spectrophotometry Data_Analysis Calculate chlorophyll concentration Spectrophotometry->Data_Analysis End End: Compare chlorophyll retention Data_Analysis->End

Conclusion

This compound remains a powerful tool in plant science research and biotechnology. Its profound effects on cell division, morphogenesis, and senescence are harnessed in various applications, from the commercial micropropagation of ornamental and agricultural plants to fundamental studies of plant development. A thorough understanding of its physiological effects, the underlying signaling pathways, and the appropriate experimental methodologies is crucial for researchers seeking to manipulate and understand plant growth and development. The protocols and data presented in this guide offer a solid foundation for such endeavors.

References

The Role of Kinetin in Delaying Leaf Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Leaf senescence is a highly regulated, terminal phase of leaf development involving the systematic degradation of macromolecules and the remobilization of nutrients to other parts of the plant. This process is governed by a complex interplay of internal genetic programs and external environmental cues, with phytohormones playing a pivotal role. Among these, cytokinins, and specifically the synthetic cytokinin kinetin (6-furfurylaminopurine), are well-established as potent inhibitors of senescence. The application of this compound can significantly delay the onset of senescence-related events such as chlorophyll (B73375) degradation, protein breakdown, and the downregulation of photosynthetic activity. This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental investigation of this compound's role in delaying leaf senescence, offering valuable protocols and data for researchers in plant biology and related fields.

Molecular Mechanisms of this compound Action

The anti-senescence activity of this compound is primarily mediated through a specific signal transduction pathway that modulates the expression of a vast array of genes, including Senescence-Associated Genes (SAGs).

The Cytokinin Signaling Pathway

This compound, like other cytokinins, initiates its action by binding to specific receptors, leading to a phosphorelay cascade that ultimately activates transcription factors responsible for the cellular response.[1] In Arabidopsis, the histidine kinase receptor ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) has been identified as a key mediator of the senescence-delaying signal.[2][3] The signal is then transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where they phosphorylate and activate Type-B response regulators (ARRs).[1] Specifically, ARR2, a Type-B response regulator, has been shown to be a crucial component in the cytokinin-mediated delay of leaf senescence.[2][3] The activation of these transcription factors leads to the downregulation of genes that promote senescence and the upregulation of genes that maintain cellular function and viability.[4]

Kinetin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHK3 AHK3 Receptor This compound->AHK3 Binding & Autophosphorylation AHP AHP (Phosphorylated) AHK3->AHP Phosphorelay ARR2_inactive ARR2 (Inactive) AHP->ARR2_inactive Nuclear Translocation & Phosphorylation ARR2_active ARR2-P (Active) Transcription Factor SAGs Senescence-Associated Genes (SAGs) Downregulated ARR2_active->SAGs Repression Longevity_Genes Cell Maintenance & Longevity Genes Upregulated ARR2_active->Longevity_Genes Activation

Caption: this compound signaling pathway in delaying leaf senescence.
Regulation of Sink-Source Relationships

This compound influences the metabolic status of the leaf by regulating sink-source dynamics. It achieves this in part by modulating the activity of cell-wall invertase (CWINV), an enzyme that breaks down sucrose (B13894) into glucose and fructose.[2] Increased CWINV activity enhances the leaf's status as a metabolic sink, promoting the import and utilization of sugars. This prevents the accumulation of sugars that can sometimes act as a signal to initiate senescence and ensures a steady supply of energy for cellular maintenance, thereby delaying the senescence process.[5]

Quantitative Data on this compound's Efficacy

Numerous studies have quantified the effects of exogenous this compound application on various senescence markers. The data consistently demonstrate a significant delay in the degradation of key cellular components.

Table 1: Effect of this compound on Pigment and Protein Content in Radish (Raphanus sativus) Leaf Discs After 6 Days of Incubation. [5]

ParameterTreatment (Concentration)Initial Value (Day 0)Value After 6 DaysDegradation (%)
Total Chlorophyll Control (Water)1.39 mg/g FW0.39 mg/g FW~72%
This compound (3.75 µM)1.39 mg/g FW1.05 mg/g FW~24%
Total Carotenoid Control (Water)0.81 mg/g FW0.22 mg/g FW~73%
This compound (3.75 µM)0.81 mg/g FW0.55 mg/g FW~32%
Total Protein Control (Water)20.93 mg/100mg DW3.43 mg/100mg DW~84%
This compound (3.75 µM)20.93 mg/100mg DW15.28 mg/100mg DW~27%

Data adapted and calculated from Mukherjee et al. (2011). FW: Fresh Weight, DW: Dry Weight.

Table 2: Quantitative Analysis of this compound's Effect on Protein Metabolism in Detached Wheat (Triticum aestivum) Leaves over 3 Days. [6][7]

ParameterTreatment (1 µM this compound)Control (Water)Net Effect of this compound
Initial Protein Content 100%100%-
Final Protein Content 60%46%14% retention
Protein Synthesis Contribution --+14 µ g/leaf
Protein Degradation Inhibition --+186 µ g/leaf
Net Protein Retention --+200 µ g/leaf

Data sourced from Lamattina et al. (1987). The study highlights that this compound's primary role in protein retention is through the potent inhibition of protein degradation, which is over 13 times more impactful than its effect on stimulating new protein synthesis.[6][7]

Experimental Protocols

Investigating the role of this compound in leaf senescence involves standardized bioassays and analytical techniques to measure its effects and quantify its presence.

Detached Leaf Senescence Bioassay

This is a classic and rapid method to assess the anti-senescence activity of this compound.[8][9][10]

Objective: To determine the effect of this compound on chlorophyll and protein retention in detached leaves during dark-induced senescence.

Methodology:

  • Plant Material: Use fully expanded, healthy leaves from a suitable plant species (e.g., wheat, tobacco, Arabidopsis).[6][7][11]

  • Leaf Excision: Detach leaves by making a clean cut at the base of the petiole or lamina.

  • Treatment Application: Place the petiole of each leaf in a vial containing either a control solution (e.g., distilled water) or a this compound solution of known concentration (e.g., 1-10 µM).[6][7] Alternatively, leaf discs can be floated on the respective solutions in petri dishes.[5]

  • Incubation: Place the vials or petri dishes in a dark environment at a controlled temperature (e.g., 25°C) to induce senescence and prevent photosynthesis.[6][7]

  • Data Collection: At regular intervals (e.g., every 2 days for 6-10 days), measure senescence parameters.

    • Chlorophyll Content: Extract chlorophyll using a solvent (e.g., 80% acetone (B3395972) or ethanol) and measure absorbance spectrophotometrically at 645 nm and 663 nm.

    • Protein Content: Homogenize leaf tissue, precipitate proteins, and quantify using methods like the Bradford or Lowry assay.

  • Analysis: Compare the rate of decline in chlorophyll and protein content between this compound-treated and control leaves.

Leaf_Senescence_Assay_Workflow start Start: Select Healthy, Mature Leaves step1 1. Leaf Detachment (Clean cut at petiole base) start->step1 step2 2. Treatment Setup (Place leaves in vials) step1->step2 control Control Solution (e.g., Water) This compound This compound Solution (e.g., 1-10 µM) step3 3. Incubation (Continuous darkness, 25°C) control->step3 step4 4. Data Collection (Every 48h) - Visual Assessment - Chlorophyll Quantification - Protein Quantification step3->step4 step5 5. Data Analysis (Compare degradation rates) step4->step5 end End: Quantify Senescence Delay step5->end

Caption: Experimental workflow for a detached leaf senescence bioassay.
Quantification of Endogenous this compound

Determining the concentration of this compound and other cytokinins within plant tissue is crucial for understanding their endogenous role. This requires sensitive analytical chemistry techniques.

Objective: To extract, purify, and quantify this compound from leaf tissue samples.

Methodology:

  • Sample Preparation: Harvest leaf tissue and immediately freeze it in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue for stable storage and to determine dry weight.

  • Extraction: Homogenize the powdered tissue in a cold extraction solvent (e.g., modified Bieleski's solution: methanol/chloroform/water/formic acid).[12]

  • Purification: The crude extract contains many interfering compounds. Use Solid-Phase Extraction (SPE) with a C18 cartridge to remove non-polar compounds and a mixed-mode cation exchange (MCX) cartridge to specifically bind and concentrate cytokinins.[12]

  • Analysis: Quantify this compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14]

  • Quantification: Compare the signal from the sample to a standard curve generated with known concentrations of pure this compound. Use an internal standard (e.g., deuterated this compound) to correct for extraction losses.

Kinetin_Quantification_Workflow start Start: Harvest & Flash-Freeze Leaf Tissue step1 1. Homogenization (In cold extraction solvent) start->step1 step2 2. Centrifugation (Collect supernatant) step1->step2 step3 3. Solid-Phase Extraction (SPE) - C18 Cleanup (Remove lipids) - Cation Exchange (Bind Cytokinins) step2->step3 step4 4. Elution & Concentration (Elute cytokinins and evaporate solvent) step3->step4 step5 5. Analytical Quantification (HPLC-UV or LC-MS/MS) step4->step5 end End: Determine this compound Concentration step5->end

Caption: General workflow for quantifying endogenous this compound in plant tissue.

Interaction with Other Phytohormones

The regulation of leaf senescence is not controlled by a single hormone but by a complex network of interactions. This compound's anti-senescence activity often involves antagonizing the effects of senescence-promoting hormones like ethylene (B1197577) and abscisic acid (ABA).[15][16] For instance, cytokinins can suppress the transcription of genes related to ABA synthesis while promoting the expression of ABA degradation genes.[15] Similarly, the balance between cytokinin and ethylene levels is critical, as ethylene is a well-known promoter of senescence, and its effects can be counteracted by cytokinins.[16]

Hormonal_Crosstalk This compound This compound (Cytokinins) Senescence Leaf Senescence This compound->Senescence Inhibits Ethylene Ethylene This compound->Ethylene Antagonizes ABA Abscisic Acid (ABA) This compound->ABA Antagonizes Ethylene->Senescence Promotes ABA->Senescence Promotes

Caption: this compound antagonizes senescence-promoting hormones.

References

Kinetin: A Comprehensive Technical Guide to its Biological Activities and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that play a pivotal role in cell division and differentiation.[1][2] Initially isolated from autoclaved herring sperm DNA, it was named for its ability to induce cell division (cytokinesis) in plant cells when used in conjunction with auxin.[2] Beyond its fundamental role in plant biology, this compound has garnered significant attention for its diverse biological activities in animal cells, particularly its potent anti-aging and antioxidant properties. This technical guide provides an in-depth overview of the biological activities and cellular functions of this compound, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Biological Activities and Cellular Functions

This compound exhibits a wide range of biological activities in both plant and animal cells. Its functions are concentration-dependent, with lower concentrations generally conferring protective effects and higher concentrations potentially leading to cytotoxicity.[3][4]

In Plant Cells

In the realm of plant biology, this compound is a cornerstone of tissue culture and micropropagation.[5][6] Its primary functions include:

  • Induction of Cell Division and Callus Formation: this compound, in combination with auxins, stimulates cell division and the formation of callus, an undifferentiated mass of cells that can be induced to form various plant tissues.[2][6]

  • Regulation of Shoot and Root Morphogenesis: The ratio of this compound to auxin is a critical determinant of organogenesis in plant tissue culture. A higher this compound-to-auxin ratio typically promotes shoot formation, while a lower ratio favors root development.[1]

  • Delay of Senescence: this compound is known to delay the aging process in plants by preventing the degradation of chlorophyll (B73375) and proteins, thereby extending the lifespan of leaves and flowers.[1]

In Animal and Human Cells

The effects of this compound extend beyond the plant kingdom, with numerous studies demonstrating its beneficial activities in animal and human cells. These activities are of significant interest for dermatological and therapeutic applications.

  • Anti-Aging Effects: this compound has been shown to delay the onset of age-related characteristics in human fibroblasts in culture, including changes in cell morphology, growth rate, and cytoskeletal organization.[7][8] Clinical studies have demonstrated its efficacy in improving the signs of photoaging skin, such as reducing fine wrinkles, improving skin texture, and reducing hyperpigmentation.[3][9]

  • Antioxidant Properties: this compound acts as a potent antioxidant, protecting cells from oxidative damage caused by reactive oxygen species (ROS).[10] It has been shown to protect DNA from oxidative damage and inhibit protein oxidation and glycoxidation in vitro.

  • DNA Protection and Repair: this compound is thought to be naturally present in the DNA of various organisms, including humans, arising from the repair of oxidative damage to deoxyribose.[10] It is believed to be part of a cellular defense mechanism against oxidative stress.

  • Modulation of Cellular Signaling: this compound interacts with specific cellular targets to elicit its effects. In mammalian cells, it has been shown to interact with the adenosine (B11128) A2A receptor (A2A-R) and the enzyme adenine (B156593) phosphoribosyltransferase (APRT).[11][12]

  • Induction of Keratinocyte Differentiation: this compound promotes the differentiation of keratinocytes, the primary cells of the epidermis. This action contributes to the improvement of skin barrier function, leading to increased skin moisture and reduced transepidermal water loss.[13][14][15]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Skin Photoaging (Clinical Data)

ParameterThis compound ConcentrationDuration of TreatmentObserved EffectReference
Fine Wrinkles0.1% cream12 weeksStatistically significant improvement (P < 0.001)[9]
Skin Texture0.1% cream12 weeksStatistically significant improvement (P = 0.014)[9]
Skin Color0.1% cream12 weeksStatistically significant improvement (P < 0.001)[9]
Overall Skin Condition0.1% cream12 weeksStatistically significant improvement (P < 0.001)[9]
Skin MoistureCream (concentration not specified)4 weeks19.54% improvement in skin evenness (p<0.001)[13][14]
Transepidermal Water Loss (TEWL)Cream (concentration not specified)4 weeks28.88% improvement (p<0.001)[13][14]
Skin RoughnessCream (concentration not specified)4 weeks19.54% improvement in skin evenness (p<0.001)[13][14]
Spots, Pores, Wrinkles, Evenness (with 4% Niacinamide)0.03%12 weeksSignificant reductions in all parameters[9][11]

Table 2: Effects of this compound on Keratinocyte Differentiation Markers (In Vitro Data)

MarkerThis compound ConcentrationCell TypeObserved EffectReference
Involucrin (B1238512) mRNADose-dependentHaCaT cellsIncreased expression[14][16]
Keratin 1 mRNADose-dependentHaCaT cellsIncreased expression[14][16]
Keratin 10 (K10)40 µMHuman Keratinocytes28% increase in K10 level[17]
Involucrin40 µMHuman KeratinocytesFour-fold increase in involucrin level[17]

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through distinct signaling pathways in plant and animal cells.

Cytokinin Two-Component Signaling Pathway in Plants

In plants, cytokinin signaling is mediated by a two-component system, which is a phosphorelay signal transduction pathway.

plant_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Receptor) CHASE Domain His Kinase Domain Receiver Domain AHK:f2->AHK:f3 AHP AHP AHK:f3->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR ARR_A->ARR_B Inhibits DNA->ARR_A Expression This compound This compound This compound->AHK:f1 Binds

Cytokinin Signaling Pathway in Plants

This pathway involves cytokinin receptors (AHKs) in the endoplasmic reticulum membrane, which autophosphorylate upon this compound binding.[1][18] The phosphate (B84403) group is then transferred via histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus.[18][19] Type-B ARRs act as transcription factors to activate the expression of cytokinin response genes, including Type-A ARRs, which in turn act as negative regulators of the pathway.[1][18][19]

This compound Signaling in Animal Cells via the A2A Receptor

In animal cells, one of the key targets of this compound is the adenosine A2A receptor (A2A-R), a G-protein coupled receptor.

animal_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes CREB->Gene Regulates Transcription This compound This compound This compound->A2AR Binds

This compound Signaling via the A2A Receptor

Binding of this compound to the A2A-R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[20][21] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[20][22] Activated CREB then modulates the expression of target genes involved in cellular protection and survival.

Interaction with Adenine Phosphoribosyltransferase (APRT)

This compound can also be metabolized by the enzyme adenine phosphoribosyltransferase (APRT). APRT catalyzes the conversion of this compound to this compound-5'-monophosphate, which can then be further phosphorylated to the triphosphate form. This process is thought to be a part of a salvage pathway that helps mitigate oxidative damage.

aprt_reaction This compound This compound APRT APRT This compound->APRT PRPP PRPP PRPP->APRT KMP This compound-5'-monophosphate APRT->KMP PPi Pyrophosphate APRT->PPi

APRT-mediated conversion of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).

    • Prepare various concentrations of this compound in methanol.

    • Use ascorbic acid as a positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each this compound concentration (or ascorbic acid) to 150 µL of the DPPH solution. For the blank, use 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[19]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol can be used to quantify the effect of this compound on the expression of specific genes, such as those involved in keratinocyte differentiation.

  • Cell Treatment and RNA Extraction: Treat cells with the desired concentration of this compound for a specific time. Extract total RNA using a suitable kit (e.g., TRIzol or RNeasy kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

  • Data Analysis: Analyze the amplification data using the ∆∆Ct method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Experimental and Analytical Workflows

General Workflow for Investigating this compound's Effect on Gene Expression

gene_expression_workflow A Cell Culture and Treatment with this compound B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative Real-Time PCR (qPCR) C->D E Data Analysis (∆∆Ct Method) D->E F Determination of Relative Gene Expression E->F

Workflow for Gene Expression Analysis
Workflow for Identifying Protein Targets of this compound

proteomics_workflow A Cell Lysate Preparation B Incubation with this compound-conjugated Beads (Affinity Purification) A->B C Washing and Elution of Bound Proteins B->C D Protein Separation (e.g., SDS-PAGE) C->D E In-gel Digestion and Peptide Extraction D->E F LC-MS/MS Analysis E->F G Database Searching and Protein Identification F->G

Chemical Proteomics Workflow

Conclusion

This compound is a multifaceted molecule with significant biological activities in both plant and animal cells. Its role in promoting cell division and delaying senescence in plants is well-established. In recent years, its anti-aging, antioxidant, and DNA protective effects in human cells have made it a subject of intense research and a valuable ingredient in the cosmetic and pharmaceutical industries. Understanding its mechanisms of action, particularly its interaction with the A2A receptor and APRT, provides a foundation for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to further explore and harness the potential of this compound.

References

The Intricate Dance of Development: A Technical Guide to the Interaction of Kinetin and Auxin in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted interaction between kinetin, a synthetically derived cytokinin, and auxin, the principal plant hormone governing a myriad of developmental processes. The balance and crosstalk between these two key phytohormones are fundamental to plant growth, differentiation, and morphogenesis. This document provides an in-depth analysis of their synergistic and antagonistic relationships, the underlying molecular signaling pathways, and detailed experimental protocols for their study. All quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Core Principles of this compound-Auxin Interaction

This compound, a derivative of adenine, is a potent cytokinin that promotes cell division (cytokinesis). Auxins, most notably indole-3-acetic acid (IAA), are primarily involved in cell elongation, apical dominance, and root initiation. The physiological outcome of their interaction is often determined by the ratio of their concentrations rather than their absolute levels.[1][2] This balance is a cornerstone of plant tissue culture and developmental biology.

Key Interactions:

  • Synergistic Effects: this compound and auxin act synergistically to promote cell division and callus formation in tissue culture.[1] They also work together in the control of the shoot apical meristem.[3]

  • Antagonistic Effects: A classic example of their antagonism is in the regulation of apical dominance and lateral bud growth. Auxin produced in the apical bud inhibits lateral bud outgrowth, while cytokinins like this compound promote it.[4] Similarly, in root development, auxin promotes lateral root formation, whereas this compound is inhibitory.[4][5] The maintenance of the root apical meristem is a delicate balance between auxin promoting cell division and cytokinin promoting cell differentiation.[3]

Molecular Mechanisms and Signaling Pathways

The interaction between this compound and auxin is not a simple linear relationship but a complex network of feedback loops and crosstalk at the levels of biosynthesis, transport, and signal transduction.[6][7][8]

2.1. Crosstalk in Hormone Synthesis and Metabolism

Auxin and cytokinin can regulate each other's biosynthesis and degradation. For instance, auxin can induce the expression of genes encoding cytokinin-degrading enzymes (cytokinin oxidases), thereby reducing cytokinin levels.[5] Conversely, cytokinin can promote auxin biosynthesis in young root and shoot tissues.[5][8] this compound has been shown to enhance auxin-induced ethylene (B1197577) production by suppressing the conversion of active auxin (IAA) into inactive conjugates, thus increasing the pool of free IAA.[9]

2.2. Interconnected Signaling Pathways

The signaling pathways of auxin and cytokinin are interconnected at several key nodes. A central component in this crosstalk is the SHY2 (SHORT HYPOCOTYL 2) protein, an Aux/IAA transcriptional repressor.[6][7]

  • Auxin's Influence: Auxin promotes the degradation of SHY2 via the SCFTIR1 ubiquitin ligase complex. The degradation of SHY2 relieves the repression of auxin-responsive genes, including the PIN-FORMED (PIN) auxin efflux carriers, which are crucial for establishing auxin gradients.[6][7]

  • Cytokinin's Influence: Cytokinin signaling, on the other hand, leads to the activation of type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors. These type-B ARRs can directly activate the transcription of the SHY2 gene.[6] Increased SHY2 levels then repress the expression of PIN proteins, leading to a disruption of auxin gradients.[5]

Another point of interaction involves the type-A ARRs, which are negative regulators of cytokinin signaling. Auxin can directly induce the transcription of certain type-A ARRs, such as ARR7 and ARR15, thereby dampening the cytokinin response.[3][5]

Signaling Pathway Diagrams:

Below are Graphviz diagrams illustrating the core signaling pathways and their interaction.

Auxin_Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressors (e.g., SHY2) TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Gene Expression (e.g., PINs) ARF->Auxin_Response_Genes activates

Caption: Simplified overview of the auxin signaling pathway.

Kinetin_Signaling This compound This compound (Cytokinin) AHK AHK Receptors This compound->AHK binds AHP AHP (Histidine Phosphotransfer) AHK->AHP phosphorylates Type_B_ARR Type-B ARRs (Activators) AHP->Type_B_ARR phosphorylates Type_A_ARR Type-A ARRs (Repressors) Type_B_ARR->Type_A_ARR activates Cytokinin_Response_Genes Cytokinin-Responsive Gene Expression Type_B_ARR->Cytokinin_Response_Genes activates Type_A_ARR->Type_B_ARR represses

Caption: Core components of the cytokinin (this compound) signaling pathway.

Caption: Key points of interaction between auxin and this compound signaling pathways.

Quantitative Data on this compound-Auxin Ratios in Plant Tissue Culture

The ratio of auxin to cytokinin is a critical determinant of the developmental fate of plant tissues in vitro. High auxin-to-cytokinin ratios generally favor root formation, while high cytokinin-to-auxin ratios promote shoot development. An intermediate ratio often leads to the proliferation of undifferentiated callus.[1][10]

Plant SpeciesExplant TypeAuxin (Type, Conc. mg/L)This compound (Conc. mg/L)Auxin:this compound RatioPrimary OutcomeReference
Nicotiana tabacum (Tobacco)PithIAA, 2.00.210:1Callus with some rootsSkoog & Miller, 1957
Nicotiana tabacum (Tobacco)PithIAA, 0.021.01:50Shoot formationSkoog & Miller, 1957
Daucus carota (Carrot)Phloem2,4-D, 0.10.11:1Callus proliferationN/A
Moringa oleiferaNodal segmentsIAA, 0.5-2.00.51:1 to 4:1Elongated shoots[11]
Potato (Solanum tuberosum)Tuber tissueIAA, 10.01.010:1Root initiation[12]

Note: The optimal concentrations can vary significantly depending on the specific genotype, explant source, and other culture conditions.

Detailed Experimental Protocols

4.1. Protocol for Callus Induction and Organogenesis from Tobacco Explants

This protocol is a classic demonstration of the effects of the auxin-to-kinetin ratio.

Workflow Diagram:

Callus_Culture_Workflow Start Start: Young Tobacco Plant Sterilization Surface Sterilize Stem Sections Start->Sterilization Explant_Prep Excise Pith Parenchyma Explants (5x5 mm) Sterilization->Explant_Prep Culture_Initiation Place Explants on MS Medium with Varying Auxin/Kinetin Ratios Explant_Prep->Culture_Initiation Incubation Incubate at 25°C in the dark for 4 weeks Culture_Initiation->Incubation Observation Observe and Record Callus Growth, Rooting, or Shooting Incubation->Observation End End Observation->End

Caption: Experimental workflow for tobacco callus culture.

Materials:

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Phytagel or Agar

  • Indole-3-acetic acid (IAA) stock solution

  • This compound stock solution

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Commercial bleach solution with a drop of Tween 20

  • Sterile distilled water

  • Sterile petri dishes, scalpels, and forceps

  • Young, healthy tobacco plants (Nicotiana tabacum)

Methodology:

  • Media Preparation: Prepare MS medium with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving. After autoclaving and cooling to ~50°C, add filter-sterilized IAA and this compound to achieve the desired final concentrations (e.g., High Auxin/Low this compound: 2.0 mg/L IAA, 0.2 mg/L this compound; Low Auxin/High this compound: 0.02 mg/L IAA, 1.0 mg/L this compound; Intermediate: 2.0 mg/L IAA, 2.0 mg/L this compound). Pour the media into sterile petri dishes.

  • Explant Sterilization: Excise a 10 cm segment from a young tobacco stem. Rinse with tap water. In a laminar flow hood, immerse the segment in 70% ethanol for 1 minute, followed by 10 minutes in 10% bleach solution. Rinse three times with sterile distilled water.

  • Explant Preparation: Aseptically slice the stem into thin discs. Using a sterile scalpel, excise small cubes (approx. 5x5 mm) of pith parenchyma tissue from the center of the stem discs.

  • Inoculation and Culture: Place one explant onto the surface of the prepared medium in each petri dish. Seal the dishes with parafilm.

  • Incubation: Incubate the cultures at 25 ± 2°C with a 16-hour photoperiod for shoot induction or in complete darkness for callus and root induction.

  • Data Collection: Observe the cultures weekly for 4-6 weeks. Record the percentage of explants forming callus, the fresh weight of the callus, and the number of shoots or roots formed per explant.

4.2. Protocol for Root Elongation Assay in Arabidopsis thaliana

This protocol assesses the antagonistic effect of this compound on auxin-driven root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Half-strength MS medium with 1% sucrose and 0.8% agar

  • IAA and this compound stock solutions

  • Sterile petri dishes (square plates for vertical growth)

Methodology:

  • Seed Sterilization: Sterilize Arabidopsis seeds using the vapor-phase sterilization method or by washing with 70% ethanol followed by bleach.

  • Plating: Sow sterile seeds in a line on the surface of half-strength MS plates containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1.0 µM) with a constant, low concentration of auxin (e.g., 0.01 µM IAA) to support basal growth.

  • Stratification and Growth: Cold-treat the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow under a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection: After 7-10 days, photograph the plates. Measure the primary root length of at least 20 seedlings per treatment condition using image analysis software (e.g., ImageJ).

Concluding Remarks

The interaction between this compound and auxin is a pivotal regulatory module in plant development. Their balance governs fundamental processes from the division and differentiation of a single cell to the overall architecture of the plant. Understanding the intricate molecular network that mediates their crosstalk is essential for both fundamental plant science and its applications in agriculture and biotechnology. The protocols and data presented in this guide offer a robust framework for researchers to investigate this critical hormonal interplay. The continued elucidation of their signaling pathways and the identification of additional points of convergence will undoubtedly open new avenues for the targeted manipulation of plant growth and development.

References

Methodological & Application

Preparation of Kinetin Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetin (N6-furfuryladenine) is a synthetic cytokinin that plays a crucial role in plant tissue culture by promoting cell division and differentiation, shoot proliferation, and callus formation when used in conjunction with an auxin.[1][2] It is also utilized in cosmetic and drug development for its anti-aging properties. Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a laboratory setting.

Data Summary

The following table summarizes the key quantitative data for the preparation of a standard 1 mg/mL this compound stock solution.

ParameterValueNotes
Stock Concentration 1 mg/mL (1000x)A common concentration for convenient dilution into culture media.[3]
Solvents 1N NaOH, 1N KOH, 0.1-1M HCl, or 70% EthanolThis compound is sparingly soluble in water.[4][5] A small volume of a strong acid or base is typically used to initially dissolve the powder before bringing it to the final volume with distilled water.[4]
Typical Working Conc. 0.1 - 5.0 mg/LThe optimal concentration is dependent on the plant species and the desired physiological response.
Storage Temperature -20°C (long-term) or 2-8°C (short-term)Frozen storage is recommended for long-term stability.[6] Refrigeration is suitable for shorter periods.[4][5]
Shelf Life (Frozen) Up to 1 yearWhen stored properly at -20°C, the stock solution can be stable for an extended period.[6][7]
Shelf Life (Refrigerated) Several weeks to a few monthsMonitor for precipitation or color change, which indicates degradation or contamination.[6]
Sterilization Filter sterilization (0.2 µm filter)Autoclaving can lead to the degradation of some heat-labile cytokinins, although some studies suggest this compound has some heat stability.[8] Filtration is the preferred method.

Experimental Protocol

This protocol details the steps for preparing 100 mL of a 1 mg/mL this compound stock solution.

Materials:

  • This compound powder (C₁₀H₉N₅O)

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Weighing paper

  • 0.2 µm syringe filter

  • Sterile storage bottles (e.g., amber bottles to protect from light)

  • Pipettes

Procedure:

  • Weighing this compound:

    • On an analytical balance, accurately weigh 100 mg of this compound powder.

  • Initial Dissolution:

    • Transfer the weighed this compound powder into a 100 mL volumetric flask.

    • Add a small magnetic stir bar to the flask.

    • Carefully add 2-5 mL of 1N NaOH or 1N KOH dropwise to the flask while stirring.[9] this compound is more readily soluble in a basic solution.

    • Continue stirring until the this compound powder is completely dissolved. Gentle warming may be applied to aid dissolution, but avoid boiling.[4]

  • Bringing to Volume:

    • Once the this compound is fully dissolved, continue stirring and slowly add distilled or deionized water to the flask.

    • Bring the final volume up to the 100 mL mark on the volumetric flask.

  • Sterilization:

    • For applications requiring sterility, such as plant tissue culture, filter the stock solution through a 0.2 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • For convenience and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes or vials.[10]

    • Label each aliquot clearly with the name of the solution (this compound), concentration (1 mg/mL), preparation date, and your initials.

    • For long-term storage, store the aliquots at -20°C.[9][6] For short-term use, store at 2-8°C.[4][5]

Signaling Pathways and Workflows

Kinetin_Stock_Solution_Workflow cluster_preparation Preparation cluster_sterilization_storage Sterilization & Storage cluster_application Application weigh 1. Weigh 100 mg this compound dissolve 2. Dissolve in 2-5 mL 1N NaOH or 1N KOH weigh->dissolve Transfer to volumetric flask volume 3. Bring to 100 mL with Distilled Water dissolve->volume Ensure complete dissolution filter 4. Filter Sterilize (0.2 µm filter) volume->filter aliquot 5. Aliquot into sterile tubes filter->aliquot store 6. Store at -20°C (long-term) or 2-8°C (short-term) aliquot->store dilute 7. Dilute stock solution into culture medium store->dilute use 8. Final working concentration (0.1-5.0 mg/L) dilute->use

Caption: Workflow for this compound Stock Solution Preparation.

References

Dissolving Kinetin in NaOH and Ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the dissolution of kinetin, a synthetic cytokinin, for use in various research applications, including plant tissue culture and cell-based assays. The information is intended for researchers, scientists, and professionals in drug development who require reliable methods for preparing this compound stock solutions.

This compound (6-furfurylaminopurine) is a crucial plant hormone that promotes cell division and differentiation.[1][2][3] Its low solubility in water and ethanol (B145695) necessitates the use of alternative solvents for creating concentrated stock solutions for experimental use.[1][4][5][6] The following protocols detail methods for dissolving this compound in sodium hydroxide (B78521) (NaOH) and ethanol.

Data Presentation: this compound Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for dissolving this compound in commonly used solvents.

ParameterNaOH (aq)EthanolWaterDMSOAcetic Acid
Solubility Freely Soluble[4][6][7]Slightly Soluble (<1 mg/mL at 25°C)[4][5][6]Insoluble/Slightly Soluble (<1 mg/mL at 25°C)[1][4][5]Soluble (up to 43 mg/mL at 25°C)[4][5]Soluble (49-51 mg/mL)[4][5]
Recommended Solvent Concentration 0.1 N to 1 N NaOH[4][5][8]70-95% Ethanol[9]Not recommended for stock solutionsN/AN/A
Typical Stock Solution Concentration 1 mg/mL[10][11][12]1 mg/mL (requires heating or large volume)[9]N/A8 mg/mL[1]N/A
Storage Temperature of Stock Solution 2-8°C or -20°C[8][10][13]-20°C[14]N/A-20°C to -80°C[14][15]N/A
Stability of Stock Solution Stable for several months at -20°C[16]Stable for up to 1 year at -20°C[14]N/AStable for up to 2 years at -80°C[14]N/A

Experimental Protocols

Protocol 1: Dissolving this compound in Sodium Hydroxide (NaOH) for a 1 mg/mL Stock Solution

This is the most common and recommended method for preparing this compound stock solutions for plant tissue culture.

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) solution

  • Distilled or deionized water, sterile

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe (optional, for sterilization)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Initial Dissolution: Transfer the this compound powder to a sterile 100 mL volumetric flask. Add a small volume (e.g., 2-5 mL) of 1 N NaOH to the flask.[12][13] A few drops are often sufficient to dissolve the powder.[10][17]

  • Agitation: Gently swirl the flask or use a magnetic stirrer on a low setting until the this compound is completely dissolved.[11] The solution should become clear.

  • Dilution: Once the this compound is fully dissolved, slowly add sterile distilled or deionized water to bring the final volume to 100 mL.[10][11] It is crucial to add the water after the this compound has dissolved in the NaOH to prevent precipitation.

  • Sterilization (Optional but Recommended): For applications requiring sterility, such as plant tissue culture, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving is not recommended as this compound can be heat-sensitive.[18]

  • Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.[8][13] Properly stored, the solution is stable for several months.[16]

Protocol 2: Dissolving this compound in Ethanol

This method is less common due to the low solubility of this compound in ethanol at room temperature.[4][5][6] It may be suitable for certain applications where NaOH is not desirable.

Materials:

  • This compound powder

  • 70% or 95% Ethanol

  • Sterile beaker or flask

  • Water bath or hot plate with stirring capability

  • Sterile storage bottles

Procedure:

  • Weighing: Weigh the desired amount of this compound powder. For a 1 mg/mL solution, use 10 mg of this compound for 10 mL of ethanol.

  • Dissolution: Add the this compound powder to the ethanol in a sterile beaker or flask.

  • Heating and Stirring: Gently heat the solution while stirring. A water bath is recommended to control the temperature and avoid overheating. The temperature should be kept just high enough to facilitate dissolution.

  • Cooling: Once the this compound is dissolved, allow the solution to cool to room temperature.

  • Storage: Transfer the cooled solution to a sterile storage bottle and store at -20°C.[14]

Note: Due to the low solubility, some this compound may precipitate out of the ethanol solution upon cooling. If this occurs, gentle warming may be required before use.

Visualizations

This compound Signaling Pathway

Kinetin_Signaling_Pathway This compound This compound Receptor Histidine Kinase Receptor (AHK) This compound->Receptor Phosphotransfer Histidine Phosphotransfer Protein (AHP) Receptor->Phosphotransfer Phosphorylates ResponseRegulatorB Type-B Response Regulator (ARR) Phosphotransfer->ResponseRegulatorB Phosphorylates (in nucleus) CytokininResponse Cytokinin Response (Gene Expression, Cell Division) ResponseRegulatorB->CytokininResponse Activates ResponseRegulatorA Type-A Response Regulator (ARR) ResponseRegulatorB->ResponseRegulatorA Activates Transcription of ResponseRegulatorA->Receptor Negative Feedback

Caption: Simplified this compound Signaling Pathway in Plants.[3][19][20]

Experimental Workflow: Preparing this compound-Supplemented Plant Tissue Culture Media

Experimental_Workflow Start Start: Prepare This compound Stock Solution PrepareMedia Prepare Basal Culture Medium (e.g., MS Medium) Start->PrepareMedia AddComponents Add Sugars, Vitamins, and other components PrepareMedia->AddComponents Addthis compound Add this compound Stock Solution to desired concentration AddComponents->Addthis compound AdjustpH Adjust pH of the medium Addthis compound->AdjustpH AddGellingAgent Add Gelling Agent (e.g., Agar) AdjustpH->AddGellingAgent Autoclave Sterilize Medium by Autoclaving AddGellingAgent->Autoclave PourPlates Pour Medium into Sterile Petri Dishes or Culture Vessels Autoclave->PourPlates End End: Medium is ready for explant culture PourPlates->End

Caption: General workflow for preparing this compound-supplemented media.

References

Application Notes and Protocols for Kinetin-Induced Callus Formation in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kinetin, a synthetic cytokinin, is a crucial plant growth regulator in plant tissue culture, primarily known for its role in stimulating cell division (cytokinesis).[1] In conjunction with an auxin, this compound is widely used to induce the formation of callus, an unorganized mass of plant cells, from various explants.[2][3] This process of callus induction is a fundamental step in micropropagation, genetic transformation, and the production of secondary metabolites for drug development.[4][5] The balance between auxin and cytokinin is critical, with an intermediate ratio generally promoting callus proliferation, while high auxin-to-cytokinin or cytokinin-to-auxin ratios tend to induce root and shoot formation, respectively.[2] These application notes provide detailed protocols and quantitative data on the use of this compound for callus induction in several plant species.

Data Presentation: this compound in Callus Induction

The efficacy of this compound in callus induction is highly dependent on its concentration and the synergistic combination with an auxin. The optimal concentrations vary significantly among plant species and even the type of explant used. The following tables summarize quantitative data from various studies on the effect of this compound in combination with different auxins on callus induction.

Table 1: Effect of this compound and 2,4-D on Callus Induction

Plant SpeciesExplant TypeThis compound (mg/L)2,4-D (mg/L)Callus Induction (%)Callus Fresh Weight (g)Callus Dry Weight (g)Reference
Vetiveria zizanioidesTiller0.50.75-0.35 ± 0.09-[4]
Taxus brevifoliaTwig0.11.5-33.5 (mg)3.88 (mg)[6]
Glycine max (Soybean)Cotyledon10 µM5 µM90.52.5-[3]
Zea mays (Maize)Root0.11-244-100--[7]
Tagetes erecta (Marigold)-2.01.0Best success percentage--[5]
Physalis angulataLeaf0.02.01000.350.03[8]

Table 2: Effect of this compound and NAA on Callus Induction

Plant SpeciesExplant TypeThis compound (mg/L)NAA (mg/L)Callus Induction (%)Callus Fresh Weight (g)Reference
Pogostemon cablin (Patchouli)Leaf0.53.0MaximumLarger than BA combo[9][10]
Gloriosa superbaNon-dormant corm0.51.581.25333 (mg)[11]
Hylocereus undatus (Dragon Fruit)Leaf2.50.01-2.8[12]

Experimental Protocols

Protocol 1: Callus Induction from Leaf Explants of Patchouli (Pogostemon cablin)

This protocol is adapted from studies on patchouli callus induction.[9][10]

Materials:

  • Young, healthy leaves of Pogostemon cablin

  • 70% (v/v) ethanol (B145695)

  • 20% (v/v) commercial bleach solution (containing 5.25% NaClO)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium including vitamins

  • Sucrose (B13894)

  • Agar

  • This compound

  • Naphthaleneacetic acid (NAA)

  • pH meter

  • Autoclave

  • Sterile Petri dishes, forceps, and scalpels

  • Culture vessels (e.g., test tubes or Magenta boxes)

  • Laminar air flow hood

Methodology:

  • Explant Preparation and Sterilization:

    • Excise young, healthy leaves from a patchouli plant.

    • Wash the leaves thoroughly under running tap water.

    • In a laminar air flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 1 minute.

    • Follow this with immersion in a 20% bleach solution for 10 minutes.

    • Rinse the leaves three times with sterile distilled water for 5 minutes each to remove any traces of the sterilants.

    • Cut the sterilized leaves into 1 cm² explants.

  • Culture Medium Preparation:

    • Prepare MS basal medium supplemented with 30 g/L sucrose and 8 g/L agar.

    • Add plant growth regulators: 3.0 mg/L NAA and 0.5 mg/L this compound.

    • Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

    • Autoclave the medium at 121°C for 20 minutes.

    • Dispense the sterile medium into culture vessels.

  • Inoculation and Incubation:

    • Place one leaf explant onto the surface of the solidified MS medium in each culture vessel.

    • Seal the culture vessels and incubate them in a growth chamber at 25 ± 1°C with a 16-hour photoperiod.

  • Data Collection and Maintenance:

    • Observe the cultures weekly for callus initiation. Callus is expected to form within two weeks.[9]

    • After four weeks, record the percentage of explants forming callus and the fresh weight of the callus.

    • Subculture the callus onto fresh medium of the same composition every four weeks to maintain growth.

Protocol 2: Callus Induction from Twig Explants of Pacific Yew (Taxus brevifolia)

This protocol is based on a study optimizing callus induction in Taxus brevifolia.[6]

Materials:

  • Young twigs from a Taxus brevifolia plant

  • 70% (v/v) ethanol

  • 1% (v/v) commercial bleach solution

  • Sterile distilled water

  • MS basal medium with vitamins

  • Sucrose

  • Ascorbic acid

  • Glycine

  • Agar

  • This compound

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • pH meter

  • Autoclave

  • Sterile culture vials, forceps, and scalpels

  • Laminar air flow hood

Methodology:

  • Explant Preparation and Sterilization:

    • Collect 5-10 cm long cuttings from young twigs.

    • Remove the leaves and disinfect the twigs with 70% ethanol for 5-10 seconds.

    • Wash with sterile distilled water for 1-2 minutes.

    • Immerse in a 1% bleach solution (pH adjusted to 6) for 4-5 minutes.

    • Rinse three times with sterile distilled water (5, 10, and 15 minutes respectively).

    • Remove the discolored ends and cut the twigs into 2-3 mm explants.

  • Culture Medium Preparation:

    • Prepare MS basal medium supplemented with 30 g/L sucrose, 50 mg/L ascorbic acid, 2 mg/L glycine, and 7 g/L agar.

    • Add plant growth regulators: 1.5 mg/L 2,4-D and 0.1 mg/L this compound.

    • Adjust the pH of the medium to 5.8.

    • Autoclave the medium at 121°C for 20 minutes.

    • Dispense approximately 20 ml of the medium into 60 ml vials.

  • Inoculation and Incubation:

    • Culture the twig explants in the prepared vials.

    • Incubate the cultures in the dark at 24°C.

  • Data Collection and Maintenance:

    • Subculture the calli after 55 days.

    • Harvest the calli after 85 days and measure the fresh weight and dry weight.

Visualizations

Signaling Pathway of this compound (Cytokinin)

G This compound This compound (Cytokinin) receptor Histidine Kinase Receptor (AHK) This compound->receptor Binds ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphorylates membrane Plasma Membrane arr_b Type-B Response Regulator (ARR-B) ahp->arr_b Phosphorylates (in nucleus) nucleus Nucleus dna Target Genes arr_b->dna Activates Transcription arr_a Type-A Response Regulator (ARR-A) dna->arr_a cell_division Cell Division & Callus Formation dna->cell_division Expression leads to arr_a->arr_b Inhibits

Caption: Cytokinin signaling pathway leading to callus formation.

Experimental Workflow for Callus Induction

G start Explant Selection (e.g., Leaf, Stem) sterilization Surface Sterilization (Ethanol, Bleach) start->sterilization explant_prep Explant Preparation (Cutting into small pieces) sterilization->explant_prep inoculation Inoculation (Placing explants on medium) explant_prep->inoculation medium_prep Culture Medium Preparation (MS + Sucrose + Agar + This compound + Auxin) medium_prep->inoculation incubation Incubation (Controlled light & temperature) inoculation->incubation callus_formation Callus Induction incubation->callus_formation data_collection Data Collection (Induction %, Fresh/Dry Weight) callus_formation->data_collection subculture Subculturing (Maintenance and Proliferation) data_collection->subculture end Further Applications (Regeneration, Metabolite Production) subculture->end

References

Application of Kinetin for Shoot Regeneration from Callus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant growth regulators that play a crucial role in cell division and differentiation.[1][2] In plant tissue culture, this compound is widely utilized to induce the formation of shoots from undifferentiated callus tissue, a process known as organogenesis.[1] The successful regeneration of shoots from callus is a critical step in plant micropropagation, genetic transformation, and the production of secondary metabolites for drug development. The principle behind this application lies in the hormonal balance, specifically the ratio of cytokinins to auxins, which dictates the developmental pathway of the plant cells.[3][4] A higher cytokinin-to-auxin ratio generally promotes shoot formation, while the reverse favors root development.[3][4] These application notes provide detailed protocols and quantitative data on the use of this compound for shoot regeneration from callus across various plant species.

Data Presentation: this compound in Shoot Regeneration Media

The optimal concentration of this compound, often used in conjunction with an auxin, varies significantly depending on the plant species and even the specific explant used for callus induction. The following tables summarize quantitative data from various studies on the concentrations of this compound and auxins that have been successfully used for shoot regeneration from callus.

Plant SpeciesExplant Source for CallusThis compound (mg/L)Auxin (Type and mg/L)Shoot Regeneration OutcomeReference
Musa paradisiaca (Banana)Sword Sucker2.0BAP (4.0)Maximum shoot length (6.10 cm) and number of shoots (71.10)[5][6]
Nicotiana benthamiana-0.5BAP (2.0), IAA (1.0)High number of shoots (20)[7]
Portulaca grandiflora (Mose Rose)Leaf10 µM (~2.15)NAA (0 or 5 µM)15 µM BAP alone or with 5 µM NAA were best for shoot regeneration[8]
Caesalpinia bonducEpicotyl1.0 - 4.0IAA (1.0)84% regeneration with 3 mg/L BA and 1 mg/L IAA[9]
Mentha pulegiumInternodes and Leaves0.5 - 1.0NAA (0.1 - 1.5)100% callus formation on various combinations[10]

Note: BAP (6-Benzylaminopurine) is another synthetic cytokinin often used alongside or in place of this compound. IAA (Indole-3-acetic acid) and NAA (1-Naphthaleneacetic acid) are common auxins.

Experimental Protocols

Protocol 1: General Protocol for Shoot Regeneration from Callus using this compound

This protocol provides a general framework. Optimal concentrations of this compound and auxin, as well as other media components, should be empirically determined for each plant species and genotype.

1. Materials:

  • Callus culture of the desired plant species

  • Murashige and Skoog (MS) basal medium powder[11]

  • Sucrose (B13894)

  • This compound stock solution (e.g., 1 mg/mL in 0.1 N HCl)

  • Auxin (e.g., NAA or IAA) stock solution (e.g., 1 mg/mL in ethanol (B145695) or 1 N NaOH)

  • Agar (B569324)

  • Distilled water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile petri dishes or culture vessels

  • Laminar flow hood

  • Autoclave

  • pH meter

2. Media Preparation (per liter):

  • Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in approximately 800 mL of distilled water.[11]

  • Add the desired volume of this compound and auxin stock solutions to achieve the final concentrations (refer to the table above for starting points).

  • Adjust the pH of the medium to 5.8 using 0.1 N HCl or 0.1 N NaOH.[12]

  • Add distilled water to bring the final volume to 1 L.

  • Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.[13]

  • Dispense the medium into culture vessels.

  • Sterilize the medium and vessels by autoclaving at 121°C and 15 psi for 20 minutes.[12]

3. Inoculation and Culture Conditions:

  • Under aseptic conditions in a laminar flow hood, transfer pieces of healthy, friable callus (approximately 0.5-1.0 cm in diameter) onto the surface of the solidified shoot regeneration medium.

  • Seal the culture vessels.

  • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool-white fluorescent lights.[14]

4. Subculture and Plantlet Development:

  • Subculture the regenerating callus to fresh medium every 3-4 weeks.

  • Once shoots have developed and reached a sufficient length (typically 2-3 cm), they can be excised and transferred to a rooting medium, which usually contains a lower concentration of cytokinin or is cytokinin-free and may contain an auxin like IBA or NAA to promote root formation.[14]

  • Rooted plantlets can then be gradually acclimatized to ex vitro conditions.[15]

Visualizations

Experimental Workflow

G cluster_0 Callus Induction Phase cluster_1 Shoot Regeneration Phase cluster_2 Plantlet Development Explant Explant Selection & Sterilization CIM Culture on Callus Induction Medium (CIM) (Auxin > Cytokinin) Explant->CIM Callus Callus Formation CIM->Callus SIM Transfer Callus to Shoot Induction Medium (SIM) (Cytokinin [this compound] > Auxin) Callus->SIM Shoots Shoot Primordia Formation & Elongation SIM->Shoots Rooting Excise Shoots & Transfer to Rooting Medium Shoots->Rooting Acclimatization Acclimatization of Plantlets Rooting->Acclimatization

Caption: Workflow for shoot regeneration from callus using this compound.

Cytokinin Signaling Pathway

The regenerative capacity induced by this compound is mediated through a complex signaling pathway. Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[16] This perception initiates a phosphorelay cascade that ultimately leads to the activation of type-B authentic response regulators (ARRs) in the nucleus.[16] These activated ARRs function as transcription factors, binding to the promoters of target genes, including those involved in cell division and shoot meristem formation, such as WUSCHEL (WUS).[16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Histidine Kinase Receptor (AHK) This compound->Receptor Binds Phosphorelay Phosphorelay Cascade (AHPs) Receptor->Phosphorelay Activates ARR_B Type-B ARRs (Transcription Factors) Phosphorelay->ARR_B Activates Gene_Expression Target Gene Expression (e.g., WUS) ARR_B->Gene_Expression Induces Cell_Cycle Cell Division & Shoot Meristem Formation Gene_Expression->Cell_Cycle

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Conclusion

This compound remains a cornerstone cytokinin for inducing shoot regeneration from callus in a wide array of plant species. The success of regeneration protocols is highly dependent on the precise balance of this compound and auxins in the culture medium. The provided data and protocols serve as a foundational guide for researchers. It is imperative to optimize these protocols for each specific plant system to achieve efficient and reproducible shoot regeneration for various applications in research and biotechnology.

References

Optimal Kinetin Concentration for Promoting Cell Division: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetin (N⁶-furfuryladenine) was the first cytokinin to be identified and is a potent plant growth regulator renowned for its ability to induce cell division (cytokinesis) in plant cells.[1][2] In conjunction with auxins, this compound is extensively utilized in plant tissue culture to stimulate the formation of callus (an undifferentiated mass of cells) and to promote the regeneration of shoots from callus.[1][2] The precise concentration of this compound is a critical factor that can significantly influence the success and efficiency of cell division and subsequent plant development. This document provides detailed application notes and protocols for determining and utilizing the optimal this compound concentration to promote cell division in plant cell and tissue cultures.

Data Presentation: this compound Concentration for Cell Division

The optimal concentration of this compound is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction vs. shoot proliferation). The following table summarizes effective this compound concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific experimental system.

Plant Species/Cell Type Explant Source This compound Concentration (mg/L) In Combination With (Auxin, mg/L) Observed Effect Reference
Nicotiana tabacum (Tobacco)Pith0.02 - 2.0IAA (2.0)Callus growth[3]
Glycine max (Soybean)Cotyledon2.15 (10 µM)2,4-D (1.1)High-frequency callus inductionNot specified in snippets
Vetiveria zizanioides (Vetiver)Tiller0.52,4-D (0.75)Optimal callus growthNot specified in snippets
Citrus sp. (Citrus Rootstock)Leaf3.0 - 6.02,4-D (2.0 - 3.0)High callus induction frequencyNot specified in snippets
Matthiola incanaSingle nodes0.5 - 2.0NoneMultiple shoot and root formation[4]
Saccharum officinarum (Sugarcane)Immature leaf sheath1.0None (for regeneration)Highest number of multiple shoots[5]
General Plant Tissue CultureVarious0.1 - 10.0VariesGeneral range for cell division and shoot proliferation[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • 1N NaOH

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of this compound powder and place it in a sterile beaker.

  • Add a minimal amount of 1N NaOH (e.g., 1-2 mL) dropwise while stirring until the this compound is completely dissolved. This compound is sparingly soluble in water but dissolves in dilute acid or base.

  • Transfer the dissolved this compound to a 100 mL sterile volumetric flask.

  • Bring the volume up to 100 mL with sterile distilled water.

  • Stir the solution thoroughly.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 4°C in the dark for up to one month.

Protocol 2: Determining the Optimal this compound Concentration for Callus Induction

This protocol outlines a general procedure for testing a range of this compound concentrations to identify the optimum for callus induction from leaf explants. This should be optimized for your specific plant species.

Materials:

  • Young, healthy leaves from a sterile source plant

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • This compound stock solution (1 mg/mL)

  • Auxin stock solution (e.g., 2,4-D at 1 mg/mL)

  • Sterile petri dishes

  • Sterile filter paper

  • Sterile forceps and scalpels

  • pH meter

  • Autoclave

  • Laminar flow hood

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions. Add 30 g/L sucrose and adjust the pH to 5.8.

    • Divide the medium into several flasks, one for each this compound concentration to be tested (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Add the appropriate volume of this compound and auxin (e.g., a constant concentration of 1.0 mg/L 2,4-D) stock solutions to each flask to achieve the desired final concentrations.

    • Add agar (typically 7-8 g/L) and heat to dissolve.

    • Dispense the media into sterile petri dishes in a laminar flow hood. Allow the media to solidify.

  • Explant Preparation:

    • Under sterile conditions in a laminar flow hood, excise young, fully expanded leaves from the source plant.

    • Cut the leaves into small sections (explants) of approximately 1 cm².

  • Culture Initiation:

    • Place the leaf explants with the abaxial (lower) side in contact with the surface of the prepared media in the petri dishes.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.[7]

  • Data Collection and Analysis:

    • Observe the cultures weekly for signs of callus formation.

    • After 4-6 weeks, quantify the extent of callus formation. This can be done by:

      • Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.

      • Callus Fresh Weight: Carefully remove the callus from the explant and weigh it.

      • Callus Dry Weight: Dry the callus in an oven at 60°C until a constant weight is achieved.[8]

    • Determine the this compound concentration that results in the highest callus induction frequency and callus biomass.

Signaling Pathways and Visualizations

This compound Signaling Pathway Leading to Cell Division

This compound, as a cytokinin, initiates a signaling cascade that ultimately influences the expression of genes critical for cell cycle progression. The pathway begins with the binding of this compound to a histidine kinase receptor in the endoplasmic reticulum membrane.[9] This triggers a phosphorelay system, culminating in the activation of type-B response regulators (ARRs), which are transcription factors.[9] Activated type-B ARRs regulate the transcription of numerous genes, including those encoding cyclins, which are key regulators of the cell cycle.[9][10]

Kinetin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Receptor Histidine Kinase Receptor (AHK) This compound->Receptor Binds AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates (in Nucleus) Cyclin_Genes Cyclin Gene Expression ARR_B->Cyclin_Genes Activates Nucleus Nucleus Cell_Cycle Cell Cycle Progression Cyclin_Genes->Cell_Cycle Promotes

Caption: this compound signaling pathway from receptor binding to the activation of cell cycle progression.

Experimental Workflow for Optimal this compound Concentration Determination

The process of determining the optimal this compound concentration involves a systematic workflow from media preparation to data analysis.

Experimental_Workflow Media_Prep 1. Prepare MS Media with Varying this compound Concentrations Culture_Init 3. Inoculate Explants onto Media Media_Prep->Culture_Init Explant_Prep 2. Prepare Sterile Plant Explants Explant_Prep->Culture_Init Incubation 4. Incubate under Controlled Conditions Culture_Init->Incubation Data_Collection 5. Collect Data (Frequency, Weight) Incubation->Data_Collection Analysis 6. Analyze Data and Determine Optimum Data_Collection->Analysis

Caption: Workflow for determining the optimal this compound concentration for cell division.

Role of this compound in Cell Cycle Regulation

Cytokinins like this compound play a crucial role in regulating the progression of the cell cycle, particularly at the G1/S and G2/M checkpoints.[11] They promote the expression of D-type cyclins, which are necessary for the transition from the G1 to the S phase.[11] Furthermore, cytokinins can activate Cdc25-like phosphatases, which in turn activate cyclin-dependent kinases (CDKs) that are essential for the G2 to M phase transition.[12]

Kinetin_Cell_Cycle This compound This compound CyclinD ↑ Cyclin D Expression This compound->CyclinD CDK_Activation ↑ CDK Activation (via Cdc25) This compound->CDK_Activation G1_S G1/S Transition G2_M G2/M Transition Cell_Division Cell Division G2_M->Cell_Division CyclinD->G1_S Promotes CDK_Activation->G2_M Promotes

References

Application Notes and Protocols: The Role of Kinetin and Auxin Ratios in In Vitro Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manipulation of plant development in vitro is a cornerstone of modern plant biotechnology, with applications ranging from mass propagation of elite genotypes to the production of valuable secondary metabolites for the pharmaceutical industry. At the heart of this control lies the interplay between two key classes of phytohormones: auxins and cytokinins. The ratio of these hormones in the culture medium is a critical determinant of the developmental fate of plant tissues, dictating the switch between undifferentiated cell proliferation (callus formation) and organized development into shoots and roots. This document provides detailed application notes, experimental protocols, and a visual representation of the underlying principles governing the use of kinetin (a synthetic cytokinin) and auxins to control morphogenesis in vitro.

The foundational principle, established by Skoog and Miller in 1957, demonstrates that a high auxin-to-cytokinin ratio generally promotes root formation, a high cytokinin-to-auxin ratio favors shoot development, and an intermediate ratio of these hormones leads to the proliferation of undifferentiated callus cells.[1][2][3] This balance is a key regulatory point in orchestrating cell division, differentiation, and ultimately, the regeneration of whole plants from isolated tissues.[2]

Data Presentation: this compound and Auxin Ratios for Morphogenesis

The optimal concentrations of this compound and auxin are highly dependent on the plant species, the type of explant used, and the specific goals of the culture (e.g., rapid callus proliferation versus efficient shoot regeneration). The following tables summarize quantitative data from various studies, providing a starting point for the optimization of culture media for different morphogenetic outcomes.

Table 1: this compound and Auxin Concentrations for Callus Induction

Plant SpeciesExplant TypeThis compound (mg/L)Auxin (Type)Auxin (mg/L)Observations
Nicotiana tabacumPith0.2IAA2.0Prolific callus growth
Daucus carotaPhloem0.12,4-D1.0Embryogenic callus formation
Glycine maxCotyledon10.0 (µM)2,4-D5.0 (µM)High-frequency embryogenic callus induction.
Pogostemon cablinLeaf0.5NAA3.0Friable, yellowish-green callus with high fresh weight.[4]
Ficus caricaLeaf0.22,4-D2.0100% callus induction.[5]
Rhinacanthus nasutusNodal1.02,4-D1.0Most efficient callus production.[6]
Taxus brevifoliaTwig0.22,4-D1.5High callus biomass accumulation.[7]
Mentha piperitaLeaf/Internode0.1 - 1.0NAA0.1 - 1.5Friable white and brown callus.

Table 2: this compound and Auxin Ratios for Shoot Regeneration from Callus

Plant SpeciesThis compound (mg/L)Auxin (Type)Auxin (mg/L)Observations
Arabidopsis thaliana0.2 (µM)2,4-D2.2 (µM)Used in a two-step protocol; this is the callus induction medium (CIM). The shoot induction medium (SIM) has a high cytokinin to auxin ratio.[8]
Nicotiana tabacum2.0IAA0.2Development of multiple shoots.
Rosa hybrida2.0NAA0.1High frequency of shoot regeneration.
Solanum tuberosum2.25NAA0.04Formation of numerous shoot primordia.
Gossypium hirsutum1.0BAP (another cytokinin)-High rate of shoot proliferation from callus.[9]
Orthosiphon stamineus-BAP and NAA combinations-Shoot regeneration from green friable callus.[10]
Stachys inflata-BAP (1.5 mg/l) and IAA (0.5 or 1 mg/l)-Over 35% of induced calli displayed shoot regeneration.[11]
Ruta graveolens-BA (10.0 µM) and NAA (2.5 µM)-Best regeneration frequency (71%) of multiple shoots.[12]

Experimental Protocols

The following are generalized protocols for in vitro morphogenesis. Researchers should note that optimization of hormone concentrations, media components, and culture conditions is often necessary for each specific plant species and explant type.

Protocol 1: Callus Induction

Objective: To induce the formation of undifferentiated callus from explant tissue.

Materials:

  • Plant material (e.g., leaves, stems, roots)

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose (B13894)

  • This compound stock solution (e.g., 1 mg/mL)

  • Auxin stock solution (e.g., 2,4-D or NAA at 1 mg/mL)

  • Distilled water

  • Agar (B569324)

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) commercial bleach solution with a few drops of Tween 20

Procedure:

  • Explant Preparation and Sterilization:

    • Select healthy, young plant material.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

    • Transfer the explants to the bleach solution and agitate for 10-15 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.

    • Trim the sterilized explants to the desired size (e.g., 1 cm² for leaf explants).

  • Media Preparation (per liter):

    • Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in approximately 800 mL of distilled water.

    • Add the desired concentrations of this compound and auxin from stock solutions (refer to Table 1 for starting concentrations).

    • Adjust the pH of the medium to 5.8 using 0.1 M NaOH or 0.1 M HCl.

    • Bring the final volume to 1 L with distilled water.

    • Add 8 g of agar and heat the medium until the agar is completely dissolved.

    • Dispense the medium into culture vessels and autoclave at 121°C for 20 minutes.

  • Inoculation and Incubation:

    • In a laminar flow hood, place the sterilized explants onto the surface of the solidified callus induction medium.

    • Seal the culture vessels.

    • Incubate the cultures in the dark at 25 ± 2°C.

    • Subculture the proliferating callus onto fresh medium every 3-4 weeks.

Protocol 2: Shoot Regeneration from Callus

Objective: To induce the formation of shoots from established callus cultures.

Materials:

  • Established callus cultures

  • MS basal medium powder

  • Sucrose

  • This compound stock solution

  • Auxin stock solution

  • Distilled water

  • Agar

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Sterile culture vessels

  • Sterile forceps and scalpels

Procedure:

  • Media Preparation (per liter):

    • Prepare MS medium as described in Protocol 1, but with a high cytokinin-to-auxin ratio (refer to Table 2 for starting concentrations).

  • Inoculation and Incubation:

    • In a laminar flow hood, transfer small pieces of healthy, friable callus to the shoot regeneration medium.

    • Seal the culture vessels.

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

    • Observe the cultures for the development of green shoot primordia.

    • Subculture the regenerating callus and developing shoots onto fresh medium every 3-4 weeks.

Protocol 3: In Vitro Rooting of Shoots

Objective: To induce root formation on in vitro regenerated shoots.

Materials:

  • In vitro regenerated shoots (at least 2-3 cm in length)

  • Half-strength or full-strength MS basal medium powder

  • Sucrose

  • Auxin stock solution (e.g., IBA or NAA at 1 mg/mL)

  • Distilled water

  • Agar

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Sterile culture vessels

  • Sterile forceps and scalpels

Procedure:

  • Media Preparation (per liter):

    • Prepare half-strength or full-strength MS medium with a reduced sucrose concentration (e.g., 15-20 g/L).

    • Add a rooting-promoting auxin, such as IBA or NAA, at a concentration of 0.1-1.0 mg/L.[1] Cytokinins are typically omitted from the rooting medium.

    • Adjust the pH to 5.8, add agar, and autoclave as previously described.

  • Inoculation and Incubation:

    • In a laminar flow hood, excise individual shoots and insert the basal end into the rooting medium.

    • Seal the culture vessels.

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

    • Roots should begin to appear within 2-4 weeks.

  • Acclimatization:

    • Once a well-developed root system has formed, the plantlets can be carefully removed from the culture vessel.

    • Gently wash the agar from the roots.

    • Transfer the plantlets to a sterile potting mix in a controlled environment with high humidity (e.g., a greenhouse or a growth chamber).

    • Gradually reduce the humidity over several weeks to acclimate the plants to ex vitro conditions.

Mandatory Visualizations

Signaling Pathways

Auxin_Cytokinin_Signaling cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription of AHK AHK Receptors ARF->AHK regulates Cytokinin This compound (Cytokinin) Cytokinin->AHK binds to AHP AHP (Histidine Phosphotransfer Proteins) AHK->AHP phosphorylates ARR_B Type-B ARRs AHP->ARR_B phosphorylates ARR_B->Aux_IAA regulates Cytokinin_Response_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Response_Genes activates transcription of ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A activates transcription of ARR_A->ARR_B inhibits

Caption: Simplified signaling pathways of auxin and this compound.

Experimental Workflow

In_Vitro_Morphogenesis_Workflow start Start: Select Healthy Explant Material sterilization Surface Sterilization (Ethanol, Bleach) start->sterilization culture_initiation Inoculate on Callus Induction Medium (High Auxin:Cytokinin) sterilization->culture_initiation callus_proliferation Callus Proliferation (Incubate in Dark) culture_initiation->callus_proliferation shoot_induction Subculture on Shoot Induction Medium (High Cytokinin:Auxin) callus_proliferation->shoot_induction shoot_development Shoot Development (Incubate in Light) shoot_induction->shoot_development rooting Transfer Shoots to Rooting Medium (Auxin, No Cytokinin) shoot_development->rooting acclimatization Acclimatization (Transfer to Soil, High Humidity) rooting->acclimatization end End: Regenerated Plantlet acclimatization->end

Caption: General workflow for in vitro plant morphogenesis.

Hormone Ratio and Developmental Outcome

Hormone_Ratio_Effect Hormone_Ratio Auxin : this compound Ratio High_Auxin High Auxin : Low this compound Hormone_Ratio->High_Auxin Balanced Balanced Auxin : this compound Hormone_Ratio->Balanced High_this compound Low Auxin : High this compound Hormone_Ratio->High_this compound Root_Formation Root Formation High_Auxin->Root_Formation Callus_Formation Callus Proliferation Balanced->Callus_Formation Shoot_Formation Shoot Formation High_this compound->Shoot_Formation

References

Protocol for Kinetin Incorporation in Protoplast Regeneration Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Kinetin, a synthetic cytokinin, is a crucial plant growth regulator in protoplast regeneration media. Its primary role is to induce cell division and promote shoot formation from regenerating protoplasts. The efficacy of this compound is highly dependent on its concentration and, critically, its ratio to auxins in the culture medium. This balance dictates the developmental fate of the protoplast-derived cells, steering them towards either undifferentiated callus growth, root formation, or the desired shoot regeneration.

The optimal concentration of this compound is species- and even genotype-dependent, necessitating empirical optimization for each new experimental system. Generally, a high cytokinin-to-auxin ratio favors shoot development, while a higher auxin concentration promotes root formation.[1][2][3] this compound is often used in conjunction with auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-naphthaleneacetic acid (NAA).

Recent studies in Brassica carinata have demonstrated that for callus growth and shoot induction, a high cytokinin-to-auxin ratio is essential.[4][5] In contrast, the initial stage of cell wall formation may require a higher concentration of auxins.[4][5] For castor bean protoplasts, a combination of this compound (2 mg/L), 6-Benzylaminopurine (BAP) (1 mg/L), and NAA (1 mg/L) was found to be effective for the formation of microcalli.[6]

It is imperative to consider the basal medium composition (e.g., Murashige and Skoog (MS) or Nitsch), osmotic stabilizers (e.g., mannitol), and other supplements which can significantly influence the regeneration efficiency. The source of protoplasts (e.g., leaf mesophyll, cotyledons, callus) also plays a significant role in their regenerative capacity.[7]

Quantitative Data Summary

The following tables summarize this compound concentrations and combinations with auxins used in protoplast regeneration media for various plant species as reported in the literature.

Table 1: this compound Concentrations in Protoplast Regeneration Media

Plant SpeciesThis compound ConcentrationNotes
Gentiana kurroo1.0 mg/lUsed in induction medium with 0.5 mg/l 2,4-D for callus proliferation and in regeneration medium with 0.5 mg/l GA3 for shoot regeneration.[8]
Ricinus communis (Castor Bean)2.0 mg/lUsed in combination with 1.0 mg/L BAP and 1.0 mg/L NAA for callus induction.[6]
Chrysanthemum11.15 µMOptimal concentration for shoot production. Changing the this compound level was found to be more effective than altering BAP concentration.[7]
Nicotiana benthamiana0.3 mg/LUsed with 1 mg/L NAA for plant regeneration from protoplasts.[9]

Table 2: Examples of Cytokinin-to-Auxin Ratios in Protoplast Culture Media

Plant SpeciesMedium StageCytokininAuxinKey Observation
Brassica carinataCell Division (MII Medium)1.1 mg/L TDZ (a cytokinin)0.05 mg/L 2,4-DA lower auxin concentration relative to cytokinin is necessary for active cell division.[4]
Brassica carinataCallus Growth & Shoot Induction (MIII Medium)HighLowA high cytokinin-to-auxin ratio is essential.[4][5]
Brassica carinataShoot Regeneration (MIV Medium)Even HigherLowAn even higher cytokinin-to-auxin ratio is optimal.[4][5]
Gentiana kurrooInduction Medium (IM)1.0 mg/l this compound0.5 mg/l 2,4-DPromotes callus proliferation.[8]

Experimental Protocols

General Protocol for Protoplast Regeneration Incorporating this compound

This protocol provides a general framework. Specific concentrations of hormones and other media components should be optimized for the plant species and protoplast source.

1. Protoplast Isolation:

  • Isolate protoplasts from a suitable source material (e.g., young leaves, cell suspension cultures) using an enzyme solution typically containing cellulase (B1617823) and macerozyme.[6] The composition of the enzyme solution can be based on the subsequent protoplast culture medium to minimize osmotic shock.[7]

  • Purify the isolated protoplasts by filtration and centrifugation.

2. Protoplast Culture and Cell Wall Regeneration (Initial Stage):

  • Resuspend the purified protoplasts in a liquid culture medium. This initial medium is often rich in auxins to promote cell wall formation.

  • The basal medium can be, for example, Nitsch or MS medium, supplemented with an osmotic stabilizer like mannitol (B672) (e.g., 100 g/L).[4][5]

  • Culture the protoplasts in the dark at a controlled temperature (e.g., 25°C).

3. Induction of Cell Division (Introduction of this compound):

  • Once cell wall regeneration is observed, transfer the protoplasts to a medium with a higher cytokinin-to-auxin ratio to stimulate cell division.

  • This medium (e.g., MII medium in the Brassica carinata protocol) will contain this compound or another cytokinin like TDZ, and a reduced concentration of auxin.[4]

4. Callus Formation and Proliferation:

  • As cell division progresses, microcalli will form. Transfer these developing calli from liquid to a semi-solid or solid medium to promote further growth.

  • This medium should maintain a high cytokinin-to-auxin ratio. For example, an induction medium (IM) for Gentiana kurroo contained MS salts, 0.5 mg/l 2,4-D, and 1.0 mg/l this compound.[8]

5. Shoot Regeneration:

  • Transfer the established calli to a shoot induction medium, which typically has an even higher cytokinin-to-auxin ratio.

  • For instance, a regeneration medium (RM) for Gentiana kurroo consisted of MS salts, 0.5 mg/l GA3, and 1.0 mg/l this compound.[8]

  • Culture the calli under appropriate light and temperature conditions to induce shoot formation.

6. Rooting and Plantlet Acclimatization:

  • Once shoots have developed, they are excised and transferred to a rooting medium, which typically contains a higher concentration of auxin or is hormone-free.

  • The rooted plantlets are then gradually acclimatized to greenhouse conditions.

Visualizations

Protoplast_Regeneration_Workflow cluster_0 Protoplast Isolation cluster_1 Cell Wall Regeneration cluster_2 Cell Division & Callus Formation cluster_3 Shoot Regeneration cluster_4 Plantlet Development Source Source Material (e.g., Leaves, Callus) Enzyme Enzyme Digestion (Cellulase, Macerozyme) Source->Enzyme Purification Purification (Filtration, Centrifugation) Enzyme->Purification Culture_Init Initial Liquid Culture (High Auxin) Purification->Culture_Init Resuspend Protoplasts Culture_Division Transfer to High Cytokinin (this compound) Medium Culture_Init->Culture_Division After Cell Wall Formation Callus_Dev Microcallus Formation Culture_Division->Callus_Dev Shoot_Induction Transfer to Shoot Induction Medium (Higher Cytokinin:Auxin) Callus_Dev->Shoot_Induction Transfer Calli Shoots Shoot Development Shoot_Induction->Shoots Rooting Rooting Medium (High Auxin or Hormone-free) Shoots->Rooting Excise Shoots Acclimatization Acclimatization Rooting->Acclimatization Plantlet Regenerated Plantlet Acclimatization->Plantlet

Caption: Experimental workflow for protoplast regeneration.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound (Cytokinin) Receptor AHK Receptors (Histidine Kinase) This compound->Receptor Binds to AHP AHP (Histidine Phosphotransfer Proteins) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Nuclear Response Regulators) AHP->ARR_B Translocates to Nucleus & Phosphorylates Gene_Expression Transcription of Cytokinin Response Genes ARR_B->Gene_Expression Activates Cell_Division Cell Division & Shoot Formation Gene_Expression->Cell_Division ARR_A Type-A ARR Gene_Expression->ARR_A Induces Expression of ARR_A->Receptor Inhibits Feedback Negative Feedback

Caption: Simplified cytokinin signaling pathway in plants.

References

Kinetin Treatment for Enhancing Seed Germination Under Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed germination is a critical stage in the plant life cycle and is often severely hampered by various abiotic stresses such as salinity, drought, and extreme temperatures. Kinetin, a synthetic cytokinin, has emerged as a potent plant growth regulator for mitigating the inhibitory effects of these stresses on seed germination and subsequent seedling establishment. By modulating various physiological and molecular processes, this compound treatment can enhance seed vigor, improve germination rates, and promote robust seedling growth in challenging environments.[1][2]

These application notes provide a comprehensive overview of the use of this compound to enhance seed germination under stress, including detailed protocols, quantitative data from various studies, and insights into the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on seed germination and seedling growth parameters under different stress conditions across various plant species.

Table 1: Effect of this compound on Seed Germination Parameters under Salinity Stress

Plant SpeciesCultivarThis compound ConcentrationSalinity Stress LevelGermination Percentage (%)Mean Germination Time (Days)Reference
Wheat (Triticum aestivum)Auqab-200025 ppm15 dS/mIncreased significantlyDecreased significantly[3][4]
Wheat (Triticum aestivum)HUW 234100 ppmNot specified18-26% increase over controlNot specified[5]
Wheat (Triticum aestivum)Not specified100, 150, 200 mg/LNot specifiedEnhanced germinationNot specified[6]
Wheat (Triticum aestivum)Kisla (domestic)0.5 mM94, 164, 240 mM NaClSlightly enhancedNot specified[7]
Tomato (Lycopersicon esculentum)NARC-2012, NARC-201310, 50, 100 ppmNot specified (general enhancement)Highest with 10 ppmLowest with 10 ppm[8]

Table 2: Effect of this compound on Seedling Growth Parameters under Salinity Stress

Plant SpeciesCultivarThis compound ConcentrationSalinity Stress LevelShoot Length (cm)Root Length (cm)Seedling Dry Weight (mg)Reference
Wheat (Triticum aestivum)Auqab-200025 ppm15 dS/mSignificantly increasedSignificantly increasedSignificantly increased[3][4]
Wheat (Triticum aestivum)Not specified1, 2, 4 mg/L70, 140, 210 mmol NaClIncreased with higher concentrationsDecreased with salinityNot specified[9][10]
Wheat (Triticum aestivum)HUW 234100 ppmNot specified4-8.4% increaseNot specified25-72% increase[5]
Green Gram (Vigna radiata)Kopargaon10⁻⁴ to 10⁻⁷ MNot specified (general enhancement)12.8 to 17.16.4 to 10.510.3 to 21 (shoot), 10 to 15 (root)[11]

Table 3: Effect of this compound on Seed Germination and Seedling Growth under Drought Stress

Plant SpeciesCultivarThis compound ConcentrationDrought Stress LevelGermination Percentage (%)Shoot Length (cm)Root Length (cm)Reference
Mung Bean (Vigna radiata)Not specified10, 100, 200 µg/mL (as Kn-ZnONPs)5%, 10%, 15% PEGNot specifiedIncreased (36 cm with 10 µg/mL at 15% PEG)Not specified[12]
Hybrid Rice (Oryza sativa)IR69625A, G46A15, 30 mg/L (foliar spray)Irrigation intervals (6, 9, 12, 15 days)Not applicable (post-germination)3% increase with 30 mg/LNot specified[13][14]

Experimental Protocols

Protocol 1: this compound Seed Priming for Enhancing Germination under Salinity Stress

This protocol is a generalized procedure based on studies conducted on wheat and tomato.[3][4][8] Researchers should optimize the this compound concentration and soaking duration for their specific plant species and stress levels.

1. Materials:

  • Seeds of the desired plant species
  • This compound (analytical grade)
  • Sodium hydroxide (B78521) (NaOH) (for dissolving this compound, if necessary)
  • Distilled water
  • Sodium chloride (NaCl) for inducing salinity stress
  • Beakers or flasks
  • Filter paper
  • Petri dishes or germination trays
  • Incubator or growth chamber

2. Preparation of this compound Solution:

  • To prepare a stock solution (e.g., 1000 ppm), dissolve 100 mg of this compound in a small amount of 1M NaOH and then bring the volume up to 100 mL with distilled water.
  • Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 ppm) by diluting the stock solution with distilled water.

3. Seed Surface Sterilization:

  • To prevent fungal and bacterial contamination, surface sterilize the seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 3 minutes, followed by thorough rinsing with sterile distilled water.

4. Seed Priming:

  • Immerse the surface-sterilized seeds in the prepared this compound solutions for a specific duration (e.g., 12 hours for wheat, 24 hours for tomato).[3][8]
  • Ensure the seeds are fully submerged and the solution is aerated, if possible.
  • For the control group, soak seeds in distilled water for the same duration.

5. Post-Priming Treatment:

  • After the soaking period, decant the this compound solution and wash the seeds thoroughly with distilled water.
  • Air-dry the seeds back to their original moisture content on filter paper in a shaded, well-ventilated area.

6. Germination Assay under Salinity Stress:

  • Prepare different concentrations of NaCl solutions (e.g., 0, 70, 140, 210 mM) to simulate salinity stress.
  • Place two layers of filter paper in each petri dish and moisten them with the respective NaCl solutions.
  • Place a predetermined number of primed and control seeds in each petri dish.
  • Seal the petri dishes with parafilm to prevent moisture loss and place them in an incubator at a suitable temperature (e.g., 25°C) with a defined photoperiod.

7. Data Collection and Analysis:

  • Record the number of germinated seeds daily to calculate the germination percentage and mean germination time.
  • After a specific period (e.g., 7-10 days), measure seedling growth parameters such as shoot length, root length, and fresh/dry weight.
  • Perform statistical analysis to determine the significance of the this compound treatment effects.

Signaling Pathways and Mechanisms of Action

This compound, as a cytokinin, influences seed germination under stress through a complex signaling network that interacts with other phytohormones, particularly abscisic acid (ABA), which is a known inhibitor of germination.

This compound Signaling Pathway in Seed Germination

The cytokinin signaling pathway is a multi-step phosphorelay system. In the context of seed germination under stress, the binding of this compound to its receptors initiates a signaling cascade that ultimately leads to the activation of transcription factors that promote germination-related processes.

Kinetin_Signaling_Pathway This compound Signaling Pathway in Seed Germination This compound This compound AHK Histidine Kinase Receptors (AHK) This compound->AHK AHP Histidine Phosphotransfer Proteins (AHP) AHK->AHP Phosphorylates ARR_B Type-B Response Regulators (ARR-B) AHP->ARR_B Translocates to nucleus and phosphorylates ARR_A Type-A Response Regulators (ARR-A) ARR_B->ARR_A Activates transcription Germination_Genes Germination-Promoting Genes ARR_B->Germination_Genes Activates transcription ABA_Signaling ABA Signaling (ABI5 degradation) ARR_B->ABA_Signaling ARR_A->AHP Negative feedback

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Workflow for this compound Seed Priming

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on seed germination under stress.

Experimental_Workflow Experimental Workflow for this compound Seed Priming cluster_prep Preparation cluster_treatment Treatment cluster_experiment Experimentation cluster_analysis Analysis A Seed Selection & Sterilization C Seed Priming (Soaking in this compound) A->C B Preparation of This compound Solutions B->C D Post-Priming Drying C->D E Germination Assay under Stress Conditions D->E F Data Collection (Germination %, Growth) E->F G Statistical Analysis F->G H Conclusion & Reporting G->H

References

Application Notes and Protocols: Kinetin Seed Priming for Enhanced Vigor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed priming is a pre-sowing treatment that involves controlled hydration of seeds to a point where pre-germinative metabolic processes begin, but radicle emergence is prevented.[1][2] This technique is designed to enhance seed performance, leading to faster and more uniform germination, improved seedling establishment, and better growth, particularly under stressful environmental conditions.[1][3] Hormonal priming, a subset of this technique, utilizes plant growth regulators to stimulate seed metabolism directly.[1]

Kinetin, a synthetic cytokinin, is a potent plant growth regulator known to promote cell division, differentiation, and overall plant growth.[4] When used as a priming agent, this compound has been shown to significantly improve seed vigor, germination rates, and seedling growth across a variety of plant species by influencing hormonal balance and activating essential metabolic pathways.[5][6][7] Cytokinins like this compound can counteract the effects of germination inhibitors such as abscisic acid (ABA) and promote germination by down-regulating key inhibitory transcription factors.[8]

These application notes provide detailed protocols for this compound seed priming, a summary of its effects on various species, and an overview of the underlying signaling pathways.

Experimental Protocols

General Protocol for this compound Seed Priming

This protocol provides a generalized procedure for priming seeds with this compound. Optimal conditions, particularly this compound concentration and soaking duration, may vary depending on the plant species and seed lot quality. Preliminary testing is recommended to determine the ideal parameters for a specific application.

Materials:

  • High-quality seeds of the desired plant species

  • This compound (6-Furfurylaminopurine)

  • 1M Sodium Hydroxide (NaOH)

  • Distilled water

  • Beakers or flasks

  • Aeration system (e.g., aquarium pump with tubing)

  • Filter paper

  • Incubator or temperature-controlled chamber

  • Shade-drying area

Procedure:

  • Seed Selection and Sterilization: Select uniform, healthy seeds. To prevent fungal contamination, surface sterilize the seeds by briefly immersing them in a 1% sodium hypochlorite (B82951) solution or 0.1% mercuric chloride solution for 1-2 minutes, followed by thorough rinsing with distilled water.[7][9]

  • Preparation of this compound Stock Solution: this compound is sparingly soluble in water. To prepare a stock solution, dissolve a known weight of this compound in a small volume of 1M NaOH (a few drops are usually sufficient) before diluting with distilled water to the final volume.[10]

  • Preparation of Priming Solutions: Prepare the desired concentrations of this compound (e.g., 5, 10, 50, 100 ppm) by diluting the stock solution with distilled water.[7][10] A control treatment using only distilled water (hydropriming) should be included.[7]

  • Seed Soaking (Priming):

    • Place the seeds in a beaker or flask containing the this compound priming solution. Use a seed-to-solution ratio of at least 1:5 (w/v) to ensure adequate submersion.[11]

    • Soak the seeds for a predetermined duration. Common durations range from 4 to 48 hours.[9][11] For many species, 18 to 24 hours is effective.[7][10]

    • Maintain a constant temperature during priming, typically around 20-25°C.[10][12]

    • Provide continuous, gentle aeration to the solution to ensure sufficient oxygen supply for the seeds.[10][11]

  • Post-Priming Rinsing and Drying:

    • After the priming duration, carefully decant the this compound solution.

    • Thoroughly rinse the seeds with distilled water 2-3 times to remove any excess solution.

    • Spread the seeds in a thin layer on filter paper and allow them to air-dry in the shade at room temperature until they return to their original moisture content.[7] Avoid direct sunlight or high temperatures, which can damage the seeds.

  • Storage and Use: The primed seeds can be sown immediately or stored in a cool, dry place for a short period. It is recommended to use them within one month for best results.[7]

Protocol for Vigor Assessment

Procedure:

  • Germination Test: Place a set number of primed and control seeds (e.g., 50 seeds per replicate) in petri dishes lined with moist filter paper.[9]

  • Incubation: Keep the petri dishes in an incubator at an optimal temperature for the species (e.g., 25-28°C).[9][10]

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily until the count becomes constant. A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After a specific period (e.g., 5-7 days), measure the root length and shoot length of a representative sample of seedlings.[9]

    • Vigor Index (VI): Calculate the vigor index using the following formulas:

      • Vigor Index I = Germination Percentage × (Mean Root Length + Mean Shoot Length)

      • Vigor Index II = Germination Percentage × Mean Seedling Dry Weight

Data Presentation: Effects of this compound Priming

The following tables summarize the quantitative effects of this compound seed priming on various plant species as reported in scientific literature.

Table 1: Effect of this compound Priming on Tomato (Lycopersicon esculentum)
This compound Concentration Soaking Duration Parameter Result Control (Non-primed)
10 ppm24 hoursFinal Emergence %HighestLower
10 ppm24 hoursRoot LengthHighestLower
10 ppm24 hoursShoot LengthHighestLower
50 ppm24 hoursAll parametersImproved over controlBaseline
100 ppm24 hoursAll parametersImproved over controlBaseline
Source:[10]
Table 2: Effect of this compound Priming on Rice (Oryza sativa)
This compound Concentration Soaking Duration Parameter Result
1.5 - 20 ppm18 hoursGermination %5 ppm performed best
1.5 - 20 ppm18 hoursVigor Index5 ppm performed best
1.5 - 20 ppm18 hoursα-Amylase Activity5 ppm performed best
Source:[7]
Table 3: Effect of this compound Priming on Barley (Hordeum vulgare)
This compound Concentration Parameter Result Control (0 ppm) Notes
60 ppmGermination %90.75%LowerHighest value observed
60 ppmRoot Length10.81 cmLowerHighest value observed
120 ppmGermination Vigor45.60%26.15%Highest value observed
120 ppmShoot Length19.96 cm12.23 cmHighest value observed
180 ppmAll parametersSignificant improvementBaseline---
Source:[5]
Table 4: Effect of this compound Priming on Wheat (Triticum aestivum)
This compound Concentration Soaking Duration Parameter Result
20 ppm48 hoursMean Germination TimeReduced (faster germination)
100 - 200 mg L⁻¹Not specifiedSalt ToleranceEnhanced
Source:[6][11]

Visualizations

Experimental Workflow

G Workflow for this compound Seed Priming and Vigor Assessment cluster_prep Preparation cluster_priming Priming Process cluster_analysis Vigor Analysis A Seed Selection & Surface Sterilization B Prepare this compound Priming Solutions (e.g., 5, 10, 50 ppm) C Prepare Control (Distilled Water) D Seed Soaking in Solution (18-24h @ 20-25°C) with Aeration B->D C->D E Post-Priming Rinse (with Distilled Water) D->E F Air Dry to Original Moisture Content E->F G Sow Primed & Control Seeds (Petri Dish or Soil) F->G H Incubate under Optimal Conditions G->H I Data Collection: - Germination % - Root/Shoot Length - Dry Weight H->I J Calculate Vigor Index & Statistical Analysis I->J G Simplified Cytokinin (this compound) Signaling Pathway in Germination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext This compound (Cytokinin) AHK AHK Receptors (Histidine Kinase) CK_ext->AHK Binds to AHP AHP (Histidine Phosphotransfer Proteins) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulators) AHP->ARR_B Translocates to Nucleus & Phosphorylates ARR_A Type-A ARR (Negative Regulators) ARR_B->ARR_A Induces Expression ABI5 ABI5 Gene (ABA Signaling - Inhibitor) ARR_B->ABI5 Down-regulates Transcription Genes Germination-Promoting Genes ARR_B->Genes Activates Transcription ARR_A->ARR_B Inhibits (Feedback Loop) Result Promotion of Seed Germination Genes->Result

References

Application of Kinetin as an Anti-Aging Agent in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. In recent years, this compound has garnered significant interest for its potential as an anti-aging agent in mammalian cells.[1][2] Cellular studies have demonstrated its capacity to delay the onset of age-related characteristics in human fibroblasts, protect against oxidative stress, and modulate signaling pathways associated with cellular longevity.[1][3][4] this compound's antioxidant properties are a key aspect of its anti-aging effects, helping to neutralize harmful reactive oxygen species (ROS) that contribute to cellular damage and senescence.[5][6] These application notes provide a comprehensive overview of the use of this compound in in vitro anti-aging studies, including a summary of its effects, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed anti-aging effects in various cell studies. This data provides a valuable reference for designing experiments and understanding the dose-dependent nature of this compound's activity.

Cell TypeThis compound ConcentrationObserved Anti-Aging EffectsReference(s)
Human Diploid Fibroblasts40-200 µMDelayed onset of morphological aging characteristics, decreased cell size, improved cytoskeletal organization, reduced accumulation of lipofuscin.[1]
Human Promyelocytic Leukemia (HL-60) cells, HaCaT Human Keratinocytes, NRK Rat Epithelial Kidney Cells, Human Peripheral LymphocytesUp to 100 nMProtection against oxidative stress-mediated cell death, reduction of apoptosis.[3][4][3][4][7][8]
HaCaT Human Keratinocytes< 200 µMRescued cells from H2O2-induced oxidative stress, decreased intracellular ROS levels.[6][6]
Human Dermal Fibroblasts (HDF)Up to 100 µMNo significant reduction in cell viability.[9][9]
Human Mammary Skin Fibroblasts40–200µMReduction in morphological features linked to aging, improved cell size and shape, reduced autofluorescence, and improved cytoskeleton appearance.[10]

Key Signaling Pathways

This compound exerts its anti-aging effects through the modulation of key signaling pathways, primarily related to oxidative stress response.

This compound's Antioxidant Mechanism

This compound's protective effects against oxidative stress are, in part, mediated by its ability to reduce the production of reactive oxygen species (ROS) and maintain cellular glutathione (B108866) (GSH) levels.[3][4]

Kinetin_Antioxidant_Mechanism This compound This compound Cell Cell This compound->Cell Pre-treatment ROS Reduced ROS Production Cell->ROS Leads to GSH Maintained GSH Levels Cell->GSH Leads to OxidativeStress Oxidative Stress (e.g., NQO, Patulin) OxidativeStress->Cell CellProtection Cell Protection & Reduced Apoptosis ROS->CellProtection GSH->CellProtection

Caption: this compound's protective mechanism against oxidative stress.

Keap1-Nrf2 Signaling Pathway

A crucial pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. While direct evidence for this compound's modulation of this pathway is still emerging, its known antioxidant effects suggest a potential interaction. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes Activates

Caption: Overview of the Keap1-Nrf2 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-aging properties of this compound in cell culture.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells, which exhibit increased activity of the lysosomal enzyme β-galactosidase at pH 6.0.

Workflow:

SA_Beta_Gal_Workflow start Seed Cells treat Treat with this compound start->treat wash1 Wash with PBS treat->wash1 fix Fix Cells wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with Staining Solution wash2->stain wash3 Wash with PBS stain->wash3 image Image and Quantify Blue-Stained Cells wash3->image

Caption: Workflow for SA-β-Galactosidase Staining.

Protocol:

  • Cell Seeding: Seed 2–5 × 10⁴ cells per well in a 6-well plate or on coverslips in a 35-mm dish and culture for 2-3 days.[3]

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate positive (e.g., senescent cells) and negative (e.g., young, proliferating cells) controls.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).[3]

  • Fixation: Fix the cells with 1% formaldehyde (B43269) in PBS for 3-5 minutes at room temperature.[3][11]

  • Washing: Wash the cells twice with PBS.[3]

  • Staining: Add the SA-β-gal staining solution to each well. The staining solution should contain:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Incubation: Incubate the cells at 37°C without CO₂ for 12-16 hours, or until a blue color develops in senescent cells.[3]

  • Washing: Wash the cells twice with PBS.[3]

  • Imaging and Quantification: Observe the cells under a light microscope. Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Workflow:

ROS_Measurement_Workflow start Seed Cells treat Treat with this compound and/or Oxidative Stressor start->treat wash Wash with PBS treat->wash load Load with DCFH-DA wash->load incubate Incubate load->incubate wash2 Wash with PBS incubate->wash2 measure Measure Fluorescence wash2->measure

Caption: Workflow for intracellular ROS measurement.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate or other suitable culture vessel.

  • Treatment: Treat cells with this compound and/or an oxidative stress-inducing agent (e.g., H₂O₂).

  • Washing: After treatment, wash the cells once with warm PBS.

  • Probe Loading: Add DCFH-DA working solution (typically 5-10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[12][13]

  • Washing: Gently wash the cells twice with PBS to remove excess probe.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[14]

Antioxidant Enzyme Activity Assays

This compound has been shown to influence the activity of key antioxidant enzymes. Standardized assays can be used to quantify the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in cell lysates.

This assay measures the ability of SOD in a cell lysate to inhibit the reduction of a tetrazolium salt by superoxide radicals.

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells by sonication or using a suitable lysis buffer on ice.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing a substrate (e.g., xanthine) and a tetrazolium salt (e.g., WST-1 or NBT).

    • Add the cell lysate to the reaction mixture.

    • Initiate the reaction by adding an enzyme that generates superoxide radicals (e.g., xanthine (B1682287) oxidase).

    • Incubate at room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.

    • The SOD activity is calculated based on the inhibition of the rate of tetrazolium salt reduction.

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the cell lysate.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.

  • Assay Procedure (Spectrophotometric):

    • Add the cell lysate to a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.[6]

    • The catalase activity is calculated from the rate of H₂O₂ decomposition.

Conclusion

This compound demonstrates significant potential as an anti-aging agent in cellular models, primarily through its antioxidant properties and its ability to delay the onset of senescence-associated phenotypes. The protocols and data presented here provide a foundation for researchers to further investigate the mechanisms of action of this compound and to explore its therapeutic and cosmetic applications. Further studies are warranted to fully elucidate the signaling pathways modulated by this compound and to translate these in vitro findings to in vivo models of aging.

References

Application Notes and Protocols for Studying Plant-Pathogen Interactions Using Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing kinetin, a synthetic cytokinin, as a tool to investigate the complex interplay between plants and pathogens. Understanding how this compound modulates plant defense responses can provide valuable insights for developing novel crop protection strategies and therapeutic agents.

Introduction

This compound (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division and differentiation.[1] Beyond its developmental roles, this compound has emerged as a significant modulator of plant immune responses. It can influence the outcome of plant-pathogen interactions, often by interacting with key defense-related hormone signaling pathways, primarily those of salicylic (B10762653) acid (SA) and jasmonic acid (JA).[2][3] The effect of this compound can be complex, leading to either enhanced resistance or increased susceptibility depending on the plant-pathogen system and the concentration of this compound applied. This dual role makes this compound a valuable tool for dissecting the molecular mechanisms underlying plant immunity.

Data Presentation: Efficacy of this compound in Modulating Plant Disease Outcomes

The following tables summarize quantitative data from various studies on the effect of this compound on different plant-pathogen systems.

Table 1: Effect of this compound on Bacterial Pathogen Infection

Plant SpeciesPathogenThis compound ConcentrationEffect on Pathogen Growth/Disease SymptomsReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000External ApplicationSignificantly reduced bacterial multiplication compared to control.[2]
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciNot specifiedPre-treatment had a weaker protective effect compared to benzyladenine (BA).[4][5][6]
Arabidopsis thalianaPseudomonas syringae pv. syringae 61 (incompatible)Saturated water solution (0.349 mM)Reduced tissue damage (necrotic symptoms).[4][5][6]

Table 2: Effect of this compound on Fungal Pathogen Infection

Plant SpeciesPathogenThis compound ConcentrationEffect on Pathogen Growth/Disease SymptomsReference
Nicotiana tabacum (Tobacco)Botrytis cinereaSaturated water solutionWeaker or no protective effect on necrotic disease symptoms compared to BA.[4][5][6]

Table 3: Effect of this compound on Viral Pathogen Infection

Plant SpeciesPathogenThis compound ConcentrationEffect on Pathogen Growth/Disease SymptomsReference
Nicotiana tabacum cv. Xanthi ncTobacco mosaic virus (TMV)Saturated water solutionWeaker protective effect in reducing necrotic lesions compared to BA.[4][5][6]

Table 4: Effect of this compound on Gene Expression in Arabidopsis thaliana

TreatmentNumber of Upregulated GenesNumber of Downregulated GenesKey Affected ProcessesReference
This compound436 (total influenced)436 (total influenced)Flavonoid synthesis, auxin and gibberellin-related responses.[4][5][6]
Benzyladenine (BA)>2000>2000Protein synthesis, photosynthesis, plant defense-related genes.[4][5][6]

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of this compound on plant-pathogen interactions.

Protocol 1: Plant Treatment with this compound for Disease Resistance Assays

Objective: To evaluate the effect of exogenous this compound application on the resistance of plants to a specific pathogen.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or 1N NaOH, store at -20°C)

  • Sterile distilled water

  • Spray bottle or syringe for infiltration

  • Plant growth chambers or greenhouse

  • Pathogen culture (bacterial or fungal)

  • Mock solution (e.g., water with the same concentration of DMSO or NaOH as the this compound solution)

Procedure:

  • Plant Growth: Grow healthy, uniform plants of the desired species (e.g., Arabidopsis thaliana, Nicotiana tabacum) to the appropriate developmental stage for infection under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22-25°C).

  • This compound Preparation: Prepare the desired concentration of this compound solution by diluting the stock solution in sterile distilled water. Common concentrations used in studies range from 1 µM to 100 µM. Always prepare a fresh solution before each experiment.

  • This compound Application:

    • Foliar Spraying: Uniformly spray the leaves of the plants with the this compound solution until runoff. Ensure complete coverage of the foliage. Spray a control group of plants with the mock solution.

    • Leaf Infiltration: For localized treatment, infiltrate the this compound solution into the abaxial side of the leaves using a needleless syringe. Infiltrate a control group with the mock solution.

  • Incubation: Place the treated plants back into the growth chamber for a specific period before pathogen inoculation (e.g., 24 to 48 hours). This allows for the induction of this compound-mediated responses.

  • Pathogen Inoculation: Inoculate the this compound-treated and mock-treated plants with the pathogen of interest using a standard protocol for that specific plant-pathogen system (e.g., spray inoculation, syringe infiltration for bacteria; spore suspension spray for fungi).

  • Disease Assessment: Monitor the development of disease symptoms over time (e.g., 3-7 days post-inoculation). Quantify disease severity using appropriate methods (see Protocol 2).

Protocol 2: Quantification of Disease Severity and Pathogen Growth

Objective: To quantitatively measure the effect of this compound treatment on disease development and pathogen proliferation.

A. Disease Severity Assessment (Visual Scoring):

  • Symptom Observation: Observe and record the type and extent of disease symptoms (e.g., lesion size, chlorosis, necrosis) at regular intervals after inoculation.

  • Disease Scoring: Use a pre-defined disease scoring scale (e.g., a 0-5 scale, where 0 = no symptoms and 5 = severe symptoms or plant death) to rate the severity of the disease on each plant or leaf.

  • Data Analysis: Statistically analyze the disease scores to determine if there is a significant difference between this compound-treated and mock-treated plants.

B. Pathogen Growth Quantification (Bacterial Pathogens):

  • Sample Collection: At specific time points after inoculation (e.g., 0, 2, and 4 days), collect leaf discs of a known area (e.g., using a cork borer) from both this compound-treated and mock-treated plants.

  • Tissue Homogenization: Surface-sterilize the leaf discs (e.g., with 70% ethanol (B145695) for 30 seconds followed by sterile water rinses) and homogenize them in a known volume of sterile buffer (e.g., 10 mM MgCl2).

  • Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate the dilutions onto an appropriate selective medium for the bacterium.

  • Colony Counting: Incubate the plates at the optimal temperature for bacterial growth and count the number of colony-forming units (CFUs).

  • Data Calculation: Calculate the number of CFUs per unit of leaf area (e.g., CFU/cm²) to determine the bacterial population size.

C. Pathogen Biomass Quantification (Fungal Pathogens using qPCR):

  • DNA Extraction: At desired time points post-inoculation, harvest infected leaf tissue from both this compound-treated and mock-treated plants. Extract total DNA from the plant tissue using a suitable plant DNA extraction kit.

  • Primer Design: Design or obtain primers specific to a fungal gene that is not present in the plant host (e.g., the internal transcribed spacer (ITS) region of ribosomal DNA). Also, design or obtain primers for a plant-specific housekeeping gene (e.g., actin or ubiquitin) for normalization.

  • Quantitative PCR (qPCR): Perform qPCR using the extracted DNA, the fungal-specific primers, and the plant-specific primers in separate reactions.

  • Data Analysis: Calculate the amount of fungal DNA relative to the amount of plant DNA using the ΔΔCt method. This will provide a quantitative measure of fungal biomass in the infected tissue.

Protocol 3: Analysis of Defense-Related Gene Expression

Objective: To determine the effect of this compound on the expression of key genes involved in plant defense signaling pathways (e.g., SA and JA pathways).

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target defense genes (e.g., PR-1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin).

Procedure:

  • Sample Collection and RNA Extraction: At various time points after this compound treatment (and/or pathogen inoculation), harvest leaf tissue, immediately freeze it in liquid nitrogen, and store at -80°C. Extract total RNA from the tissue using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers for your target defense genes, and a suitable reference gene.

  • Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to mock-treated samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Kinetin_Signaling_Pathway cluster_perception Cytokinin Perception & Signaling This compound This compound Receptor AHK (Histidine Kinase Receptor) This compound->Receptor Binds AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates ARR_A Type-A ARR (Response Regulator) Receptor->ARR_A Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates ARR_B->ARR_A Induces Defense_Genes Defense Gene Expression ARR_B->Defense_Genes Activates ARR_A->ARR_B Inhibits Negative_Feedback Negative Feedback

Caption: Core cytokinin signaling pathway initiated by this compound.

Kinetin_SA_JA_Crosstalk cluster_hormones Hormonal Crosstalk in Plant Defense This compound This compound SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway Potentiates JA_Pathway Jasmonic Acid (JA) Pathway SA_Pathway->JA_Pathway Antagonizes Biotrophic_Resistance Resistance to Biotrophs SA_Pathway->Biotrophic_Resistance Induces JA_Pathway->SA_Pathway Antagonizes Necrotrophic_Resistance Resistance to Necrotrophs JA_Pathway->Necrotrophic_Resistance Induces

Caption: Crosstalk between this compound, SA, and JA signaling pathways.

Experimental_Workflow cluster_analysis 5. Analysis Plant_Growth 1. Plant Growth Kinetin_Treatment 2. This compound/ Mock Treatment Plant_Growth->Kinetin_Treatment Pathogen_Inoculation 3. Pathogen Inoculation Kinetin_Treatment->Pathogen_Inoculation Data_Collection 4. Data Collection Pathogen_Inoculation->Data_Collection Disease_Scoring Disease Scoring Data_Collection->Disease_Scoring Pathogen_Quantification Pathogen Quantification (CFU/qPCR) Data_Collection->Pathogen_Quantification Gene_Expression Gene Expression (qRT-PCR) Data_Collection->Gene_Expression

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for the Formulation of Plant Tissue Culture Media with Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of plant tissue culture media incorporating kinetin, a synthetic cytokinin crucial for inducing cell division and morphogenesis in vitro. The following sections detail the role of this compound, its interaction with auxins, and provide specific protocols for media preparation and application in callus induction and shoot proliferation for various plant species.

Introduction to this compound in Plant Tissue Culture

This compound (6-furfurylaminopurine) was the first cytokinin to be discovered and is a synthetic compound that mimics the effects of naturally occurring cytokinins.[1][2] It plays a pivotal role in promoting cell division (cytokinesis), shoot initiation and proliferation, and counteracting the effects of auxins to direct plant development in vitro.[3][4][5] this compound is often used in combination with an auxin to achieve the desired morphogenetic response, with the ratio of auxin to cytokinin being a critical factor.[1][6][7][8] Generally, a balanced ratio of auxin and cytokinin promotes callus formation, a high cytokinin-to-auxin ratio favors shoot development, and a high auxin-to-cytokinin ratio promotes root formation.[1][6][7][8]

Data Presentation: this compound and Auxin Concentrations for Morphogenesis

The optimal concentration of this compound and its ratio to auxin is highly dependent on the plant species, the type of explant used, and the desired outcome. The following tables summarize effective concentrations from various studies.

Table 1: this compound and Auxin Concentrations for Callus Induction
Plant SpeciesExplantThis compound (mg/L)Auxin TypeAuxin (mg/L)Auxin:this compound RatioObservationsReference
Mentha pulegiumInternode, Leaf0.5NAA0.1 - 1.50.2:1 - 3:1100% callus formation[9]
Mentha rotundifoliaInternode, Leaf0.1NAA0.11:168.75% callus formation[9]
Pogostemon cablinLeaf0.5NAA3.06:1Highest callus fresh weight[10]
Vetiveria zizanioidesTiller, Crown0.52,4-D0.751.5:1Optimum callus growth[11]
Oryza sativaAnther0.5NAA2.04:1Callus induction[12]
Tinospora cordifoliaNodal Explant2.0IAA7.03.5:183.3% callus induction
Capsicum annuumHypocotyl, Cotyledon4.0---50% callus induction (less effective than BAP)[13]
Table 2: this compound and Auxin Concentrations for Shoot Proliferation and Regeneration
Plant SpeciesExplantThis compound (mg/L)Auxin TypeAuxin (mg/L)Auxin:this compound RatioObservationsReference
Matthiola incanaSingle Node0.5 - 2.0---Multiple shoots and roots obtained. 2 mg/L gave best shoot length.[14]
Liriope platyphyllaMeristem0.5---9.90 cm maximum shoot length.[2]
Ruta graveolensShoot tip-NAA2.5 µM-Used in combination with 10 µM BA for optimal shoot regeneration.[15]
Dendrobium heyneanumProtocorms1.0---90.20% shoot regeneration frequency.[12]
Solanum melongenaMicrospore-derived callus4.0NAA0.20.05:1High number of shoot primordia.[12]
Solanum melongenaMicrospore-derived callus8.0BAP8.01:1High number of shoot primordia.[12]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • 1N HCl or 1N NaOH[5][16]

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe (optional, for heat-labile solutions)

  • Autoclave

Protocol:

  • Weigh 100 mg of this compound powder and place it in a sterile 100 mL volumetric flask.

  • Add a few drops of 1N HCl to dissolve the this compound powder.[5] Alternatively, 1N NaOH can be used.[16] Gently swirl to dissolve.

  • Once dissolved, add approximately 80 mL of sterile distilled water.

  • Place the flask on a magnetic stirrer and stir until the solution is completely clear.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Sterilize the stock solution. If this compound is considered heat-stable for your application, it can be autoclaved. However, to prevent degradation, filter sterilization using a 0.22 µm syringe filter is recommended.

  • Store the sterile stock solution in a labeled, sterile container at 2-8°C.

Formulation of Murashige and Skoog (MS) Medium with this compound and NAA (1 Liter)

This protocol provides a general guideline. The final concentrations of this compound and NAA should be adjusted according to the specific requirements of the plant species and desired outcome as indicated in the tables above.

Materials:

  • MS basal salt mixture

  • Sucrose (B13894) (30 g)

  • myo-Inositol (100 mg)

  • Vitamins (as per MS formulation)

  • This compound stock solution (1 mg/mL)

  • NAA stock solution (1 mg/mL)

  • Agar (6-8 g) or other gelling agent

  • 1N HCl and 1N NaOH for pH adjustment

  • Distilled water

  • Beakers, graduated cylinders, magnetic stirrer, pH meter

  • Autoclave

Protocol:

  • Add approximately 800 mL of distilled water to a 1 L beaker.

  • While stirring, add the MS basal salt mixture and dissolve completely.

  • Add 30 g of sucrose and 100 mg of myo-inositol and dissolve.

  • Add the required vitamins from their respective stock solutions.

  • Add the desired volume of this compound stock solution. For example, to achieve a final concentration of 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution.

  • Add the desired volume of NAA stock solution. For example, to achieve a final concentration of 0.5 mg/L, add 0.5 mL of a 1 mg/mL stock solution.

  • Adjust the pH of the medium to 5.7-5.8 using 1N HCl or 1N NaOH.[17]

  • Add the gelling agent (e.g., 8 g of agar) and stir to distribute evenly.

  • Bring the final volume to 1 L with distilled water.

  • Heat the medium while stirring to completely dissolve the agar.

  • Dispense the medium into culture vessels.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[3][17]

Formulation of Gamborg's B5 Medium with this compound

The procedure for preparing B5 medium is similar to that of MS medium, with adjustments to the basal salts and vitamins as per the B5 formulation.

Protocol:

  • Follow steps 1-7 of the MS medium preparation protocol, substituting the MS basal salt mixture and vitamins with the Gamborg's B5 formulation.

  • The typical pH for B5 medium is around 5.5.[18][19]

  • Proceed with adding the gelling agent, adjusting the final volume, heating, dispensing, and autoclaving as described for the MS medium.

Visualizations

Experimental Workflow for Media Preparation

experimental_workflow cluster_stocks Stock Solution Preparation cluster_media Media Formulation (1L) stock_this compound Prepare this compound Stock (1 mg/mL) add_hormones Add this compound & Auxin Stocks stock_this compound->add_hormones stock_auxin Prepare Auxin Stock (1 mg/mL) stock_auxin->add_hormones stock_vitamins Prepare Vitamin Stock add_vitamins Add Vitamins stock_vitamins->add_vitamins stock_salts Prepare Macro & Micro Salt Stocks dissolve_salts Dissolve Basal Salts in ~800mL H2O stock_salts->dissolve_salts add_sucrose Add Sucrose & myo-Inositol dissolve_salts->add_sucrose add_sucrose->add_vitamins add_vitamins->add_hormones adjust_ph Adjust pH to 5.7-5.8 add_hormones->adjust_ph add_gelling_agent Add Gelling Agent adjust_ph->add_gelling_agent final_volume Adjust Final Volume to 1L add_gelling_agent->final_volume heat Heat to Dissolve Gelling Agent final_volume->heat dispense Dispense into Culture Vessels heat->dispense autoclave Autoclave at 121°C dispense->autoclave

Caption: Workflow for preparing plant tissue culture medium with this compound.

Cytokinin Signaling Pathway

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp Histidine Phosphotransfer Proteins (AHP) receptor->ahp Phosphorelay arr_b Type-B Response Regulators (ARR-B) ahp->arr_b Nuclear Translocation & Phosphorylation gene_expression Cytokinin Primary Response Genes arr_b->gene_expression Activates Transcription arr_a Type-A Response Regulators (ARR-A) arr_a->ahp Negative Feedback (Inhibition) gene_expression->arr_a Induces Expression cytokinin This compound cytokinin->receptor Binding & Autophosphorylation

Caption: Simplified diagram of the cytokinin (this compound) signaling pathway.

Conclusion

The successful formulation of plant tissue culture media with this compound requires careful consideration of its concentration and, critically, its ratio to auxins. The provided tables and protocols offer a foundation for researchers to develop optimized media for their specific plant systems and research objectives. Understanding the underlying signaling pathways further aids in troubleshooting and refining tissue culture methodologies for applications ranging from basic plant science to the development of novel therapeutic agents from plant-derived compounds.

References

Troubleshooting & Optimization

troubleshooting kinetin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of kinetin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is sparingly soluble in water at room temperature, with a solubility of less than 1 mg/mL at 25°C.[1][2][3] This low aqueous solubility is the most common reason for dissolution issues. To achieve a higher concentration, a change in pH or the use of an alternative solvent is necessary.

Q2: What is the recommended method for dissolving this compound for aqueous solutions?

The most effective and widely used method is to first dissolve the this compound powder in a small amount of a dilute acid or base, and then dilute the solution with water to the desired final volume.[4][5][6]

  • Using a Base: Add a few drops of 1N sodium hydroxide (B78521) (NaOH) to the this compound powder.[6][7]

  • Using an Acid: Alternatively, dilute aqueous hydrochloric acid (HCl) can be used.[1][5]

After the powder is completely dissolved in the acid or base, you can then bring it to your final volume with distilled or deionized water.[8] It is recommended to stir the solution while adding water to prevent precipitation.[6][8]

Q3: My this compound solution precipitated after I added it to my culture medium. What happened?

Precipitation upon addition to a neutral pH buffer or culture medium can occur if the pH of the final solution is not suitable to maintain this compound solubility. The change in pH from the acidic or basic stock solution to the neutral pH of the medium can cause the this compound to fall out of solution. To avoid this, ensure that the final concentration of the acid or base used to dissolve the this compound is low enough not to significantly alter the pH of your final medium.

Q4: Is it possible to dissolve this compound in an organic solvent first?

Yes, this compound is soluble in several organic solvents.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) and acetic acid are effective solvents for this compound.[1][9] However, when preparing solutions for biological experiments, it is crucial to consider the potential toxicity of the organic solvent to the cells or organisms being studied.

Q5: What is the solubility of this compound in different solvents?

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes the solubility data for this compound in various solvents at 25°C.

SolventSolubilityReference
Water<1 mg/mL[1][2][3]
Acetic Acid49.00-51.00 mg/mL[1][2][3]
DMSO43 mg/mL[1][2][3]
0.1 N Sodium Hydroxide1% w/v (10 mg/mL)[1][2][3]
Ethanol<1 mg/mL[1][2][3]
MethanolSlightly soluble[4][5]
Dilute aqueous HClFreely soluble[4][5]
Q6: How should I store my this compound stock solution?

For optimal stability, this compound stock solutions should be stored at -20°C.[4][10] Some protocols also suggest storage at 2 to 8°C.[11][12] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution

This protocol provides a standard method for preparing a this compound stock solution for use in plant tissue culture and other biological applications.[6][7][8]

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water, sterile

  • Sterile volumetric flask or other appropriate glass container

  • Sterile magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, you would weigh 100 mg of this compound for a final volume of 100 mL.

  • Initial Dissolution: Transfer the this compound powder to the volumetric flask. Add a small volume (e.g., 2-5 mL for 100 mg of powder) of 1N NaOH directly to the powder.[6][7]

  • Complete Dissolution: Gently swirl or stir the mixture until the this compound powder is completely dissolved. The solution should become clear.

  • Dilution: Once the this compound is fully dissolved, slowly add sterile distilled or deionized water to bring the solution to the final desired volume. It is recommended to add the water while continuously stirring to prevent precipitation.[6][8]

  • Sterilization: For applications requiring sterility, filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution at -20°C in appropriate aliquots.[4][10]

Visual Guides

Troubleshooting this compound Solubility Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this compound solubility.

G Troubleshooting this compound Solubility A Start: this compound powder will not dissolve B What is the solvent? A->B C Water B->C D Dilute Acid/Base (e.g., 0.1N NaOH) B->D E This compound has very low solubility in water (<1 mg/mL). Proceed to use a dilute acid or base. C->E F Is the solution being stirred/agitated? D->F E->D G Yes F->G H No F->H I Gently heat the solution while stirring. Do not boil. G->I J Stir or agitate the solution to aid dissolution. H->J K Did the this compound dissolve? I->K J->F L Yes K->L M No K->M N Solution is ready. L->N O Consider using a different solvent (e.g., DMSO) or increasing the concentration of the acid/base. M->O

Caption: A flowchart for troubleshooting this compound solubility issues.

Simplified Cytokinin Signaling Pathway

This compound, as a cytokinin, is involved in a signaling pathway that influences cell division and plant growth.[13][14] The pathway is a multi-step phosphorelay system.[15][16]

G Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP 2. Phosphate Transfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B 3. Nuclear Translocation & Phosphate Transfer Gene Cytokinin Response Genes ARR_B->Gene 4. Gene Transcription Activation ARR_A Type-A Response Regulator (ARR-A) Gene->ARR_A 5. Transcription ARR_A->ARR_B 6. Negative Feedback (Inhibition) This compound This compound This compound->Receptor 1. Binding & Autophosphorylation

Caption: A diagram of the cytokinin signaling pathway initiated by this compound.

References

how to prevent kinetin from precipitating in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using kinetin in culture media, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in culture media?

A1: this compound (6-furfurylaminopurine) is a synthetic cytokinin, a class of plant hormone that promotes cell division (cytokinesis).[1] In plant tissue culture, it is widely used to induce the formation of callus (undifferentiated plant cells) and to stimulate the regeneration of shoots from callus, often in conjunction with an auxin.[2][3] It is a component of many standard plant culture media, such as Murashige and Skoog (MS) medium.[4]

Q2: Why is my this compound precipitating out of the culture medium?

A2: this compound precipitation in culture media is a common issue that can stem from several factors:

  • Poor Aqueous Solubility: this compound has low solubility in water at a neutral pH.[5][6]

  • pH Shifts: this compound is typically dissolved in a dilute acid (like HCl) or base (like NaOH) to create a stock solution.[2][5][7] When this acidic or basic stock solution is added to the culture medium, it can cause a localized or overall shift in the medium's pH, leading to this compound precipitation if the pH moves into a range where it is less soluble.

  • Interaction with Media Components: Culture media, such as MS medium, are rich in mineral salts.[4][8] A significant change in pH upon adding an alkaline this compound stock solution can cause certain salts, like calcium phosphate, to precipitate out of the solution, which can be mistaken for or co-precipitate with this compound.[9][10][11]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the medium after adding the this compound stock solution can reduce its solubility and lead to precipitation.[12]

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

Q3: How does pH affect the solubility of this compound?

A3: this compound's solubility is highly dependent on pH. It is an amphoteric molecule, meaning it can act as both a weak acid and a weak base, with two pKa values: approximately 2.7 and 9.9.[6][13] This means that this compound is most soluble in acidic conditions (below pH 2.7) and alkaline conditions (above pH 9.9) where it can be protonated or deprotonated, respectively, to form a more soluble salt. Its solubility is lowest in the pH range between these two pKa values, which includes the typical pH of plant culture media (around 5.6-5.8).

Troubleshooting Guides

Guide 1: this compound Stock Solution Preparation

If you are experiencing issues with this compound precipitating, start by ensuring your stock solution is prepared correctly.

Symptom Possible Cause Solution
This compound powder does not dissolve in water.Low aqueous solubility of this compound at neutral pH.Use a dilute acid or base to dissolve the this compound. The most common practice is to use 1N NaOH or 1N HCl.
Precipitate forms in the stock solution upon storage.The concentration of the stock solution is too high, or it has been stored improperly.Prepare a fresh stock solution at a lower concentration. Store stock solutions at 2-8°C for short-term use or frozen for long-term storage to prevent degradation and precipitation.
Guide 2: Adding this compound to Culture Media

The way you add the this compound stock solution to your culture medium is critical to prevent precipitation.

Symptom Possible Cause Solution
A precipitate forms immediately upon adding the this compound stock solution to the medium."Solvent shock" or localized pH change causing this compound to precipitate.Add the this compound stock solution to the medium slowly while stirring vigorously. This helps to disperse the stock solution quickly and minimize localized pH changes.
The entire medium becomes cloudy or forms a precipitate after adding the this compound stock solution.A significant shift in the overall pH of the medium is causing either the this compound or media salts to precipitate.After adding the this compound stock solution and all other components, check and readjust the final pH of the medium to the desired level (e.g., 5.8 for MS medium) using 1N HCl or 1N NaOH before autoclaving.[14][15][16]
The medium is clear after preparation but forms a precipitate after autoclaving or during storage.Temperature changes during autoclaving and cooling are affecting solubility. Interaction between media components at high temperatures.Ensure all components are fully dissolved before autoclaving. If precipitation persists after autoclaving, consider filter-sterilizing the this compound stock solution and adding it to the autoclaved and cooled medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperaturepHSolubilitySource(s)
Water25°CNeutral< 1 mg/mL[6][17]
Water20°C760 mg/L[18]
Water20°C7358 mg/L[1]
Dilute aqueous HClAmbientAcidicFreely soluble[2][5]
Dilute aqueous NaOHAmbientAlkalineFreely soluble[2][5]
1N NaOHAmbientAlkalineSoluble[7]
0.1N NaOH25°CAlkaline1% w/v (10 mg/mL)[6][13]
Acetic Acid25°CAcidic49.00-51.00 mg/mL[6][13]
DMSO25°CN/A43 mg/mL[6][13]
Ethanol25°CN/A< 1 mg/mL[6][17]
MethanolAmbientN/ASlightly soluble[5]

Note: There are some discrepancies in the reported solubility of this compound in water at neutral pH. It is recommended to empirically determine the solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe (optional)

Methodology:

  • Weigh 100 mg of this compound powder and place it in a sterile beaker.

  • Add a small amount (e.g., 1-2 mL) of 1N NaOH dropwise while stirring until the this compound is completely dissolved. Alternatively, 1N HCl can be used.

  • Transfer the dissolved this compound solution to a 100 mL sterile volumetric flask.

  • Bring the volume up to 100 mL with sterile distilled water.

  • Stir the solution thoroughly.

  • For a sterile stock solution, either autoclave the solution or filter-sterilize it through a 0.22 µm syringe filter into a sterile container. Note that autoclaving can sometimes lead to degradation of heat-labile substances.

  • Store the stock solution at 2-8°C.

Protocol 2: Addition of this compound to Culture Medium (e.g., MS Medium)

Methodology:

  • Prepare the culture medium with all other components (macronutrients, micronutrients, vitamins, sugar, etc.) dissolved in about 90% of the final volume of water.

  • While continuously stirring the medium, slowly add the required volume of the this compound stock solution.

  • Add any other heat-stable supplements.

  • Bring the medium to the final volume with sterile distilled water.

  • Check the pH of the medium and adjust it to the desired level (typically 5.6-5.8) using 1N HCl or 1N NaOH.

  • Add the gelling agent (e.g., agar) if preparing a solid medium and heat to dissolve.

  • Dispense the medium into culture vessels.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • If you chose to filter-sterilize the this compound, add it to the autoclaved medium after it has cooled to below 50°C.

Visualizations

Kinetin_Precipitation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitation in Culture Medium ph_shift Incorrect pH precipitate->ph_shift Is pH correct? solubility_limit Concentration Too High precipitate->solubility_limit Is concentration too high? temp_change Temperature Fluctuation precipitate->temp_change Were there temperature shifts? media_interaction Interaction with Media Salts precipitate->media_interaction Is it salt precipitation? adjust_ph Adjust Final pH of Medium ph_shift->adjust_ph slow_addition Add this compound Stock Slowly with Vigorous Stirring ph_shift->slow_addition check_concentration Verify Final Concentration solubility_limit->check_concentration stable_temp Maintain Stable Temperature temp_change->stable_temp media_interaction->slow_addition filter_sterilize Filter-Sterilize this compound and Add to Cooled Medium media_interaction->filter_sterilize

Caption: Troubleshooting workflow for this compound precipitation.

Kinetin_Solubility_Pathway cluster_this compound This compound Molecule cluster_dissolution Dissolution Pathways for Stock Solution cluster_soluble Resulting Soluble Forms This compound This compound (Solid) Poorly soluble in neutral water acid Addition of Acid (e.g., HCl) Protonation of this compound This compound->acid Low pH (<2.7) base Addition of Base (e.g., NaOH) Deprotonation of this compound This compound->base High pH (>9.9) soluble_this compound Soluble this compound Salt Freely soluble in water acid->soluble_this compound base->soluble_this compound

Caption: this compound dissolution based on pH.

References

Technical Support Center: Optimizing Kinetin Concentration for Specific Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing kinetin concentration in plant tissue culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration.

Issue 1: Low or No Callus Induction

  • Question: I am not observing any callus formation from my explants after several weeks on a this compound-supplemented medium. What could be the issue?

  • Answer: Low or no callus induction can be due to several factors. Firstly, the this compound concentration might be too low to stimulate cell division. Secondly, the auxin-to-cytokinin ratio is critical for callus formation; an imbalance can prevent callus induction.[1][2] Ensure that an appropriate auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA), is present in the medium at a suitable concentration. Lastly, the explant type and the plant species itself have a significant impact on the callogenesis response.

    Troubleshooting Steps:

    • Increase this compound Concentration: Incrementally increase the this compound concentration in your culture medium.

    • Adjust Auxin-to-Kinetin Ratio: Conduct an experiment with varying concentrations of both auxin and this compound to find the optimal balance for your specific plant species.

    • Evaluate Explant Source: If possible, test different explant types (e.g., leaf discs, stem segments, cotyledons) as some may be more responsive.

    • Review Literature for Similar Species: Check for established protocols for callus induction in closely related species to get a baseline for hormone concentrations.

Issue 2: Explants are Browning and Showing Necrosis

  • Question: My explants are turning brown and appear to be dying on the this compound medium. What is causing this?

  • Answer: Browning and necrosis of explants can be a sign of excessively high this compound concentrations, which can induce a stress response leading to cell death.[3] High levels of cytokinins have been reported to cause necrotic lesions in some plant tissues.[3] Another possibility is oxidative stress from the wounding of the explant during preparation.

    Troubleshooting Steps:

    • Reduce this compound Concentration: Lower the this compound concentration in your medium significantly. It is often better to start with a lower concentration and work your way up.

    • Incorporate Antioxidants: Add antioxidants like ascorbic acid or citric acid to the medium to mitigate oxidative stress from wounding.

    • Subculture Frequency: Ensure you are subculturing the explants to fresh medium at appropriate intervals to prevent the buildup of toxic metabolites.

Issue 3: Hyperhydricity (Vitrification) of Regenerated Shoots

  • Question: The shoots I have regenerated are glassy, swollen, and look water-soaked. How can I resolve this?

  • Answer: This condition is known as hyperhydricity or vitrification and is a common physiological disorder in tissue culture. High concentrations of cytokinins, including this compound, are a known cause of hyperhydricity.[4][5] It is often exacerbated by high humidity within the culture vessel.

    Troubleshooting Steps:

    • Lower this compound Concentration: This is the most critical step. Test a range of lower this compound concentrations.

    • Use a Less Potent Cytokinin: In some cases, replacing a more potent cytokinin with this compound, or vice versa, can reduce hyperhydricity.[5]

    • Improve Gas Exchange: Use culture vessels with vented lids to reduce humidity and ethylene (B1197577) accumulation.

    • Increase Gelling Agent Concentration: A firmer medium can reduce water availability to the explants and can help alleviate hyperhydricity.

Issue 4: Prolific Callus Growth but No Shoot Formation

  • Question: I have a healthy-looking callus, but it is not differentiating into shoots. How can I induce shoot formation?

  • Answer: A high auxin-to-cytokinin ratio generally favors callus proliferation and root formation, while a higher cytokinin-to-auxin ratio promotes shoot development.[2] If you have a good callus, the next step is to adjust this hormonal balance to encourage organogenesis.

    Troubleshooting Steps:

    • Increase this compound Concentration: Transfer the callus to a shoot induction medium with a higher concentration of this compound.

    • Decrease or Remove Auxin: Reduce the concentration of auxin in the medium or remove it entirely. The specific ratio will be species-dependent.

    • Test Different Cytokinins: Some species respond better to other cytokinins like 6-Benzylaminopurine (BAP) for shoot induction. Comparative studies often show BAP to be more potent than this compound for shoot formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in plant tissue culture?

A1: The optimal concentration of this compound is highly species-dependent. However, a general range for many applications falls between 0.1 to 5.0 mg/L. For callus induction, it is often used in combination with an auxin.[6] For shoot proliferation, a higher concentration relative to auxin is typically used. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant and desired outcome.

Q2: How do I prepare a this compound stock solution?

A2: this compound is not readily soluble in water.

  • To prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in a small amount of 1N NaOH or 1N HCl until it completely dissolves.

  • Then, slowly bring the volume up to 100 mL with sterile distilled water while stirring.

  • Store the stock solution in a sterile, labeled container at 4°C in the dark. It is recommended to make fresh stock solutions regularly.

Q3: What are the visible effects of a this compound concentration that is too high?

A3: Excessively high concentrations of this compound can have inhibitory or negative effects on plant tissues. These can include:

  • Reduced shoot elongation and stunted growth.[7]

  • Inhibition of root formation.[8]

  • Induction of hyperhydricity (vitrification).[4]

  • In some cases, browning of tissues and necrosis.[3]

  • Inhibition of flowering in whole plants.[7]

Q4: this compound vs. other cytokinins like BAP: Which one should I use?

A4: The choice between this compound and other cytokinins like 6-Benzylaminopurine (BAP) depends on the plant species and the desired response. BAP is generally considered more potent than this compound in promoting shoot proliferation for many plant species.[9] However, this higher potency can sometimes lead to a higher incidence of hyperhydricity.[5] this compound may be preferred for species that are sensitive to BAP or when a less aggressive cytokinin response is desired. In some protocols, a combination of cytokinins is used. It is often beneficial to test both during the optimization phase of your experiment.

Q5: Can this compound be used for root induction?

A5: Generally, cytokinins like this compound inhibit root formation.[8] Root induction is primarily promoted by auxins. A high auxin-to-cytokinin ratio is favorable for rooting. Therefore, for the rooting stage of micropropagation, this compound is typically removed from the culture medium, and an auxin like Indole-3-butyric acid (IBA) or NAA is added. However, there are some exceptions where low concentrations of this compound have been reported to have a positive effect on rooting in specific species.[10][11]

Data Presentation

Table 1: Optimal this compound Concentrations for Callus Induction in Various Plant Species

Plant SpeciesExplant TypeThis compound (mg/L)Auxin (mg/L)Observations
Taxus brevifoliaTwig0.11.5 (2,4-D)Best combination for callus induction and growth.[6]
Soybean (Glycine max)Cotyledon10 µM (~2.15)5 µM (~1.1) (2,4-D)High frequency of embryogenic callus formation.[12]
Citrus rootstockLeaf3.0 - 6.02.0 - 3.0 (2,4-D)High frequency of callus induction.[13]
Nicotiana benthamianaNot specified0.5 - 2.01.0 - 3.0 (IAA)Used in various combinations for callus induction.[14]

Table 2: Optimal this compound Concentrations for Shoot Regeneration/Multiplication in Various Plant Species

Plant SpeciesExplant TypeThis compound (mg/L)Auxin (mg/L)Observations
Matthiola incanaSingle nodes2.0-Best shoot length and number of nodes.[10][11]
CitrusCotyledonary node0.8 - 1.0-Optimal for shoot multiplication.[15]
Delonix regiaCotyledonary segments4.15-Highest percentage of callus formation leading to regeneration.[9]
Croton (Codiaeum variegatum)Nodal explants1.01.0 (NAA)Promoted bud elongation and shoot growth.[16]

Experimental Protocols

Protocol: Dose-Response Experiment to Optimize this compound Concentration for Shoot Multiplication

This protocol outlines a systematic approach to determine the optimal this compound concentration for shoot multiplication for a specific plant species.

  • Explant Preparation:

    • Select healthy, disease-free stock plants.

    • Excise explants of a uniform type and size (e.g., nodal segments, shoot tips).

    • Surface sterilize the explants using a standard laboratory protocol (e.g., 70% ethanol (B145695) wash followed by a soak in a dilute bleach solution and rinsing with sterile distilled water).

  • Culture Medium Preparation:

    • Prepare a basal medium suitable for the plant species (e.g., Murashige and Skoog (MS) medium).

    • If required, add a low concentration of an auxin (e.g., 0.1 mg/L NAA or IAA).

    • Aliquot the basal medium into separate flasks and supplement with a range of this compound concentrations. A good starting range for many species is 0, 0.5, 1.0, 2.0, 4.0, and 6.0 mg/L.

    • Adjust the pH of the media to 5.7-5.8.

    • Add a gelling agent (e.g., agar) and autoclave.

  • Culture Initiation and Incubation:

    • Aseptically place one explant into each culture vessel.

    • Use a sufficient number of replicates for each treatment (e.g., 10-15 explants per this compound concentration).

    • Incubate the cultures under controlled environmental conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Data Collection and Analysis:

    • After a set culture period (e.g., 4-6 weeks), record the following data for each explant:

      • Number of new shoots produced.

      • Average length of the new shoots.

      • Presence of any morphological abnormalities (e.g., hyperhydricity, callus formation at the base).

      • Overall health and vigor of the cultures.

    • Analyze the data statistically to determine the this compound concentration that yields the best results for shoot multiplication.

  • Subculturing:

    • Once the optimal concentration is determined, the newly formed shoots can be excised and subcultured onto fresh medium of the same composition for further multiplication.

Mandatory Visualization

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor AHK Receptor This compound->Receptor Binds to AHP AHP Receptor->AHP Phosphorylates ARR_B Type-B ARR (Inactive) AHP->ARR_B Translocates & Phosphorylates ARR_B_active Type-B ARR (Active) ARR_B->ARR_B_active DNA DNA ARR_B_active->DNA Binds to Gene_Expression Gene Expression (Cell Division, etc.) DNA->Gene_Expression Activates

Caption: The cytokinin signaling pathway, initiated by this compound binding.

Kinetin_Optimization_Workflow start Start: Select Plant & Explant Type prep_explants Prepare & Sterilize Explants start->prep_explants prep_media Prepare Basal Medium with a Range of this compound Concentrations (e.g., 0, 0.5, 1, 2, 4 mg/L) prep_explants->prep_media culture Inoculate Explants & Incubate prep_media->culture collect_data Collect Data after 4-6 Weeks (Shoot #, Length, etc.) culture->collect_data analyze Analyze Results & Determine Optimal Concentration collect_data->analyze analyze->prep_media Re-test with New Range subculture Subculture on Optimal Medium for Mass Propagation analyze->subculture Optimum Found end End subculture->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem Observed q1 What is the primary issue? start->q1 no_growth Low/No Callus or Shoot Growth q1->no_growth Lack of Growth abnormal_growth Abnormal Growth q1->abnormal_growth Abnormal Morphology no_shoots Good Callus, No Shoots q1->no_shoots No Differentiation sol_no_growth1 Increase this compound Concentration no_growth->sol_no_growth1 sol_no_growth2 Adjust Auxin:Cytokinin Ratio no_growth->sol_no_growth2 q2 What kind of abnormality? abnormal_growth->q2 hyperhydricity Hyperhydricity (Glassy Shoots) q2->hyperhydricity Water-soaked browning Browning/Necrosis q2->browning Tissue Death sol_hyper Decrease this compound Concentration & Improve Gas Exchange hyperhydricity->sol_hyper sol_browning Decrease this compound Concentration & Add Antioxidants browning->sol_browning sol_no_shoots Increase this compound &/ Decrease Auxin on New Medium no_shoots->sol_no_shoots

Caption: A decision tree for troubleshooting common this compound-related issues.

References

stability of kinetin in solution and during autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of kinetin in solution and during autoclaving.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stable this compound stock solution?

A1: this compound has low solubility in water. To prepare a stable stock solution, it is recommended to dissolve it in a mild alkaline solution before diluting with water. A common and effective solvent is 0.05 N potassium hydroxide (B78521) (KOH).[1][2] Following the correct procedure is crucial to prevent precipitation.[3]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: this compound stock solutions (at 1.0 mg/mL in 0.05 N KOH) are highly stable and can be stored at a range of temperatures without significant degradation for up to 90 days.[1][4] Recommended storage temperatures are -20°C, 2-6°C, or 25°C.[1][2][4] For long-term storage, freezing at -20°C is a common practice.[5][6]

Q3: Can I autoclave my this compound stock solution or media containing this compound?

A3: Yes, this compound is exceptionally stable during autoclaving.[1][2][4] Studies have shown no significant degradation of this compound in a 0.05 N KOH solution (1.0 mg/mL) after autoclaving at 121°C and 110 kPa for 30 minutes.[1][2][4] While some anecdotal reports suggest a potential loss of activity that might require a slight increase in concentration, major degradation is not expected.[7]

Q4: Why did my this compound solution precipitate after I prepared it or upon storage?

A4: Precipitation is a common issue and can be attributed to several factors:

  • Improper Dissolution: this compound was not fully dissolved in a suitable solvent (like NaOH or KOH) before adding water.[8][9][10]

  • Solvent Shock: Rapidly diluting a concentrated stock solution into an aqueous medium can cause the this compound to crash out of the solution.[3]

  • Low Base Concentration: Using a very low concentration of KOH (e.g., 0.01 N) might lead to crystallization during storage, especially for higher concentrations of this compound.[1]

  • Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can affect solubility.[11]

Troubleshooting Guides

Guide 1: Troubleshooting this compound Precipitation

If you observe precipitation after preparing or storing your this compound solution, follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed in This compound Solution check_dissolution Was the this compound powder fully dissolved in NaOH or KOH initially? start->check_dissolution check_dilution Was the stock solution added rapidly to the aqueous medium? check_dissolution->check_dilution Yes action_dissolve Action: Ensure complete dissolution in solvent before adding water. check_dissolution->action_dissolve No check_storage Was the solution stored properly and were freeze-thaw cycles avoided? check_dilution->check_storage No action_dilute Action: Add stock solution dropwise to vortexing media to prevent solvent shock. check_dilution->action_dilute Yes action_storage Action: Aliquot stock solution for single use and store at a stable recommended temperature. check_storage->action_storage No end Stable this compound Solution check_storage->end Yes action_dissolve->end action_dilute->end action_storage->end

Caption: Troubleshooting workflow for this compound precipitation.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions based on published research.

Table 1: Stability of this compound (1.0 mg/mL in 0.05 N KOH) in Solution Over 90 Days

Storage TemperatureConcentration ChangeStatistical Significance
-20°CNo significant changep > 0.05
2-6°CNo significant changep > 0.05
25°CNo significant changep > 0.05

Source: Data adapted from Hart et al., 2016.[1][2][4]

Table 2: Stability of this compound (1.0 mg/mL in 0.05 N KOH) After Autoclaving

TreatmentDegradation Detected
Single Autoclave Cycle (121°C, 110 kPa, 30 min)No significant degradation

Source: Data adapted from Hart et al., 2016.[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a stable 1 mg/mL this compound stock solution.

G cluster_materials Materials cluster_procedure Procedure This compound This compound Powder KOH 1.0 N KOH Solution Water Deionized Water weigh 1. Weigh 100 mg of this compound powder. dissolve 2. Add 500 µL of 1.0 N KOH to the powder and vortex until fully dissolved. weigh->dissolve dilute 3. Bring the final volume to 100 mL with deionized water (results in 0.05 N KOH). dissolve->dilute store 4. Store at -20°C, 2-6°C, or 25°C. dilute->store

References

proper storage conditions for kinetin powder and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of kinetin powder and stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable and has a longer shelf life when stored correctly. For optimal longevity, it should be stored in a freezer.[1] It can also be stored in a refrigerator at 2-8°C.[1][2][3] The standard expiration is typically three years from the date of manufacture.[1] Always keep the container tightly closed in a dry, dark, and well-ventilated place.[2][4]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions have a shorter shelf life than the powder form.[1][5] For long-term storage (up to a year), it is recommended to store aliquots at -20°C.[6][7] For shorter periods, storage at 2-8°C in a refrigerator is also acceptable.[1][5][7] A study has shown that this compound solutions (at 1.0 mg/mL in 0.05 N KOH) are stable for up to 90 days at -20°C, 2-6°C, and 25°C with no significant degradation.[8][9]

Q3: What is the shelf life of this compound powder and stock solutions?

A3: this compound powder generally has a shelf life of up to 3 years from the manufacture date when stored properly.[1] Ready-to-use this compound solutions typically have a shorter shelf life and are best stored in the freezer for up to 1 year.[5]

Troubleshooting Guides

Issue: this compound Powder Dissolution Problems

Symptom: this compound powder does not dissolve completely in water.

Cause: this compound is sparingly soluble in water. It requires an alkaline solvent to dissolve properly.

Solution:

  • Use a dilute alkaline solution to dissolve the this compound powder. A common practice is to first dissolve the powder in a small amount of 1 N KOH or NaOH before bringing it to the final volume with distilled water.[7]

  • For a 1.0 mg/mL stock solution, you can dissolve the this compound powder in 0.05 N KOH.[8]

  • Gentle warming and sonication can also aid in the dissolution process.

Issue: Precipitation in this compound Stock Solution

Symptom: A precipitate forms in the this compound stock solution during storage, especially at lower temperatures.

Cause:

  • Concentration Exceeds Solubility: The concentration of this compound may be too high for the storage temperature, causing it to fall out of solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.[10]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the this compound concentration beyond its solubility limit.[10]

Solution:

  • Prepare Aliquots: To avoid freeze-thaw cycles, dispense the stock solution into single-use aliquots before freezing.[10]

  • Ensure Proper Sealing: Use tightly sealed, appropriate containers for storage to prevent solvent evaporation.[10]

  • Re-dissolve Before Use: If a precipitate is observed, gently warm the solution and vortex it to ensure it is fully redissolved before use.[10]

  • Consider Solvent Concentration: Using a slightly higher concentration of the alkaline solvent (e.g., 0.05 N KOH) can help prevent crystallization during storage.[8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationLight ConditionsContainer
Powder Freezer (-20°C)Up to 3 years[1]Dark[4]Tightly sealed[2][4]
Refrigerator (2-8°C)Long-term[1][2][3]Dark[4]Tightly sealed[2][4]
Stock Solution Freezer (-20°C)Up to 1 year[5]DarkTightly sealed aliquots
Refrigerator (2-8°C)Several weeks to months[7]DarkTightly sealed[11]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • 1 N Potassium Hydroxide (KOH) or 1 N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask

  • Sterile centrifuge tubes for aliquots

Methodology:

  • Weigh the desired amount of this compound powder. For a 100 mL stock solution at 1 mg/mL, weigh 100 mg of this compound.

  • Transfer the powder to a sterile volumetric flask.

  • Add a few drops of 1 N KOH or 1 N NaOH to the powder and gently swirl to dissolve it. This compound requires a small amount of a strong base to go into solution.[7]

  • Once the this compound is dissolved, add sterile distilled water to bring the solution to the final desired volume.

  • Mix the solution thoroughly.

  • For long-term storage, dispense the stock solution into single-use, sterile centrifuge tubes (aliquots) to avoid repeated freeze-thaw cycles.[10]

  • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one year.[6]

Visualizations

Kinetin_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in 1N KOH/NaOH weigh->dissolve add_water Add Sterile Water to Final Volume dissolve->add_water mix Mix Thoroughly add_water->mix aliquot Dispense into Single-Use Aliquots mix->aliquot Transfer store Store at -20°C aliquot->store

Caption: Workflow for preparing and storing a stable this compound stock solution.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Histidine Kinase Receptor (AHK) hpt Histidine Phosphotransfer Protein (AHP) receptor->hpt Phosphorylates rr_b Type-B Response Regulator (ARR-B) hpt->rr_b Phosphorylates gene_expression Gene Expression rr_b->gene_expression Activates Transcription rr_a Type-A Response Regulator (ARR-A) rr_a->receptor Negative Feedback gene_expression->rr_a Induces Expression This compound This compound (Cytokinin) This compound->receptor Binds

Caption: Simplified cytokinin signaling pathway in plants.[12][13][14][15]

References

identifying and mitigating kinetin degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating kinetin degradation in experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that promotes cell division (cytokinesis). It is widely used in plant tissue culture to induce callus formation, stimulate shoot proliferation, and delay senescence.[1][2][3] In addition to its role in plant science, this compound has been investigated for its anti-aging properties in human skin cells and is used in some cosmetic formulations.[4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water but readily dissolves in dilute acidic or alkaline solutions.[5] The most common method for preparing a 1 mg/mL stock solution is to dissolve the this compound powder in a small volume of 1N sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) before bringing it to the final volume with distilled water.[6] Alternatively, it can be dissolved in ethanol, sometimes with gentle heating.[6]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: this compound stock solutions are stable and can be stored for extended periods. For short-term storage (up to a month), refrigeration at 2-8°C is suitable.[7] For long-term storage, it is recommended to store the solution in a freezer at -20°C.[7][8] To minimize degradation, store solutions in tightly sealed, light-protecting (amber) containers.

Q4: Is this compound stable to autoclaving?

A4: Yes, this compound is stable through at least one autoclave cycle.[9][10] Studies have shown that there is no significant degradation of this compound when autoclaved at 121°C and 15 psi for 20-30 minutes.[1][9] This makes it convenient for sterile media preparation in plant tissue culture.

Q5: What are the main causes of this compound degradation in experimental settings?

A5: While this compound is generally stable, degradation can be influenced by improper storage, extreme pH conditions, and prolonged exposure to light. Although not a primary concern for this compound, some other cytokinins can be degraded by the enzyme cytokinin oxidase in plant tissues.[11][12]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound in stock or working solutions.

Solutions:

Mitigation StrategyDetailed ActionRationale
Verify Solution Integrity Analyze the concentration and purity of your this compound stock solution using HPLC.To confirm that the active compound is present at the expected concentration and has not degraded.
Prepare Fresh Solutions If you suspect degradation, prepare a fresh stock solution from high-purity this compound powder.Ensures that the this compound used in your experiments is potent and at the correct concentration.
Optimize Storage Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.Minimizes the impact of environmental factors that can contribute to degradation over time.
Issue 2: Poor Solubility of this compound Powder

Possible Cause: Use of an inappropriate solvent.

Solutions:

Mitigation StrategyDetailed ActionRationale
Use a Dilute Base Dissolve the this compound powder in a small amount of 1N NaOH or 1N KOH with gentle stirring before adding water to the final volume.This compound's solubility is significantly increased in alkaline conditions.[6]
Use Ethanol Dissolve this compound in 70% ethanol, which may require gentle warming.Ethanol is an effective solvent for this compound.[6]
Use a Dilute Acid Dissolve this compound in a small volume of dilute HCl (0.1 - 1M) with gentle heating. Then, dilute to the final volume with distilled water.This compound is also soluble in acidic conditions.[6]
Issue 3: Abnormal Plant Tissue Culture Growth (e.g., Vitrification, Poor Shoot Elongation)

Possible Cause: Inappropriate this compound concentration.

Solutions:

Mitigation StrategyDetailed ActionRationale
Optimize this compound Concentration Conduct a dose-response experiment to determine the optimal this compound concentration for your specific plant species and desired outcome.High concentrations of cytokinins can lead to physiological disorders like vitrification (a glassy appearance of tissues) and can inhibit shoot elongation.[13]
Adjust Hormone Ratios Modify the ratio of this compound (a cytokinin) to auxin in your culture medium. A higher cytokinin-to-auxin ratio generally promotes shoot formation, while a lower ratio favors root development.The balance between cytokinins and auxins is crucial for controlling morphogenesis in plant tissue culture.
Use a Two-Step Culture Protocol Use a medium with a higher this compound concentration for shoot induction, followed by transfer to a medium with a lower concentration or a less potent cytokinin for shoot elongation.[14]This approach can help to overcome the inhibitory effects of high cytokinin levels on shoot development.

Experimental Protocols

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles (amber glass recommended)

Procedure:

  • Weigh out the desired amount of this compound powder (e.g., 100 mg for 100 mL of stock solution).

  • Transfer the powder to a sterile beaker or flask with a magnetic stir bar.

  • Add a small volume of 1N NaOH dropwise while stirring until the this compound powder is completely dissolved.

  • Once dissolved, add distilled water to approximately 90% of the final volume and continue stirring.

  • Transfer the solution to a sterile volumetric flask and bring it to the final volume with distilled water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, final storage container.

  • Label the container with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Analysis of this compound Degradation by HPLC

Objective: To quantify the concentration of this compound in a solution and detect potential degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Primesep 100)[15]

  • This compound standard of known concentration

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or sulfuric acid

  • Sample vials

HPLC Parameters:

  • Column: Primesep 100 mixed-mode stationary phase column[15]

  • Mobile Phase: Isocratic mixture of water, acetonitrile, and sulfuric acid[15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the Mobile Phase: Prepare the mobile phase according to the column manufacturer's recommendations. Degas the mobile phase before use.

  • Prepare a Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Prepare Samples: Dilute your experimental samples to fall within the range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Inject your experimental samples.

  • Data Analysis:

    • Identify the this compound peak in your samples by comparing the retention time with that of the standard.

    • Quantify the concentration of this compound in your samples using the standard curve.

    • Analyze the chromatogram for the presence of any additional peaks, which may indicate degradation products.

Visualizations

Kinetin_Degradation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent or Unexpected Results Degradation This compound Degradation Inconsistent_Results->Degradation leads to Concentration_Error Incorrect Concentration Inconsistent_Results->Concentration_Error leads to Contamination Contamination Inconsistent_Results->Contamination leads to HPLC_Analysis Analyze by HPLC Degradation->HPLC_Analysis verify with Fresh_Solution Prepare Fresh Solution Degradation->Fresh_Solution mitigate by Optimize_Storage Optimize Storage Degradation->Optimize_Storage prevent by Verify_Weighing Verify Weighing & Dilution Calculations Concentration_Error->Verify_Weighing address by Aseptic_Technique Review Aseptic Technique Contamination->Aseptic_Technique address by Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHK_Receptor AHK Receptor (Histidine Kinase) This compound->AHK_Receptor Binds to AHP AHP (Histidine Phosphotransfer Protein) AHK_Receptor->AHP Phosphorylates (P) Type_B_ARR Type-B ARR (Response Regulator) AHP->Type_B_ARR Phosphorylates (P) in Nucleus Gene_Expression Cytokinin Primary Response Genes Type_B_ARR->Gene_Expression Activates Transcription Type_A_ARR Type-A ARR (Response Regulator) Type_A_ARR->Type_B_ARR Negative Feedback (Inhibition) Gene_Expression->Type_A_ARR Induces Expression of

References

improving the efficacy of kinetin with synergistic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of kinetin through synergistic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and its synergistic partners.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Solubility of this compound This compound has low solubility in water and neutral pH solutions.- Dissolve this compound in a small amount of dilute aqueous HCl or NaOH before adding it to your culture medium.[1] - For organic solvent requirements, this compound is soluble in DMSO at approximately 0.33 mg/ml.[2] Ensure the final DMSO concentration is compatible with your cell line. - If precipitation occurs upon addition to media, gentle warming and sonication can aid dissolution.[1]
Inconsistent or Non-reproducible Results - Cell Line Variability: Different cell lines, and even different passages of the same cell line, can respond differently. - Mycoplasma Contamination: This common contamination can alter cellular responses to treatments.- Standardize Cell Culture Conditions: Use cells within a consistent passage number range. Regularly monitor cell morphology.[3] - Regular Mycoplasma Testing: Implement routine testing for mycoplasma to ensure the integrity of your cell cultures.[4]
High Cell Toxicity or Apoptosis - High this compound Concentration: this compound can exhibit a biphasic effect, with concentrations above 500 nM potentially causing cytotoxicity and genotoxicity in some mammalian cell lines.[5] - Synergistic Toxicity: The combination of this compound with another compound may result in increased toxicity.- Dose-Response Curve: Perform a dose-response experiment for this compound alone and in combination to determine the optimal non-toxic concentrations. - Start with Low Concentrations: Begin with this compound concentrations below 100 nM, which have been shown to have protective effects against oxidative stress.[5]
No Apparent Synergistic Effect - Incorrect Concentration Ratios: The synergistic effect of two compounds is often dependent on their concentration ratio. - Inappropriate Assay: The chosen assay may not be sensitive enough to detect the synergistic effect. - Antagonistic Interaction: The compounds may have an antagonistic rather than synergistic relationship.- Checkerboard Assay: Utilize a checkerboard assay to test a wide range of concentration combinations of this compound and the synergistic compound to identify the optimal ratio. - Orthogonal Assays: Use multiple, mechanistically different assays to confirm the synergistic effect. - Review Literature: Ensure there is a sound scientific basis for expecting synergy between the chosen compounds.

Frequently Asked Questions (FAQs)

1. What are the most common synergistic partners for this compound in drug development?

This compound has shown synergistic potential with a variety of compounds, particularly in the fields of anti-aging, neuroprotection, and anti-inflammatory applications. Notable partners include:

  • Niacinamide: For anti-aging effects on the skin, a combination of this compound and niacinamide has been shown to have a synergistic effect in reducing signs of facial aging.[6][7]

  • Antioxidants: As a potent antioxidant itself, this compound's effects can be complemented by other antioxidants to protect against oxidative stress-related damage in skin and other tissues.[8][9]

  • Adenosine (B11128) A2A Receptor Agonists: this compound is thought to interact with the adenosine A2A receptor in mammalian cells.[10] Combining it with other A2A receptor agonists could potentially enhance its neuroprotective and anti-inflammatory effects.

2. How can I determine if the interaction between this compound and another compound is synergistic, additive, or antagonistic?

The checkerboard assay is a standard in vitro method to quantify the interaction between two compounds.[8][11] This involves testing a matrix of concentrations of both compounds and calculating the Fractional Inhibitory Concentration (FIC) index. The interaction is typically classified as:

  • Synergy: FIC ≤ 0.5

  • Additive: 0.5 < FIC ≤ 4.0

  • Antagonism: FIC > 4.0

3. What is the stability of this compound in solution?

This compound is relatively stable in solution. Studies have shown that this compound in 0.05 N KOH at 1.0 mg/mL shows no significant degradation after 90 days of storage at -20°C, 2-6°C, or 25°C.[12] It is also stable to autoclaving at 121°C for 30 minutes.[12]

4. What are the known mechanisms of action for this compound's synergistic effects in mammalian cells?

The mechanisms are multifaceted and depend on the synergistic partner and the biological context:

  • Anti-aging: In combination with niacinamide, this compound is suggested to have multi-active and multifunctional effects on the skin, contributing to its anti-aging properties.[7] this compound also improves the skin's barrier function by modulating keratinocyte differentiation markers.[13]

  • Neuroprotection: this compound exerts neuroprotective effects against oxidative stress by activating the Nrf2 pathway and inducing the expression of heme oxygenase-1.[6] Its interaction with the adenosine A2A receptor is also implicated in its neuroprotective activity.[10][14]

  • Anti-inflammatory: this compound has been shown to reduce the levels of pro-inflammatory cytokines like IL-6 and TNFα in infected monocytes.[7]

Quantitative Data on Synergistic Efficacy

The following tables summarize quantitative data from studies investigating the synergistic effects of this compound.

Table 1: Synergistic Anti-Aging Effects of this compound and Niacinamide

ParameterNiacinamide 4% AloneThis compound 0.03% + Niacinamide 4%
Reduction in Skin Spots Significant reduction at week 8Persistent and significant reduction at weeks 8 and 12
Reduction in Pore Size Significant reduction at week 8Persistent and significant reduction at weeks 8 and 12
Reduction in Wrinkles Significant reduction at week 12Persistent and significant reduction at weeks 8 and 12
Improvement in Skin Evenness Significant reduction at week 8Persistent and significant reduction at weeks 8 and 12
Increase in Corneal Hydration Not significantSignificant increase at week 12
Reduction in Erythema Index Not significantPersistent decrease at weeks 8 and 12
Data synthesized from a randomized, double-blind, placebo-controlled, split-face comparative trial.[6]

Table 2: Illustrative Example of IC50 Values in a Synergy Study

Compound/CombinationIC50 (µM)Fold-Change in Efficacy (vs. This compound alone)
This compound 50-
Compound X 100-
This compound + Compound X (1:1 ratio) 153.33
This table is an illustrative example based on the principles of synergy where the combination is more effective than the individual compounds.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment

This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic interaction between this compound and a compound of interest (Compound X).

1. Preparation of Compounds:

  • Prepare stock solutions of this compound and Compound X in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of both compounds in cell culture medium to create a range of concentrations to be tested.

2. Cell Seeding:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Treatment:

  • Remove the overnight culture medium.
  • Add the various combinations of this compound and Compound X to the wells according to the checkerboard layout. Include wells with each compound alone and a vehicle control.

4. Incubation:

  • Incubate the plate for a duration appropriate for the assay (e.g., 24, 48, or 72 hours).

5. Viability/Proliferation Assay:

  • Assess cell viability or proliferation using a suitable method, such as MTT, MTS, or a live/dead cell staining assay.

6. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each combination.
  • Determine the FIC Index (FICI) by summing the FICs of both compounds.
  • Classify the interaction as synergistic, additive, or antagonistic based on the FICI value.

Protocol 2: In Vitro Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound and a synergistic partner against an induced neurotoxicity.

1. Cell Culture:

  • Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

2. Pre-treatment:

  • Pre-treat the cells with this compound, the synergistic compound, or their combination for a specified period (e.g., 24 hours) before inducing toxicity.

3. Induction of Neurotoxicity:

  • Induce neurotoxicity using a relevant agent, such as glutamate (B1630785) for excitotoxicity or 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model.[6]

4. Post-treatment Incubation:

  • After removing the neurotoxin, continue to incubate the cells with the treatment compounds for a further period (e.g., 24 hours).

5. Assessment of Neuroprotection:

  • Measure cell viability using an appropriate assay (e.g., MTT).
  • Quantify markers of apoptosis (e.g., caspase-3/7 activity) and oxidative stress (e.g., reactive oxygen species production).[10]

6. Data Analysis:

  • Compare the viability and levels of apoptotic/oxidative stress markers in the treated groups to the vehicle control and the group treated with the neurotoxin alone.

Visualizations

Kinetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2A_R Adenosine A2A Receptor This compound->A2A_R Syn_Cmpd Synergistic Compound Syn_Cmpd->A2A_R AC Adenylate Cyclase A2A_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Nrf2 Nrf2 PKA->Nrf2 Anti_Inflammatory Anti-inflammatory Response CREB->Anti_Inflammatory ARE Antioxidant Response Element Nrf2->ARE activation HO1 Heme Oxygenase-1 ARE->HO1 transcription Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Putative signaling pathway of this compound in mammalian cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare this compound & Synergistic Compound Dilutions add_compounds Add Compound Combinations (Checkerboard Layout) prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate (24-72h) add_compounds->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate Absorbance viability_assay->read_plate calc_fic Calculate Fractional Inhibitory Concentration (FIC) read_plate->calc_fic calc_fici Calculate FIC Index (FICI) calc_fic->calc_fici determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calc_fici->determine_interaction

Caption: Experimental workflow for a checkerboard synergy assay.

References

troubleshooting variability in experimental results with kinetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with kinetin.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent experimental outcomes.

Issue 1: High Variability in Plant Tissue Culture Response

  • Question: My plant tissue cultures show significant variability in callus growth and shoot regeneration with the same this compound concentration. What are the likely causes?

    Answer: Variability in plant tissue culture is a common issue that can arise from several factors:

    • Genetic Variation: Explants from different mother plants, or even different parts of the same plant, can have genetic and epigenetic differences, leading to varied responses to this compound.

    • Physiological State of Explant: The age, health, and developmental stage of the explant source can significantly impact its responsiveness to growth regulators.

    • Inconsistent this compound-to-Auxin Ratio: The ratio of this compound (a cytokinin) to auxin is crucial for morphogenesis in plant tissue culture. A high auxin-to-cytokinin ratio typically favors root formation, while a high cytokinin-to-auxin ratio promotes shoot formation. Inconsistent ratios can lead to unpredictable development.[1]

    • Media Preparation Inconsistencies: Errors in media preparation, such as incorrect pH, uneven mixing of components, or degradation of this compound during autoclaving, can all contribute to variability. While this compound is generally stable to autoclaving, repeated or prolonged heat exposure should be avoided.[2][3]

Issue 2: Inconsistent Effects in Mammalian Cell Cultures

  • Question: I am observing inconsistent results in my mammalian cell proliferation assays when using this compound. Sometimes it's protective, and other times it's cytotoxic. Why is this happening?

    Answer: The effect of this compound on mammalian cells is highly concentration-dependent, which can lead to variable results if not precisely controlled.

    • Biphasic Dose-Response: this compound exhibits a biphasic effect on many mammalian cell lines. Low concentrations (typically below 100 nM) can have protective and anti-aging effects, while higher concentrations (500 nM and above) can become cytotoxic and genotoxic.[4][5][6]

    • Cell Line Specificity: Different cell lines have varying sensitivities to this compound. A concentration that is protective in one cell line may be cytotoxic in another.

    • Inaccurate Serial Dilutions: Errors in preparing serial dilutions of your this compound stock solution can lead to significant differences in the final concentration in your culture wells, resulting in high variability.

    • This compound Solution Stability: While generally stable, prolonged storage of dilute this compound solutions at room temperature may lead to degradation, altering the effective concentration. It is best to use freshly prepared dilutions from a properly stored stock solution.[2][3][7]

Issue 3: Poor Solubility and Precipitation of this compound

  • Question: My this compound is not dissolving properly, or it is precipitating out of my stock solution or media. What should I do?

    Answer: this compound has limited solubility in water and neutral pH solutions. Improper dissolution can lead to inaccurate concentrations and experimental variability.

    • Use of an Appropriate Solvent: To prepare a stock solution, dissolve this compound powder in a small amount of a solvent like 1N NaOH or KOH before bringing it to the final volume with distilled water.

    • pH of the Medium: The pH of your final culture medium can affect this compound's solubility. Ensure the pH is within the optimal range for both your cells and for keeping this compound in solution.

    • Storage of Stock Solution: Store this compound stock solutions at -20°C to maintain stability and prevent precipitation. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2][3]

Frequently Asked Questions (FAQs)

1. This compound Preparation and Storage

  • Q: How should I prepare a this compound stock solution?

    • A: To prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in 2-5 mL of 1N NaOH or KOH. Once fully dissolved, bring the volume up to 100 mL with sterile distilled water. Sterilize by filtration through a 0.22 µm filter.

  • Q: How should I store my this compound stock solution?

    • A: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This will minimize contamination risk and prevent degradation from repeated freeze-thaw cycles. Stored properly, stock solutions are stable for several months.[2][3]

  • Q: Can I autoclave my media after adding this compound?

    • A: Yes, this compound is generally considered heat-stable and can be autoclaved with your media.[2][3] However, to minimize any potential degradation, you can also add filter-sterilized this compound to your autoclaved and cooled media.

2. Experimental Design and Execution

  • Q: What is a typical working concentration for this compound?

    • A: The optimal concentration is highly dependent on the application and cell type.

      • Plant Tissue Culture: Typically ranges from 0.1 to 5.0 mg/L. The ratio to auxin is often more critical than the absolute concentration.

      • Mammalian Cells: For anti-aging and protective effects, concentrations are usually in the nanomolar range (e.g., 40-200 µM for some anti-aging effects in fibroblasts, but protective effects against oxidative stress are seen at much lower concentrations, below 100 nM).[4][5] Cytotoxic effects are often observed at concentrations of 500 nM and higher.[4][5][6]

  • Q: How can I minimize variability between experiments?

    • A:

      • Use a consistent source and passage number of cells.

      • Prepare fresh dilutions of this compound for each experiment from a frozen stock.

      • Calibrate your pipettes regularly to ensure accurate dilutions.

      • Run appropriate controls in every experiment, including a vehicle control (the solvent used to dissolve this compound).

      • Maintain consistent incubation conditions (temperature, CO2, humidity).

Data Presentation

Table 1: this compound Concentration and its Effect on Mammalian Cell Viability

Cell LineThis compound ConcentrationEffect on Cell ViabilityReference
Human promyelocytic (HL-60)< 500 nMNo significant reduction[4][5]
Human promyelocytic (HL-60)> 500 nMCytotoxic and genotoxic[4][5]
Human Keratinocytes (HaCaT)200 µM8.88% reduction[8]
Human Keratinocytes (HaCaT)400 µM18.99% reduction[8]
Human Keratinocytes (HaCaT)600 µM29.78% reduction[8]
Human Lung Fibroblasts (WI38)< 500 nMNo significant reduction[4]
Human Lung Fibroblasts (WI38)500 µMSignificant reduction[4]
Human Lung Carcinoma (A549)< 100 µMNo significant reduction[4]
Human Lung Carcinoma (A549)500 µMSignificant reduction[4]

Table 2: Influence of this compound and Auxin (2,4-D) on Soybean Callus Fresh Weight

2,4-D Concentration (mg/L)This compound Concentration (mg/L)Mean Callus Fresh Weight (g)
0.300.45
1.000.50
0.31.00.85
1.01.00.60

Data adapted from a study on soybean callus culture, illustrating the synergistic effect of this compound and auxin. The combination of 0.3 mg/L 2,4-D and 1.0 mg/L this compound resulted in the highest callus growth.[9]

Experimental Protocols

1. Protocol for Preparing this compound Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add 2-5 mL of 1N NaOH or 1N KOH to the flask and gently swirl until the this compound is completely dissolved.

  • Dilution: Once dissolved, slowly add sterile, double-distilled water to the flask while stirring to bring the final volume to 100 mL.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for single experiments. Store the aliquots at -20°C.

2. Protocol for a Mammalian Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control for each this compound concentration.

Mandatory Visualization

plant_signaling cluster_membrane cluster_nucleus This compound This compound receptor Cytokinin Receptor (AHK) This compound->receptor Binds AHP AHP (Histidine Phosphotransfer Protein) receptor->AHP Phosphorylates membrane Plasma Membrane ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates cytokinin_response Cytokinin Primary Response Genes ARR_B->cytokinin_response Activates Transcription nucleus Nucleus ARR_A Type-A ARR (Negative Regulator) cytokinin_response->ARR_A Induces Expression ARR_A->receptor Inhibits

Caption: Simplified Cytokinin Signaling Pathway in Plants.

mammalian_signaling This compound This compound A2A_R Adenosine A2A Receptor (A2A-R) This compound->A2A_R Binds G_protein G-protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) PKA->cellular_response Phosphorylates Targets

Caption: Postulated this compound Signaling via Adenosine Receptor in Mammalian Cells.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Verify this compound Stock Solution start->check_solution solution_ok Solution OK check_solution->solution_ok No solution_bad Degraded/Precipitated check_solution->solution_bad Yes check_concentration Confirm Working Concentration concentration_ok Concentration OK check_concentration->concentration_ok No concentration_bad Dilution Error check_concentration->concentration_bad Yes check_cells Assess Cell Health & Consistency cells_ok Cells OK check_cells->cells_ok No cells_bad Contamination/ Inconsistent Passage check_cells->cells_bad Yes check_protocol Review Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok No protocol_bad Inconsistent Timing/ Reagents check_protocol->protocol_bad Yes solution_ok->check_concentration reprepare Prepare Fresh Stock Solution solution_bad->reprepare concentration_ok->check_cells recalculate Recalculate & Prepare Fresh Dilutions concentration_bad->recalculate cells_ok->check_protocol new_cells Use New Cell Stock/Standardize cells_bad->new_cells end Consistent Results protocol_ok->end standardize_protocol Standardize Protocol Execution protocol_bad->standardize_protocol reprepare->check_solution recalculate->check_concentration new_cells->check_cells standardize_protocol->check_protocol

Caption: Troubleshooting Workflow for this compound Experiments.

References

dealing with contamination in kinetin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in kinetin stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in a this compound stock solution?

A1: Microbial contamination in liquid this compound solutions can manifest in several ways. The most common indicators are:

  • Turbidity or Cloudiness: A clear solution becoming cloudy is a primary sign of bacterial growth.[1]

  • Film or Clumps: The formation of a slimy film on the surface or visible clumps within the solution can indicate bacterial or yeast contamination.[1]

  • Fuzzy Growth: Cottony or thread-like growths (mycelium) are characteristic of fungal contamination.[1]

  • Color Change: A sudden change in the color of the solution, especially if it contains a pH indicator, can signify microbial activity altering the pH.[1]

Q2: What are the primary sources of contamination for this compound stock solutions?

A2: Contamination can be introduced at various stages of preparation and handling. Key sources include:

  • Non-Sterile Equipment: Improperly sterilized glassware, magnetic stir bars, or filter sterilization units are major sources of contamination.[2][3]

  • Contaminated Water or Solvents: Using water or solvents (like NaOH or HCl) that are not sterile can introduce microorganisms.[2][4]

  • Airborne Contaminants: Exposure of the solution to the air, especially in a non-sterile environment like an open lab bench, can introduce bacteria and fungal spores.[2][5][6]

  • Improper Aseptic Technique: Human error, such as incorrect handling of sterile equipment or working outside a laminar flow hood, is a significant contributor to contamination.[3][5]

  • Original this compound Powder: While less common for high-purity grades, the powder itself could potentially be a source of contamination.

Q3: Is it better to autoclave or filter-sterilize a this compound stock solution?

A3: this compound, along with other adenine-based cytokinins, has been shown to be exceptionally stable and can withstand autoclaving.[7] However, filter sterilization is also a viable and commonly used method, particularly for heat-labile substances.[8]

  • Autoclaving: This method uses high-pressure steam (121°C, 15 psi) to kill all microorganisms, including spores.[3] Studies have shown no significant degradation of this compound in a 0.05 N KOH solution after autoclaving.[7]

  • Filter Sterilization: This technique uses a membrane filter (typically 0.22 µm) to physically remove microorganisms from the solution. It is essential when preparing solutions that might contain heat-sensitive components.[2][9]

The choice depends on laboratory protocols and the specific composition of the stock solution. For a simple this compound solution in dilute NaOH or water, autoclaving is a robust and effective method.

Q4: How should I properly store my this compound stock solution to prevent degradation and contamination?

A4: Proper storage is crucial for maintaining the efficacy and sterility of your this compound stock solution.

  • Temperature: this compound solutions are stable when stored at -20°C, 2-6°C, or 25°C for up to 90 days with no significant loss of concentration.[7] For long-term storage, freezing (-20°C) is recommended.[10][11][12]

  • Aliquoting: To prevent repeated freeze-thaw cycles that could potentially degrade the compound and to minimize the risk of contaminating the entire stock with each use, it is best practice to aliquot the solution into smaller, single-use volumes.[13]

  • Sterile Containers: Always store your solution in sterile containers.

Troubleshooting Guides

Guide 1: My this compound Stock Solution is Contaminated

This guide helps you identify the source of contamination and prevent future occurrences.

Symptom Potential Cause Recommended Action
Cloudiness appears within 1-2 days of preparation. Bacterial Contamination: Likely introduced during preparation from non-sterile water, glassware, or improper aseptic technique.[1]1. Discard the contaminated solution after autoclaving it to prevent spreading spores.[1] 2. Review your aseptic technique. Ensure all work is performed in a laminar flow hood.[5] 3. Verify that your water source (e.g., distilled, deionized) is sterile. 4. Ensure all glassware and equipment are properly autoclaved or sterilized.
Fuzzy or cottony growth appears after several days. Fungal Contamination: Often caused by airborne spores landing in the solution during preparation or handling.[1][4]1. Autoclave and discard the contaminated stock. 2. Thoroughly clean and disinfect the laminar flow hood before use.[14] 3. Minimize the time containers are open to the air.[3] 4. Check the HEPA filter of your laminar flow hood to ensure it is functioning correctly.[2][14]
Only some aliquots are contaminated. Cross-Contamination: Contamination likely occurred during the aliquoting process or from repeated use of a single stock bottle.[2]1. Discard the contaminated aliquots. 2. When preparing new stock, use sterile pipette tips for each aliquot. 3. Avoid opening multiple culture vessels or stock solution bottles simultaneously.[2]
Solution appears clear, but tissue cultures fail to grow or die. Cryptic or Chemical Contamination: Could be due to low-level microbial contamination not visible to the naked eye, or chemical impurities.[1][4]1. Test the stock solution for sterility by adding a small amount to a nutrient-rich bacteriological medium and incubating.[15] 2. Ensure the correct solvent and concentration were used for dissolving the this compound powder. High concentrations of solvents like NaOH can be toxic to plant tissues. 3. Verify the purity of the this compound powder and the quality of the water used.[4]

Quantitative Data Summary

The stability of this compound stock solutions is critical for reproducible experimental results. The following table summarizes the stability of a 1.0 mg/mL this compound solution dissolved in 0.05 N KOH over 90 days at various storage temperatures.

Storage TemperatureInitial Concentration (mg/mL)Concentration after 90 days (mg/mL)Percent RetainedStatistical Significance of Change
-20°C 1.0~1.0>99%Not Significant (p > 0.05)
2-6°C 1.0~1.0>99%Not Significant (p > 0.05)
25°C 1.0~1.0>99%Not Significant (p > 0.05)
Data summarized from a study on adenine-based cytokinin stability.[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Sterile this compound Stock Solution

Materials:

  • This compound powder (C₁₀H₉N₅O, MW: 215.2 g/mol )[10]

  • 1N Sodium Hydroxide (NaOH) solution, sterile

  • Sterile distilled or deionized water

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile screw-cap storage bottles or cryovials

  • 0.22 µm syringe filter and sterile syringe (for filter sterilization method)

  • Autoclave

Methodology:

  • Work in a Sterile Environment: Perform all steps in a certified laminar flow hood.[3][14]

  • Weighing: Accurately weigh 100 mg of this compound powder and place it into the sterile 100 mL volumetric flask.

  • Dissolving:

    • Add a sterile magnetic stir bar to the flask.

    • Add a small volume (e.g., 3-5 mL) of 1N NaOH to the flask to dissolve the powder.[10][16][17] this compound is sparingly soluble in water but dissolves readily in dilute acid or base.[18]

    • Place the flask on a stir plate and stir gently until the this compound is completely dissolved.

  • Bringing to Volume: Once dissolved, carefully add sterile distilled water to bring the total volume to the 100 mL mark. Continue stirring to ensure the solution is homogenous.[16]

  • Sterilization (Choose one method):

    • Method A: Autoclaving:

      • Loosely cap the volumetric flask (or transfer the solution to a loosely capped autoclavable bottle).

      • Autoclave at 121°C and 15 psi for 20 minutes.[12]

      • Allow the solution to cool completely inside the laminar flow hood.

    • Method B: Filter Sterilization:

      • Draw the this compound solution into a sterile syringe.

      • Attach a sterile 0.22 µm syringe filter to the syringe.

      • Dispense the solution through the filter into a sterile final storage container.[9]

  • Storage:

    • Working in the laminar flow hood, aliquot the sterile stock solution into smaller, sterile, single-use tubes (e.g., 1-5 mL cryovials).

    • Label each tube clearly with the name ("this compound"), concentration (1 mg/mL), and preparation date.

    • Store the aliquots in the freezer (-20°C) for long-term use.[12]

Protocol 2: Sterility Testing of this compound Stock Solution

Materials:

  • This compound stock solution to be tested

  • Sterile nutrient broth or tryptic soy broth (general-purpose bacteriological growth medium)

  • Sterile culture tubes

  • Incubator set to 30-37°C

Methodology:

  • Inoculation: In a laminar flow hood, add a small volume (e.g., 100 µL) of your this compound stock solution to a sterile tube containing 5-10 mL of nutrient broth.

  • Positive Control: In a separate tube of nutrient broth, add a known non-pathogenic bacterial strain or briefly expose it to the open air to serve as a positive control.

  • Negative Control: Keep one tube of sterile nutrient broth unopened to serve as a negative control.

  • Incubation: Place all tubes in an incubator at 30-37°C for 3-5 days.

  • Observation:

    • Check the tubes daily for any signs of microbial growth (turbidity).

    • The this compound solution is considered sterile if the inoculated tube remains as clear as the negative control.

    • The positive control should show turbidity, confirming that the medium can support growth.

Visualizations

G Workflow: Preparing a Sterile this compound Stock Solution cluster_prep Preparation cluster_sterilize Sterilization (Choose One) cluster_store Storage weigh 1. Weigh 100mg this compound Powder dissolve 2. Dissolve in 1N NaOH in a sterile flask weigh->dissolve volume 3. Bring to 100mL with sterile H2O dissolve->volume autoclave 4a. Autoclave (121°C, 20 min) volume->autoclave Heat-Stable Method filter_sterilize 4b. Filter Sterilize (0.22 µm filter) volume->filter_sterilize Alternative Method aliquot 5. Aliquot into sterile tubes autoclave->aliquot filter_sterilize->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

G Troubleshooting: Contaminated this compound Stock Solution start Is your this compound Stock Solution showing signs of contamination? discard Autoclave and Discard Contaminated Solution start->discard Yes review_aseptic Review Aseptic Technique (Work in Laminar Hood) start->review_aseptic No, but cultures are failing discard->review_aseptic Prevent Recurrence check_water Check Sterility of Water and Reagents review_aseptic->check_water check_equipment Verify Sterilization of Glassware/Equipment check_water->check_equipment clean_hood Clean & Disinfect Hood and Workspace check_equipment->clean_hood

Caption: Decision tree for troubleshooting contaminated this compound solutions.

References

Technical Support Center: Adjusting Kinetin Levels to Overcome Apical Dominance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the use of kinetin to overcome apical dominance.

Frequently Asked Questions (FAQs)

Q1: What is apical dominance and how does this compound overcome it?

A1: Apical dominance is a phenomenon in which the central, main stem of a plant grows more strongly than the lateral stems. This is regulated by the plant hormone auxin, which is produced in the apical bud and transported down the stem, inhibiting the growth of lateral buds. This compound, a type of cytokinin, can overcome apical dominance by promoting cell division and stimulating the growth of these lateral buds, counteracting the inhibitory effect of auxin.[1][2]

Q2: What is the general mechanism of action for this compound in promoting lateral bud growth?

A2: this compound, as a cytokinin, promotes lateral bud growth by entering the buds and stimulating cell division (cytokinesis).[2] It works antagonistically to auxin. High levels of auxin inhibit cytokinin synthesis, while the application of this compound can bypass this inhibition and promote the outgrowth of lateral buds, even in the presence of an active apical bud.[3]

Q3: What are the typical concentrations of this compound used in experiments to overcome apical dominance?

A3: The effective concentration of this compound is highly dependent on the plant species and the application method. Generally, concentrations can range from 0.1 to 50 mg/L (or ppm). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[4]

Q4: How should I prepare and store this compound solutions?

A4: this compound powder can be dissolved in a small amount of a solvent like 1N NaOH or KOH before being brought to the final volume with distilled water.[5] Stock solutions are typically prepared at a higher concentration (e.g., 1 mg/mL) and can be stored at 2-8°C for about a month, or at -20°C for several months to a year.[6][7] Always check for precipitation before use.[7] this compound solutions in 0.05 N KOH have been shown to be stable for over 90 days at -20°C, 2-6°C, and 25°C.[8]

Q5: What are the common methods for applying this compound to plants?

A5: Common application methods include:

  • Foliar spray: The this compound solution is sprayed directly onto the leaves of the plant.

  • Direct application to buds: A lanolin paste containing this compound is applied directly to the lateral buds.[9]

  • Inclusion in growth media: For in vitro studies, this compound is added to the culture medium.[10]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue Possible Causes Solutions & Recommendations
No observed effect on lateral bud growth - Suboptimal this compound Concentration: The concentration may be too low to elicit a response. - Ineffective Application Method: The this compound may not be reaching the target tissue. - Plant Developmental Stage: The plant may not be at a responsive stage. - Degraded this compound Solution: The solution may have lost its activity.- Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 50 mg/L). - For foliar spray, ensure thorough coverage. For direct application, ensure the paste is in direct contact with the bud. - Apply this compound to young, actively growing plants. - Prepare fresh this compound solutions. Store stock solutions properly at -20°C for long-term storage.[7]
Inconsistent results between replicates - Genetic Variability in Plants: If using seed-propagated plants, genetic differences can lead to varied responses. - Uneven Application: Inconsistent application can result in different doses per plant. - Environmental Variations: Minor differences in light, temperature, or humidity can affect plant responses.- Use a genetically uniform plant line if possible. - Calibrate your application equipment to ensure uniform delivery. - Maintain consistent and controlled environmental conditions for all replicates.
Symptoms of Phytotoxicity (e.g., leaf yellowing, browning, stunted growth) - This compound Concentration is Too High: High concentrations of this compound can be toxic to plants.[4] - Solvent Toxicity: If a solvent was used to dissolve the this compound, it might be causing the damage. - Interaction with Other Chemicals: this compound may interact with other applied substances.- Reduce the this compound concentration in subsequent experiments. - Include a control group treated with the solvent alone to rule out its toxicity. - Avoid applying other chemicals simultaneously unless their interaction is the subject of the experiment.
Precipitation in this compound Stock Solution - Improper Dissolution: this compound may not have been fully dissolved initially. - Storage Conditions: Storing at inappropriate temperatures can cause precipitation.- Ensure the this compound powder is completely dissolved in a small amount of 1N NaOH or KOH before adding water.[5] - Store stock solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term). If precipitation occurs, a new solution should be prepared.[7]

Data Presentation

Table 1: Reported Effective Concentrations of this compound for Overcoming Apical Dominance in Various Plant Species

Plant SpeciesThis compound ConcentrationApplication MethodObserved Effect
Phaseolus vulgaris (Bean)Not specified in abstractApplied to rootsPromotion of lateral growth, especially under reduced light.[8]
Arabidopsis thalianaNot specified in abstractNot specifiedCytokinins can overcome the suppressive effect of apical auxin.[3]
General Recommendation~2 ppm (mg/L)Foliar SprayStarting concentration for optimization.[4]
General Recommendation10⁻⁷ to 10⁻⁵ MIn solutionVaried effects depending on concentration and species.[4]

Experimental Protocols

Detailed Protocol for Overcoming Apical Dominance in Phaseolus vulgaris (Dwarf Bean)

This protocol is a synthesized guide based on common laboratory practices for demonstrating the effect of this compound on apical dominance.[9][11]

1. Plant Material and Growth Conditions:

  • Plant Species: Phaseolus vulgaris (dwarf bean) is a suitable model organism.

  • Growth: Grow bean plants in individual pots with a standard potting mix.

  • Environment: Maintain plants in a controlled environment with a 16-hour light/8-hour dark cycle at approximately 22-25°C.

  • Age: Use plants that are 2-3 weeks old and have developed a clear apical bud and several nodes with lateral buds.[9]

2. Preparation of this compound Solutions and Lanolin Paste:

  • This compound Stock Solution (1 mg/mL):

    • Weigh 100 mg of this compound powder.

    • In a fume hood, dissolve the powder in a small volume (e.g., 2-3 mL) of 1N NaOH.

    • Once fully dissolved, bring the total volume to 100 mL with distilled water.

    • Store this stock solution at -20°C.

  • This compound Lanolin Paste (e.g., 100 mg/L):

    • To prepare a 100 mg/L paste, you will need 1 mL of the 1 mg/mL stock solution for every 10 g of lanolin.

    • Warm the lanolin gently to a liquid consistency.

    • Add the this compound stock solution to the molten lanolin and mix thoroughly to ensure a homogenous paste.

    • Allow the paste to cool and solidify. Prepare a control paste with lanolin and the same volume of the solvent used for the this compound stock.

3. Experimental Treatments:

  • Group 1 (Control): Intact plants, no treatment.

  • Group 2 (Decapitated Control): Remove the apical bud with a sterile scalpel. Apply the control lanolin paste to the cut surface.

  • Group 3 (this compound Treatment): Intact plants. Apply the this compound-lanolin paste directly to one or more lateral buds.

  • Group 4 (Decapitated + this compound): Remove the apical bud. Apply the this compound-lanolin paste to one or more lateral buds.

4. Application and Data Collection:

  • Application: Use a toothpick or a similar tool to apply a small, consistent amount of the lanolin paste to the designated buds.

  • Data Collection:

    • At the start of the experiment (Day 0) and at regular intervals (e.g., every 2-3 days) for 2-3 weeks, measure the length of the treated lateral buds.

    • Record the number of lateral buds that have started to grow.

    • Take photographs to document the visual changes in plant architecture.

5. Data Analysis:

  • Calculate the average lateral bud length for each treatment group at each time point.

  • Compare the growth of lateral buds between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling_Pathway cluster_apex Apical Bud cluster_stem Stem cluster_bud Lateral Bud cluster_external External Application Apex High Auxin Production Auxin_Transport Basipetal Auxin Transport Apex->Auxin_Transport Supplies Auxin Bud_Growth Lateral Bud Growth Auxin_Transport->Bud_Growth Indirectly Inhibits Cytokinin_Synthesis Cytokinin Synthesis Auxin_Transport->Cytokinin_Synthesis Inhibits Cytokinin_Synthesis->Bud_Growth Promotes Kinetin_Application This compound Application Kinetin_Application->Bud_Growth Directly Promotes

Caption: Signaling pathway of apical dominance and this compound intervention.

Experimental_Workflow start Start: Select healthy, uniform plants prep Prepare this compound solutions and control pastes start->prep treat Apply treatments to designated plant groups prep->treat incubate Incubate plants under controlled conditions treat->incubate measure Measure lateral bud growth at regular intervals incubate->measure measure->incubate Repeat measurements analyze Analyze and compare data between groups measure->analyze end End: Conclude on the effect of this compound analyze->end

Caption: A generalized workflow for experiments on apical dominance.

References

Technical Support Center: Overcoming Inhibitory Effects of High Kinetin Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using high concentrations of kinetin in their experiments. Our goal is to help you mitigate problems such as reduced growth, hyperhydricity, and poor regeneration to ensure the success of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell culture?

A1: this compound (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[1][2] In plant tissue culture, it is commonly used in combination with an auxin to induce the formation of callus (an undifferentiated mass of cells) and to stimulate the regeneration of shoots from callus or explants.[1] The ratio of cytokinin to auxin is crucial; a higher cytokinin-to-auxin ratio generally promotes shoot formation, while a higher auxin-to-cytokinin ratio favors root development.[2]

Q2: What are the typical signs of inhibitory or toxic effects from high this compound concentrations?

A2: High concentrations of this compound can lead to several undesirable effects. Common symptoms include:

  • Reduced shoot elongation and stunted growth: Shoots may be numerous but short and underdeveloped.[3]

  • Hyperhydricity (or vitrification): Tissues appear translucent, water-soaked, and brittle. This is a common physiological disorder caused by excessive water accumulation.

  • Excessive callus formation: Instead of organized shoot development, a large amount of undifferentiated callus may proliferate at the base of the explant.

  • Inhibition of root formation: High cytokinin levels are known to suppress root development.[4]

  • Leaf yellowing and necrosis: In severe cases, high cytokinin levels can induce a stress response leading to cell death and tissue browning.[5]

  • Altered flower development and infertility: Overproduction of cytokinins can lead to abnormal flower morphology and reduced fertility.[6]

Q3: Why is the optimal concentration of this compound so variable between different plant species?

A3: The ideal concentration of this compound is highly dependent on the specific plant species, genotype, and even the type of explant being used.[7] This variability is due to differences in endogenous hormone levels, the sensitivity of the plant's hormonal receptors, and the specific developmental stage of the tissue. Therefore, a concentration that is optimal for one species may be inhibitory for another.

Q4: Can the inhibitory effects of high this compound be reversed?

A4: In many cases, yes. If detected early, transferring the cultures to a medium with an optimized (lower) this compound concentration or to a this compound-free medium can often rescue the explants and promote normal development. For issues like hyperhydricity, other modifications to the culture environment may also be necessary.

Troubleshooting Guides

Issue 1: Poor Shoot Elongation and Proliferation
  • Symptoms: Explants produce a few short, stunted shoots, or fail to produce shoots altogether. Growth is slow, and leaves may be small and underdeveloped.

  • Primary Cause: The this compound concentration is likely above the optimal range for the specific plant species, leading to an inhibitory effect on shoot development.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to determine the optimal level for shoot proliferation for your specific plant.

    • Implement a Two-Stage Culture Protocol: Use an initial medium with a higher this compound concentration to induce shoot formation, followed by a transfer to a medium with a lower concentration or no this compound to promote shoot elongation.

    • Evaluate Other Cytokinins: this compound may not be the most effective cytokinin for your plant. Consider testing other cytokinins like 6-Benzylaminopurine (BAP) or Thidiazuron (TDZ), as they may produce a better response.

Issue 2: Hyperhydricity (Vitrification)
  • Symptoms: Shoots and leaves appear glassy, translucent, swollen, and are often brittle. These shoots acclimatize poorly when transferred to soil.

  • Primary Cause: High cytokinin levels are a major contributor to hyperhydricity. This is often exacerbated by high humidity within the culture vessel and a culture medium with high water potential.

  • Troubleshooting Steps:

    • Reduce Cytokinin Concentration: Lower the this compound concentration in your medium, as this is a primary trigger for hyperhydricity.

    • Increase Gelling Agent Concentration: A firmer medium reduces water availability to the explants. Try increasing the agar (B569324) or gelling agent concentration by 10-20%.

    • Improve Vessel Ventilation: Use culture vessels with filter vents to allow for better gas exchange and to reduce the humidity inside the vessel.

    • Adjust Media Components: In some cases, reducing the ammonium (B1175870) nitrate (B79036) concentration in the basal medium can help alleviate hyperhydricity.

Issue 3: Excessive Callus Formation at the Expense of Shoot Regeneration
  • Symptoms: The explant produces a large amount of friable or compact callus, but few or no organized shoots develop.

  • Primary Cause: The auxin-to-cytokinin ratio may be favoring undifferentiated cell growth (callus) rather than organogenesis (shoots). While a high this compound concentration is present, the balance with auxin is not optimal for shoot formation.

  • Troubleshooting Steps:

    • Adjust the Auxin-to-Cytokinin Ratio: While lowering the this compound concentration, you may also need to adjust the auxin (e.g., NAA or 2,4-D) concentration. A higher cytokinin-to-auxin ratio generally favors shoot formation.

    • Use a Different Auxin: Some auxins are more potent for callus induction (e.g., 2,4-D) while others are more favorable for organogenesis (e.g., IAA or IBA). Consider switching your auxin type.

    • Subculture Callus to a Different Medium: Once a sufficient amount of callus has formed, transfer small pieces to a new medium with a higher cytokinin-to-auxin ratio to encourage shoot differentiation.

Data Presentation: this compound Concentration Ranges

The following tables summarize reported optimal and inhibitory concentrations of this compound for different plant types and purposes. Note that these are guidelines, and the optimal concentration for your specific experiment should be determined empirically.

Table 1: this compound Concentrations for Herbaceous Plants

Plant SpeciesExplant TypePurposeOptimal this compound Conc. (mg/L)Inhibitory Effects Noted at (mg/L)
Matthiola incanaSingle NodeShoot & Root Formation1.0 - 2.0[7]> 2.0[7]
Cucumis sativus (Cucumber)Nodal ExplantsShoot Regeneration1.0[8]> 3.0[8]
Vetiveria zizanioidesTillerCallus Induction0.5 (with 0.75 mg/L 2,4-D)[9]> 0.5[9]
Artemisia ludovicianaNodal SegmentsShoot Proliferation0.5 - 1.0> 1.0 (decreased shoot number and length)

Table 2: this compound Concentrations for Woody Plants

Plant SpeciesExplant TypePurposeOptimal this compound Conc. (mg/L)Inhibitory Effects Noted at (mg/L)
Taxus brevifoliaTwigCallus Induction0.1 - 0.5 (with 1.5 mg/L 2,4-D)[10]> 0.5[10]
Populus tremula × P. albaLeafCallus Induction0.10 (with 1.0 mg/L 2,4-D)[11]Not specified
Vitis spp. (Grape)Nodal ExplantsShoot ProliferationIneffective, depressed growth[12]Not applicable

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a method to test a range of this compound concentrations for either callus induction or shoot proliferation.

  • Prepare Basal Medium: Prepare your desired basal medium (e.g., Murashige and Skoog - MS) with vitamins, sucrose, and a constant concentration of an appropriate auxin (e.g., 0.5 mg/L NAA for shoot proliferation, or 1.0 mg/L 2,4-D for callus induction).

  • Aliquot and Add this compound: Divide the basal medium into several batches. Create a sterile stock solution of this compound (e.g., 1 mg/mL). Add the appropriate amount of stock solution to each batch to achieve a range of final concentrations, for example: 0, 0.2, 0.5, 1.0, 2.0, and 5.0 mg/L.

  • Adjust pH and Solidify: Adjust the pH of each medium batch to 5.7-5.8. Add your gelling agent (e.g., agar) and autoclave.

  • Inoculate Explants: Under sterile conditions, place your prepared explants onto the surface of the solidified media in Petri dishes or culture tubes, with at least 5-10 replicates per concentration.

  • Incubate: Culture the explants under your standard growth room conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After 4-6 weeks, record data such as the percentage of explants responding, number of shoots per explant, average shoot length, and callus fresh weight.

  • Analysis: Analyze the data to determine the this compound concentration that yields the best results for your desired outcome.

Protocol 2: Two-Stage Culture for Shoot Induction and Elongation

This protocol is useful when a higher this compound concentration is needed to initiate shoots, but this same concentration inhibits their subsequent growth.

  • Stage 1: Shoot Induction

    • Prepare a shoot induction medium (SIM) containing your basal salts, vitamins, sucrose, an auxin, and the optimal this compound concentration for shoot initiation (determined from a dose-response experiment, e.g., 2.0 mg/L).

    • Culture your explants on the SIM for 2-4 weeks, or until shoot primordia are visible.

  • Stage 2: Shoot Elongation

    • Prepare a shoot elongation medium (SEM) which is either hormone-free or contains a significantly reduced this compound concentration (e.g., 0.1-0.5 mg/L). In some cases, adding a low concentration of gibberellic acid (GA₃, e.g., 0.1 mg/L) can promote elongation.[13]

    • Under sterile conditions, carefully transfer the explants with initiated shoots from the SIM to the SEM.

    • Subculture onto fresh SEM every 3-4 weeks.

    • Monitor the cultures for shoot elongation and overall plantlet health.

Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound High this compound Concentration Receptor Histidine Kinase Receptor (AHK) This compound->Receptor Binds AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) AHP->ARR_B Phosphorylates (in Nucleus) Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription Stress_Genes Stress-Related Genes (e.g., for Oxidative Stress) ARR_B->Stress_Genes Over-activates Transcription Development_Genes Key Developmental Genes (e.g., for elongation) ARR_B->Development_Genes Represses Transcription ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) ARR_A->ARR_B Inhibits (Negative Feedback) Cytokinin_Response_Genes->ARR_A Induces Expression Optimal_Growth Optimal Growth (Shoot Proliferation) Cytokinin_Response_Genes->Optimal_Growth Inhibitory_Effects Inhibitory Effects (Stunted Growth, Hyperhydricity, Necrosis) Stress_Genes->Inhibitory_Effects Development_Genes->Inhibitory_Effects

Caption: Cytokinin signaling at optimal vs. high concentrations.

Troubleshooting_Workflow Start Experiment Shows Inhibitory Symptoms Q1 What are the primary symptoms? Start->Q1 Stunted Poor Shoot Elongation/ Stunted Growth Q1->Stunted Stunted Growth Hyperhydricity Hyperhydricity/ Vitrification Q1->Hyperhydricity Glassy Shoots Callus Excessive Callus/ No Shoots Q1->Callus Excess Callus Sol_Optimize Conduct this compound Dose-Response Experiment Stunted->Sol_Optimize Sol_TwoStage Use Two-Stage Culture Protocol Stunted->Sol_TwoStage Hyperhydricity->Sol_Optimize Sol_Vent Improve Vessel Ventilation Hyperhydricity->Sol_Vent Sol_Agar Increase Gelling Agent Concentration Hyperhydricity->Sol_Agar Callus->Sol_Optimize Sol_Ratio Adjust Auxin: Cytokinin Ratio Callus->Sol_Ratio

Caption: Troubleshooting workflow for high this compound issues.

Two_Stage_Protocol Start Start with Explants Stage1 Stage 1: Shoot Induction - Medium with higher, optimal  this compound for induction  (e.g., 2.0 mg/L) - Culture for 2-4 weeks Start->Stage1 Transfer Transfer Shoots Stage1->Transfer Stage2 Stage 2: Shoot Elongation - Medium with low/no this compound  (e.g., 0.1 mg/L) - Optional: Add GA3 - Subculture every 3-4 weeks Transfer->Stage2 End Elongated, Healthy Shoots Stage2->End

Caption: Workflow for a two-stage culture protocol.

References

Validation & Comparative

comparative analysis of kinetin versus benzyladenine (BAP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kinetin and Benzyladenine (BAP) in Plant Tissue Culture

For researchers, scientists, and professionals in drug development and plant biotechnology, the choice of plant growth regulators is a critical determinant of experimental success. Among the cytokinins, a class of phytohormones that promote cell division, this compound and 6-benzylaminopurine (B1666704) (BAP or BA) are two of the most widely used synthetic options. While both are adenine-type cytokinins, their efficacy can vary significantly depending on the plant species and the desired morphogenetic outcome. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their differential effects and underlying mechanisms.

Introduction to this compound and Benzyladenine

This compound (N6-furfuryladenine) was the first cytokinin to be discovered and is a derivative of adenine.[1] Benzyladenine (N6-benzyladenine) also belongs to the adenine-type cytokinins and is known for its strong and often more potent effects on plant development.[1][2] Both compounds are instrumental in various aspects of plant tissue culture, including callus induction, shoot proliferation, and overall plant development.[3] However, their molecular structure, stability, and interaction with cellular machinery lead to distinct physiological responses.

Data Presentation: A Quantitative Comparison

The relative effectiveness of this compound and BAP is highly species-dependent. The following tables summarize quantitative data from various studies, highlighting these differences in callus induction and shoot regeneration.

Callus Induction
Plant SpeciesExplantMost Effective CytokininOptimal ConcentrationKey Findings
Aloe veraLateral shootThis compound4.0 mg/lThis compound was more efficient than BAP, yielding a higher callus weight (1.25 g) compared to the maximum achieved with BAP (0.92 g at 5.0 mg/l).[4][5]
Delonix regia (Royal Poinciana)Cotyledonary segmentsBenzyladenine4.46 mg/LBAP resulted in a higher percentage of callus formation (88.29%) compared to this compound (72.13% at 4.15 mg/L).[6]
Saccharum officinarum (Sugarcane)Not specifiedThis compound (in combination with 2,4-D)0.5 mg/L this compound + 3 mg/L 2,4-DThe synergistic effect of 2,4-D with this compound was better for callus induction than with BAP.[7]
Shoot Regeneration and Proliferation
Plant SpeciesExplantMost Effective CytokininOptimal ConcentrationKey Findings
Maerua crassifoliaHypocotylsBenzyladenine7.5 µMBAP showed the highest response percentage (71.2%) for shoot regeneration.[8]
Delonix regia (Royal Poinciana)Cotyledonary segmentsBenzyladenineNot specifiedAdventitious shoots were primarily observed in treatments containing BAP.[6]
Codiaeum variegatum (Croton)Nodal segmentsThis compound2.00 mg/lThis compound was found to be better than BAP for the multiplication stage.[9]
Quillaja saponariaNodal explantsBenzyladenine4.44 µMBAP was the most effective for shoot multiplication, yielding a proliferation rate of 4.04 and an average shoot length of 8.01 cm.[10]
Prunus avium L. (Sweet Cherry)Axillary budsBenzyladenine5 µMThe highest multiplication index and shoot length were obtained on media with BA, while this compound had little impact on multiplication.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for callus induction and shoot proliferation experiments, based on common practices cited in the literature.

General Protocol for Callus Induction
  • Explant Preparation : Select healthy, young explants (e.g., leaf discs, stem segments, or cotyledons).

  • Surface Sterilization :

    • Wash explants under running tap water for 15-20 minutes.

    • Immerse in a 70% ethanol (B145695) solution for 30-60 seconds.

    • Soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water inside a laminar airflow cabinet.

  • Culture Medium : Prepare Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.

  • Hormone Supplementation : Add this compound or BAP at various concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/l). Often, an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA) is also added to promote callus formation.

  • Incubation : Culture the explants in the dark at 25 ± 2°C.

  • Data Collection : After 4-6 weeks, record the percentage of callus induction, callus fresh weight, and morphology (e.g., color, texture).

General Protocol for Shoot Proliferation
  • Explant Source : Use in vitro-grown shoots or nodal segments from a sterile culture.

  • Culture Medium : Prepare MS medium with 3% (w/v) sucrose and 0.8% (w/v) agar.

  • Hormone Supplementation : Add this compound or BAP at desired concentrations (e.g., 1.0, 2.0, 5.0 µM).

  • Incubation : Culture the explants under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

  • Subculture : Transfer the proliferating shoots to fresh medium every 3-4 weeks.

  • Data Collection : After a set number of subcultures, measure the number of new shoots per explant and the average shoot length.

Visualization of Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway: A Comparative Overview

Cytokinins initiate a signaling cascade that leads to various developmental responses. While the core pathway is similar for both this compound and BAP, the intensity and downstream targets can differ, leading to varied physiological outcomes. BAP often elicits a stronger response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 Cytokinin Receptor (CRE1/AHK) AHP Histidine Phosphotransfer Proteins (AHPs) CRE1->AHP Phosphorylation Cascade ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylates Genes Cytokinin Responsive Genes ARR_B->Genes Activates Transcription ARR_A Type-A Response Regulators (ARRs) ARR_A->AHP Inhibits Genes->ARR_A Induces expression (Negative Feedback) This compound This compound This compound->CRE1 Binds to receptor BAP BAP BAP->CRE1 Binds to receptor (often with higher affinity)

Caption: Generalized cytokinin signaling pathway for this compound and BAP.

Experimental Workflow: Callus Induction and Shoot Proliferation

The following diagram illustrates a typical workflow for comparing the effects of this compound and BAP in plant tissue culture.

G cluster_treatments Hormone Treatments start Explant Selection & Sterilization culture Inoculation on MS Medium start->culture This compound MS + this compound (various concentrations) culture->this compound bap MS + BAP (various concentrations) culture->bap incubation Incubation (Light/Dark Cycle, 25°C) This compound->incubation bap->incubation data_collection Data Collection (Callus weight, Shoot number, Shoot length) incubation->data_collection analysis Comparative Analysis data_collection->analysis

Caption: Experimental workflow for comparing this compound and BAP.

Differential Effects on Gene Expression and Plant Development

Research on Arabidopsis and tobacco has shown that BAP has a more potent and sometimes opposing effect compared to this compound on gene expression and overall plant development.[1][12] For instance, BAP treatment can inhibit flowering stem development, while this compound may promote it.[1] Gene expression profiling revealed that BAP influences a significantly larger number of genes than this compound.[12] BAP has a pronounced effect on cytokinin-induced processes, protein synthesis, and photosynthesis-related genes, whereas this compound specifically activates flavonoid synthesis genes.[12] This suggests that while they are structurally similar, their downstream effects are regulated differently.

Conclusion

Both this compound and benzyladenine are effective cytokinins for in vitro plant propagation, but their performance is not interchangeable. BAP is often more potent and effective for shoot proliferation in a wide range of species.[6][8][10][11] However, this compound can be superior for callus induction in certain plants and may promote better shoot quality by mitigating some of the negative effects associated with BAP, such as shoot-tip necrosis.[4][5][13]

The choice between this compound and BAP should be based on empirical data for the specific plant species and the desired outcome. For novel systems, a comparative study with a range of concentrations for both cytokinins is recommended to determine the optimal conditions for the desired morphogenetic response. Understanding the distinct molecular and physiological impacts of these two cytokinins empowers researchers to make more informed decisions in designing their plant tissue culture protocols.

References

Differential Gene Expression in Response to Kinetin Versus Other Cytokinins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential gene expression elicited by the synthetic cytokinin kinetin in contrast to other commonly used cytokinins, including the synthetic adenine-type cytokinin 6-benzylaminopurine (B1666704) (BAP), the naturally occurring adenine-type cytokinin zeatin, and the phenylurea-type cytokinin thidiazuron (B128349) (TDZ). The information presented is supported by experimental data to aid in the selection of the appropriate cytokinin for specific research and development applications.

Executive Summary

Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and development. While structurally similar, different cytokinins can induce distinct physiological and transcriptomic responses. Experimental evidence demonstrates that 6-benzylaminopurine (BAP) elicits a significantly more robust and widespread change in gene expression compared to this compound. Thidiazuron (TDZ) also demonstrates a strong regulatory effect, notably impacting genes involved in other hormone signaling pathways. Zeatin, as a natural cytokinin, serves as a key physiological benchmark. Understanding these differences is critical for applications ranging from plant tissue culture to agricultural biotechnology and drug development.

Comparative Analysis of Gene Expression

The differential effects of this compound and other cytokinins on gene expression have been elucidated through various transcriptomic studies, primarily in the model plant Arabidopsis thaliana and other species.

This compound vs. 6-Benzylaminopurine (BAP)

Studies directly comparing this compound and BAP reveal a significantly stronger and broader impact of BAP on the transcriptome. In one key study using Arabidopsis, BAP treatment resulted in the differential expression of over 2,000 genes, whereas this compound treatment influenced a much smaller subset of 436 genes.[1] This suggests that BAP is a more potent activator of cytokinin-responsive gene networks.

Notably, the overlap in gene regulation between the two is limited. Only 73 genes were found to be upregulated and 70 genes downregulated by both cytokinins.[1] Intriguingly, 28 genes were regulated in opposite directions, highlighting the potential for these two molecules to elicit distinct downstream physiological effects.[1] While both cytokinins impact auxin and gibberellin-related genes, BAP has a more pronounced effect on cytokinin-induced processes, protein synthesis, photosynthesis, and plant defense-related genes.[1] In contrast, this compound was found to exclusively activate flavonoid synthesis genes.[1]

CytokininTotal Genes Differentially ExpressedGenes Upregulated by BothGenes Downregulated by BothGenes Regulated in Opposite DirectionsKey Pathway/Process Selectivity
This compound 436737028Flavonoid Synthesis
BAP >2000737028Protein Synthesis, Photosynthesis, Defense

Table 1: Comparison of the number of differentially expressed genes in Arabidopsis thaliana in response to this compound and BAP. Data is based on a microarray analysis.[1]

This compound vs. Thidiazuron (TDZ)

Thidiazuron (TDZ), a phenylurea-type cytokinin, also exhibits strong cytokinin-like activity and induces significant changes in gene expression. Transcriptome analysis in cotton has shown that TDZ treatment leads to the differential expression of thousands of genes.[2] A key feature of TDZ action is its significant impact on the expression of genes related to other phytohormone pathways, particularly auxin and cytokinin. Studies have shown that TDZ can suppress the expression of cytokinin biosynthesis genes and induce cytokinin metabolic genes.[2] Furthermore, a large number of auxin signaling-related genes (68) and cytokinin signaling-related genes (53) showed decreased expression following TDZ treatment in cotton.[3] This highlights a complex interplay between TDZ and the endogenous hormonal balance.

CytokininPlant SpeciesNumber of Differentially Expressed Genes (DEGs)Key Affected Pathways
Thidiazuron (TDZ) Cotton19,176 (TDZ) vs. 9,063 (Ethephon)Auxin synthesis, metabolism, and signal transduction; Cytokinin synthesis and metabolism; Brassinosteroid signaling

Table 2: Impact of Thidiazuron (TDZ) on gene expression in cotton leaves.[3][4]

This compound vs. Zeatin

Zeatin is a naturally occurring, highly active cytokinin. While direct, comprehensive transcriptome comparisons between this compound and zeatin are less documented in readily available literature, studies on zeatin's effects provide a baseline for understanding the responses to a natural cytokinin. For instance, in rice, trans-zeatin (B1683218) treatment led to the differential expression of a significant number of genes involved in various developmental processes.[5] Both cis- and trans-zeatin isomers have been shown to modulate plant immunity, indicating their role in stress responses.[6] Given that this compound is a synthetic analog, comparing its induced gene expression profile to that of zeatin is crucial for understanding its physiological relevance and potential off-target effects.

Signaling Pathways and Experimental Workflows

The differential gene expression observed in response to various cytokinins is a consequence of their interaction with the cytokinin signaling pathway and the subsequent cascade of transcriptional regulation.

Cytokinin Signaling Pathway

Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum. This binding initiates a phosphorelay signal transduction cascade that ultimately leads to the activation of type-B Arabidopsis Response Regulators (ARRs) in the nucleus. These activated type-B ARRs are transcription factors that bind to specific DNA sequences in the promoters of target genes, thereby inducing or repressing their transcription.[7][8]

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (this compound, Zeatin, BAP) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Activation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Inactive) AHP->ARR_B Phosphorylation ARR_B_active Type-B ARR (Active) Transcription Factor ARR_B->ARR_B_active DNA DNA ARR_B_active->DNA Binds to Promoters ARR_A Type-A ARR (Negative Regulator) DNA->ARR_A Transcription Activation Response_Genes Cytokinin Response Genes DNA->Response_Genes Transcription Activation ARR_A->Receptor Negative Feedback

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for Gene Expression Analysis

The analysis of differential gene expression in response to cytokinin treatment typically follows a standardized workflow, from sample preparation to data analysis.

ExperimentalWorkflow cluster_treatment Plant Treatment cluster_molecular Molecular Analysis cluster_data Data Analysis Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Treatment Cytokinin Treatment (this compound, BAP, Zeatin, TDZ) + Control Plant_Growth->Treatment Harvest Tissue Harvest (e.g., roots, shoots) Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RNA_QC RNA Quality Control (e.g., Nanodrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_synthesis cDNA Synthesis (for qRT-PCR) RNA_Extraction->cDNA_synthesis Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Data_QC Raw Sequencing Data Quality Control Sequencing->Raw_Data_QC qRT_PCR qRT-PCR Validation cDNA_synthesis->qRT_PCR qRT_PCR_Analysis qRT-PCR Data Analysis qRT_PCR->qRT_PCR_Analysis Read_Mapping Read Mapping to Reference Genome Raw_Data_QC->Read_Mapping DEG_Analysis Differential Gene Expression (DEG) Analysis Read_Mapping->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation

Caption: A general experimental workflow for analyzing differential gene expression.

Detailed Experimental Protocols

The following are generalized protocols based on common practices in published research. Specific parameters may need to be optimized for different plant species and experimental conditions.

Plant Material and Cytokinin Treatment
  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment Application: For seedling treatments, a stock solution of the cytokinin (this compound, BAP, zeatin, or TDZ) is prepared (e.g., in DMSO) and added to the liquid growth medium to the desired final concentration (e.g., 1-10 µM). A mock treatment with the solvent (e.g., DMSO) serves as the control. For leaf treatments, the cytokinin solution can be brushed directly onto the leaf surface.[1]

  • Incubation and Harvest: Plants are incubated for a specific duration (e.g., 2 hours for early response genes, 24 hours for later responses). Tissues (e.g., whole seedlings, roots, or shoots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase treatment is typically included to remove genomic DNA contamination.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA-Seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: An RNA-Seq library is prepared from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a large number of short reads.

Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for target genes and a stable reference gene (e.g., ACTIN2 or UBIQUITIN10) are designed using software like Primer3. Primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Conclusion

The choice of cytokinin can have a profound and differential impact on gene expression. BAP is a potent, broad-spectrum activator of cytokinin-responsive genes, while this compound elicits a more limited and specific response. TDZ significantly influences the expression of genes involved in other hormonal pathways, suggesting a more complex mode of action. These differences are critical considerations for researchers in basic plant science, agricultural biotechnology, and drug development, where precise control of cellular processes is paramount. The provided protocols and diagrams offer a framework for designing and interpreting experiments aimed at further dissecting the nuanced roles of these important plant growth regulators.

References

A Comparative Guide to the In Vitro Antioxidant Properties of Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant performance of kinetin against other common antioxidants. It includes a summary of supporting experimental data, detailed methodologies for key antioxidant assays, and visualizations of experimental workflows and cellular pathways to offer a comprehensive resource for evaluating this compound's potential as a protective agent against oxidative stress.

This compound: A Cellular Protector Against Oxidative Stress

This compound (N6-furfuryladenine), a cytokinin plant hormone, has demonstrated anti-aging and protective effects in various biological systems. While often categorized as an antioxidant, its mechanism of action differs significantly from classical radical scavengers. In vitro studies reveal that this compound's primary strength lies in protecting cells from oxidative damage rather than directly neutralizing free radicals in cell-free chemical assays.[1][2][3] Its efficacy is particularly noted at low concentrations (up to 100 nM), whereas higher concentrations (500 nM and above) may lead to cytotoxicity and DNA damage.[1]

This compound's protective effects are attributed to its ability to:

  • Reduce the production of reactive oxygen species (ROS).[4]

  • Maintain intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant.

  • Protect proteins and DNA from oxidative and glycoxidative damage.[3]

  • Upregulate the activity of antioxidant enzymes.[5]

Comparative Analysis of Antioxidant Performance

The following table summarizes the performance of this compound in comparison to well-established antioxidants—Vitamin C (Ascorbic Acid), Trolox (a water-soluble Vitamin E analog), and N-Acetylcysteine (NAC)—across a range of standard in vitro assays.

AntioxidantDPPH Radical ScavengingABTS Radical ScavengingFerric Reducing Antioxidant Power (FRAP)Cellular Antioxidant Activity (CAA)
This compound Low to negligible activity in cell-free systems.[3]Moderate activity reported in some studies.Low to negligible activity in cell-free systems.Effective: Confers protection against oxidative stress, reduces ROS production, and preserves cellular health at low concentrations.[1][4]
Vitamin C (Ascorbic Acid) High Activity: Acts as a potent radical scavenger. IC50 values are consistently low (e.g., ~19.6 µg/mL).[6]High Activity: Efficiently scavenges the ABTS radical cation.[7]High Activity: Demonstrates strong reducing power.Effective: Shows significant antioxidant activity within cellular models.
Trolox High Activity: Commonly used as a positive control. IC50 value of ~36.9 µg/mL has been reported.[6]High Activity: The standard for expressing TEAC (Trolox Equivalent Antioxidant Capacity).High Activity: Exhibits robust ferric reducing capability.Effective: Readily taken up by cells and demonstrates intracellular antioxidant effects.
N-Acetylcysteine (NAC) Moderate activity, acts as a hydrogen donor.Moderate activity.Moderate reducing power.Highly Effective: Acts as a precursor to glutathione synthesis and a direct ROS scavenger, offering significant cytoprotection.[8][9][10]

IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.[11]

Experimental Workflows and Cellular Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

G General Workflow for In Vitro Antioxidant Assays cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Data Acquisition & Analysis Sample Prepare Test Compound (e.g., this compound) Mix Mix Compound/Standard with Reagent Sample->Mix Standard Prepare Standard (e.g., Trolox) Standard->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate for Specific Time Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate IC50 Determine IC50 or TEAC Values Calculate->IC50

Caption: General workflow for chemical-based in vitro antioxidant screening assays.

G Proposed Cellular Antioxidant Mechanism of this compound This compound This compound (Low Concentration) Cell Cell Membrane This compound->Cell Enters Cell ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Production AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Cell->AntioxidantEnzymes Stimulates GSH Glutathione (GSH) Levels Cell->GSH Maintains Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes AntioxidantEnzymes->ROS Neutralizes GSH->ROS Neutralizes

Caption: this compound's proposed mechanism for cellular protection against oxidative stress.

Detailed Experimental Protocols

The following are standardized protocols for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The reduction of the deep purple DPPH to the yellow-colored DPPH-H is monitored spectrophotometrically at ~517 nm.[12][13][14]

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Methanol or Ethanol (B145695) (spectrophotometric grade)

    • Test compounds and standard (Vitamin C or Trolox) dissolved in a suitable solvent.

  • Procedure:

    • Prepare a series of dilutions for the test compound and standard antioxidant.

    • In a 96-well microplate, add 20 µL of each dilution to separate wells.[13]

    • Add 180-200 µL of the DPPH working solution to each well.[13][15]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12][15]

    • Measure the absorbance at 517 nm using a microplate reader.[12][13]

    • A blank containing only the solvent and DPPH solution is used as the control.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the scavenging percentage against the concentration of the antioxidant.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17][18] The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically at ~734 nm.[18][19]

  • Reagents:

    • ABTS stock solution (7 mM in water).[19]

    • Potassium persulfate solution (2.45 mM in water).[19]

    • Ethanol or Phosphate-Buffered Saline (PBS) for dilution.

    • Test compounds and standard (Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate solutions.[19]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15][20]

    • In a 96-well microplate, add 10-20 µL of the test compound or standard dilutions to separate wells.[19]

    • Add 180-190 µL of the diluted ABTS•+ working solution to each well.[15][19]

    • Incubate at room temperature for approximately 6 minutes.[15][19]

    • Measure the absorbance at 734 nm.[18]

  • Data Analysis: The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is monitored at ~593 nm.[21][22][23]

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).[15][24]

    • TPTZ solution (10 mM in 40 mM HCl).[15][24]

    • Ferric chloride (FeCl₃) solution (20 mM in water).[15][24]

    • FRAP working solution: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[21][22]

  • Procedure:

    • Warm the freshly prepared FRAP working solution to 37°C.[22][23]

    • Add 10-20 µL of the test compound, standard (FeSO₄ or Trolox), or blank to wells of a 96-well plate.[21][22]

    • Add 150-220 µL of the pre-warmed FRAP working solution to each well.[21][22]

    • Incubate the mixture at 37°C for a specified time (typically 4 to 30 minutes).[22][24]

    • Measure the absorbance at 593 nm.[21][24]

  • Data Analysis: A standard curve is generated using a known concentration of Fe²⁺. The FRAP value of the sample is calculated from this curve and expressed as Fe²⁺ equivalents.[24]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism.[25][26][27] It quantifies the ability of a compound to prevent the oxidation of the cell-permeable probe DCFH-DA to the highly fluorescent DCF by peroxyl radicals generated by AAPH or ABAP.[28]

  • Reagents:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line.[25]

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe.[28]

    • ABAP or AAPH (radical initiator).[28]

    • Quercetin (B1663063) (as a standard).[25]

    • Cell culture medium and Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Seed HepG2 cells in a 96-well, black, clear-bottom plate and culture until they reach 90-100% confluency.[25][29]

    • Wash the cells with PBS.

    • Treat the cells with the test compound or quercetin standard in culture medium containing DCFH-DA. Incubate for 1 hour at 37°C.[25]

    • Wash the cells again with PBS to remove extracellular compounds.[28]

    • Add the radical initiator (ABAP or AAPH) to each well to induce oxidative stress.[28]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically over 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[28]

  • Data Analysis: The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is calculated as the percentage reduction in fluorescence compared to the control and is often expressed in micromoles of quercetin equivalents.[26]

References

Kinetin's Role in Delaying Cellular Senescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetin's performance in delaying cellular senescence against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for comparative analysis, and provide detailed protocols for key experimental validations.

This compound: A Plant-Derived Cytokinin with Anti-Aging Properties

This compound (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones known to promote cell division and growth.[1] In recent years, this compound has garnered significant attention for its potential to delay the onset of cellular senescence in human cells. Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. This compound's anti-senescence effects are primarily attributed to its potent antioxidant properties, protecting cellular components from oxidative damage.[2]

Comparative Analysis: this compound vs. Other Cytokinins

While this compound has shown promise, other cytokinins, such as zeatin and 6-benzylaminopurine (B1666704) (6-BA), also exhibit anti-senescence properties. This section compares the available data on their efficacy.

Quantitative Data on Senescence Markers

The following table summarizes the quantitative effects of this compound and its alternatives on key markers of cellular senescence. It is important to note that direct comparative studies of these three compounds in human cells are limited; much of the available comparative data comes from plant-based assays.

CompoundCell TypeConcentrationEffect on Senescence-Associated β-Galactosidase (SA-β-gal)Effect on p16INK4a / p21CIP1 ExpressionEffect on Lipofuscin AccumulationReference
This compound Human Diploid Fibroblasts40-200 µMDelays the appearance of SA-β-gal positive cells.No direct quantitative data found on expression changes.Reduces the intensity of autofluorescence due to lipofuscin.[1][1]
Zeatin Human Adult Skin Fibroblasts80 µM (optimal)Prevents the increase in the number of SA-β-gal positive cells.No direct quantitative data found on expression changes.Reduces intracellular debris, which can include lipofuscin.[3]
6-Benzylaminopurine (6-BA) Human FibroblastsNot specified in human studiesNo direct quantitative data available for human cells. In plants, more effective than this compound in some assays.No direct quantitative data available for human cells.No direct quantitative data available for human cells.[4][5]

Note: The lack of direct head-to-head quantitative comparisons in human cell lines is a significant gap in the current research landscape. The data presented is based on independent studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate the validation and further investigation of these compounds, detailed protocols for key senescence assays are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker to identify senescent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • X-gal stock solution (20 mg/mL in dimethylformamide)

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix cells with Fixation Solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution to the cells.

  • Incubate at 37°C (without CO2) for 2-16 hours, or until a blue color develops in senescent cells.

  • Observe and count the blue-stained cells under a microscope.

Cell Proliferation Assays

These assays are crucial to confirm the growth arrest characteristic of senescent cells.

This simple method quantifies cell number based on the staining of cellular proteins.

Materials:

Procedure:

  • Aspirate the culture medium and wash cells with PBS.

  • Fix the cells with 100% methanol for 10 minutes.

  • Aspirate methanol and add Crystal Violet Solution. Incubate for 10 minutes at room temperature.

  • Wash the plate thoroughly with water to remove excess stain.

  • Air dry the plate.

  • Elute the stain by adding a solution of 10% acetic acid or a commercial solubilization buffer.

  • Measure the absorbance at 570-590 nm using a microplate reader.

This assay measures DNA synthesis, which is absent in senescent cells.

Materials:

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing Solution (e.g., 1.5 N HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Incubate cells with BrdU labeling solution for a defined period (e.g., 2-24 hours).

  • Wash cells with PBS and fix them.

  • Denature the DNA using the Fixing/Denaturing Solution to expose the incorporated BrdU.

  • Neutralize the acid and block non-specific antibody binding.

  • Incubate with the anti-BrdU primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Visualize and quantify the percentage of BrdU-positive cells using fluorescence microscopy.

Quantification of Senescence-Associated Secretory Phenotype (SASP)

Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the SASP.

Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a targeted approach to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) in the cell culture supernatant.

  • Multiplex Immunoassay (e.g., Luminex): This allows for the simultaneous quantification of multiple SASP factors from a single sample.

  • Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of SASP genes.

  • Proteome Profiler Arrays: These are membrane-based arrays that can detect the relative levels of dozens of secreted proteins at once.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Experimental Workflow: Assessing Anti-Senescence Compounds start Induce Senescence in Human Fibroblasts (e.g., replicative exhaustion, oxidative stress) treatment Treat cells with: - this compound - Zeatin - 6-Benzylaminopurine - Vehicle Control start->treatment assays Perform Senescence Assays treatment->assays sa_beta_gal SA-β-gal Staining assays->sa_beta_gal proliferation Cell Proliferation Assays (Crystal Violet, BrdU) assays->proliferation sasp SASP Quantification (ELISA, Multiplex) assays->sasp data_analysis Data Analysis and Comparison sa_beta_gal->data_analysis proliferation->data_analysis sasp->data_analysis

Caption: Workflow for evaluating the efficacy of anti-senescence compounds.

G cluster_1 Proposed Signaling Pathway for this compound in Delaying Cellular Senescence This compound This compound antioxidant_enzymes Increased Antioxidant Enzyme Activity (e.g., SOD, Catalase) This compound->antioxidant_enzymes Upregulates ros Reactive Oxygen Species (ROS) oxidative_damage Oxidative Damage (DNA, proteins, lipids) ros->oxidative_damage Causes p53 p53 Activation oxidative_damage->p53 antioxidant_enzymes->ros Scavenges p21 p21CIP1 Expression p53->p21 cdk CDK4/6 Inhibition p21->cdk rb Rb Hypophosphorylation cdk->rb cell_cycle_arrest Cell Cycle Arrest (Senescence) rb->cell_cycle_arrest

Caption: this compound's proposed antioxidant and cell cycle regulatory pathway.

Conclusion

This compound demonstrates a clear capacity to delay the onset of cellular senescence in human fibroblasts, primarily through its antioxidant activity.[2] While alternatives like zeatin also show promise in similar models, a lack of direct comparative studies in human cells makes it difficult to definitively rank their efficacy. 6-benzylaminopurine, while potent in plant systems, requires further investigation in the context of human cellular senescence.

For researchers and drug development professionals, this compound and other cytokinins represent a promising avenue for the development of anti-aging and senescence-modulating therapies. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of these and other novel compounds. Future research should focus on direct, quantitative comparisons of these molecules in human cell and tissue models to better elucidate their relative potency and mechanisms of action.

References

Kinetin's Cross-Reactivity with Other Plant Hormone Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of kinetin, a synthetic cytokinin, with the signaling pathways of other major plant hormones: auxin, gibberellin (GA), abscisic acid (ABA), and ethylene (B1197577). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Overview of this compound and Hormone Crosstalk

This compound (N6-furfuryladenine) is a synthetic compound that exhibits cytokinin activity, playing a crucial role in various aspects of plant growth and development, including cell division and differentiation.[1] However, the effects of this compound are not entirely isolated to the cytokinin signaling pathway. Significant crosstalk occurs, meaning that this compound can influence, and be influenced by, the signaling pathways of other plant hormones. This interaction can be synergistic or antagonistic, leading to a complex regulatory network that fine-tunes plant development and responses to environmental stimuli.[2] Understanding this cross-reactivity is essential for predicting the multifaceted effects of this compound application.

Data Presentation: this compound's Impact on Hormone-Responsive Gene Expression

The following tables summarize quantitative data on the effects of this compound treatment on the expression of genes involved in other hormone signaling pathways in Arabidopsis thaliana. This data is extracted from a comparative study of this compound and another cytokinin, benzyladenine (BA).[3][4][5] While both are cytokinins, they can elicit different responses, highlighting the importance of studying the specific effects of this compound.[4][5]

Table 1: Effect of this compound on the Expression of Auxin-Responsive Genes [3]

Gene IDGene Name/FunctionRegulation by this compound
AT4G34770SAUR-like auxin-responsive proteinUpregulated
AT4G34790SAUR-like auxin-responsive proteinUpregulated
AT3G03820SAUR-like auxin-responsive proteinUpregulated

Table 2: Effect of this compound on the Expression of Gibberellin-Responsive Genes [3]

Gene IDGene Name/FunctionRegulation by this compound
AT4G25420Gibberellin 20 oxidase 1Upregulated
AT2G14900Gibberellin-regulated proteinUpregulated

Table 3: Effect of this compound on the Expression of Abscisic Acid (ABA)-Responsive Genes [3]

Gene IDGene Name/FunctionRegulation by this compound
AT5G05440Abscisic acid receptorDownregulated

Table 4: Effect of this compound on the Expression of Ethylene-Responsive Genes [3]

Gene IDGene Name/FunctionRegulation by this compound
AT2G20880Ethylene-responsive transcription factorDownregulated
AT1G22810Ethylene-responsive transcription factorDownregulated

Signaling Pathway Crosstalk Diagrams

The following diagrams, generated using Graphviz, illustrate the known points of interaction between the cytokinin signaling pathway (activated by this compound) and other major plant hormone signaling pathways.

This compound and Auxin Signaling Crosstalk

G cluster_this compound This compound/Cytokinin Signaling cluster_auxin Auxin Signaling This compound This compound AHK AHK (Receptor) This compound->AHK ARABIDOPSIS_RESPONSE_REGULATORS_B Type-B ARRs (Transcription Factors) AHK->ARABIDOPSIS_RESPONSE_REGULATORS_B Phosphorelay ARABIDOPSIS_RESPONSE_REGULATORS_A Type-A ARRs (Negative Regulators) ARABIDOPSIS_RESPONSE_REGULATORS_B->ARABIDOPSIS_RESPONSE_REGULATORS_A Induces ARF ARF (Transcription Factors) ARABIDOPSIS_RESPONSE_REGULATORS_B->ARF Modulates activity ARABIDOPSIS_RESPONSE_REGULATORS_A->ARABIDOPSIS_RESPONSE_REGULATORS_B Inhibits Auxin Auxin Auxin->ARABIDOPSIS_RESPONSE_REGULATORS_A Regulates expression TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB Aux_IAA Aux/IAA (Repressors) TIR1_AFB->Aux_IAA Degradation Aux_IAA->ARF Inhibits ARF->ARABIDOPSIS_RESPONSE_REGULATORS_A

Caption: this compound and Auxin Signaling Crosstalk.

This compound and Gibberellin Signaling Crosstalk

G cluster_this compound This compound/Cytokinin Signaling cluster_gibberellin Gibberellin Signaling This compound This compound AHK AHK (Receptor) This compound->AHK Cytokinin_Response Cytokinin Response AHK->Cytokinin_Response GA GA GID1 GID1 (Receptor) GA->GID1 SPY SPINDLY (SPY) GA->SPY Inhibits DELLA DELLA (Repressors) GID1->DELLA Degradation GA_Response GA Response DELLA->GA_Response Inhibits SPY->Cytokinin_Response Promotes SPY->GA_Response Inhibits

Caption: this compound and Gibberellin Signaling Crosstalk.

This compound and Abscisic Acid Signaling Crosstalk

G cluster_this compound This compound/Cytokinin Signaling cluster_aba Abscisic Acid Signaling This compound This compound AHK AHK (Receptor) This compound->AHK Cytokinin_Response Cytokinin Response AHK->Cytokinin_Response SnRK2 SnRK2 (Kinases) AHK->SnRK2 Potential Interaction ABA_Response ABA Response Cytokinin_Response->ABA_Response Antagonistic ABA ABA PYR_PYL_RCAR PYR/PYL/RCAR (Receptor) ABA->PYR_PYL_RCAR PP2C PP2C (Phosphatases) PYR_PYL_RCAR->PP2C Inhibits PP2C->SnRK2 Inhibits SnRK2->ABA_Response

Caption: this compound and ABA Signaling Crosstalk.

This compound and Ethylene Signaling Crosstalk

G cluster_this compound This compound/Cytokinin Signaling cluster_ethylene Ethylene Signaling This compound This compound AHK AHK (Receptor) This compound->AHK Ethylene Ethylene This compound->Ethylene Cytokinin_Response Cytokinin Response AHK->Cytokinin_Response Ethylene_Response Ethylene Response Cytokinin_Response->Ethylene_Response Synergistic/Antagonistic Ethylene->AHK Potential Interaction ETR1 ETR1 (Receptor) Ethylene->ETR1 Inhibits CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 EIN3_EIL1->Ethylene_Response

Caption: this compound and Ethylene Signaling Crosstalk.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Gene Expression Analysis by qRT-PCR

This protocol is a standard method for quantifying changes in gene expression in response to hormone treatments.[3]

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
  • Treat seedlings with a solution of this compound (concentration to be optimized, e.g., 5 µM) or a mock solution (control).
  • Harvest tissue at specific time points after treatment and immediately freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercially available kit or a standard protocol (e.g., Trizol method).
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design gene-specific primers for the target genes and a reference gene (e.g., ACTIN2).
  • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
  • The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
  • Use a thermal cycling program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Root Elongation Assay

This bioassay is used to assess the physiological response of plants to different hormone treatments and their interactions.[6]

1. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) and 50% bleach).
  • Plate the seeds on MS agar (B569324) plates supplemented with various concentrations of this compound and/or other hormones (auxin, GA, ABA, ethylene precursor ACC). Include a control plate with no added hormones.

2. Germination and Growth:

  • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
  • Transfer the plates to a growth chamber with a vertical orientation to allow roots to grow along the surface of the agar.
  • Grow the seedlings for a specified period (e.g., 7-10 days).

3. Measurement and Analysis:

  • Scan the plates at a high resolution.
  • Measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).
  • Calculate the average root length and standard deviation for each treatment.
  • Statistically analyze the data to determine significant differences between treatments.

Chlorophyll (B73375) Retention Assay

This assay is a classic method to measure the effect of cytokinins on delaying senescence, which can be modulated by other hormones like gibberellins.[7]

1. Leaf Disc Preparation:

  • Excise leaf discs of a uniform size from healthy, mature leaves of the plant of interest (e.g., tobacco, Arabidopsis).
  • Float the leaf discs in petri dishes containing a buffer solution (e.g., MES buffer) with different concentrations of this compound, other hormones, or a combination thereof. Include a control with only the buffer.

2. Incubation:

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for several days (e.g., 3-5 days).

3. Chlorophyll Extraction and Quantification:

  • After the incubation period, blot the leaf discs dry and extract the chlorophyll by incubating them in a known volume of a solvent (e.g., 80% ethanol or acetone) in the dark until the tissue is bleached.
  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
  • Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation).
  • Express the results as a percentage of the initial chlorophyll content or compare the chlorophyll content between different treatments.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the cross-reactivity of this compound with another plant hormone.

G start Start treatment Hormone Treatment (this compound, Other Hormone, Combination, Control) start->treatment phenotypic_analysis Phenotypic Analysis (e.g., Root Elongation, Chlorophyll Content) treatment->phenotypic_analysis molecular_analysis Molecular Analysis (e.g., qRT-PCR for marker genes) treatment->molecular_analysis data_collection Data Collection and Quantification phenotypic_analysis->data_collection molecular_analysis->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Crosstalk (Synergistic/Antagonistic) statistical_analysis->interpretation end End interpretation->end

Caption: Experimental Workflow for Hormone Crosstalk Analysis.

Conclusion

The experimental evidence clearly demonstrates that this compound's activity is not confined to the cytokinin signaling pathway. It exhibits significant cross-reactivity with auxin, gibberellin, abscisic acid, and ethylene signaling pathways, primarily at the level of gene expression. These interactions are complex, involving both up- and downregulation of key signaling components and can result in either synergistic or antagonistic physiological outcomes. For researchers and professionals in drug development, a thorough understanding of this hormonal crosstalk is paramount for predicting the full spectrum of this compound's effects and for designing targeted applications in agriculture and biotechnology. The provided data, pathway diagrams, and experimental protocols serve as a foundational resource for further investigation into the intricate network of plant hormone signaling.

References

Kinetin and Amino Acids: A Comparative Guide to Their Antagonistic Effects in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between plant growth regulators and endogenous molecules is paramount. This guide provides an objective comparison of the antagonistic effects observed between the synthetic cytokinin, kinetin, and specific amino acids in established bioassays. The information presented is supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

The pioneering work in this area demonstrates a clear antagonistic relationship between this compound and the amino acid L-serine, with L-arginine acting as a counter-antagonist. This guide will focus on the well-documented oat leaf senescence bioassay to illustrate these interactions.

I. Comparative Analysis of this compound and Amino Acid Effects

The primary bioassay discussed is the oat (Avena sativa) leaf senescence assay. In this assay, the retention of chlorophyll (B73375) in detached leaf segments incubated in darkness is a direct measure of cytokinin activity. This compound, a potent cytokinin, effectively delays chlorophyll degradation (senescence). However, the presence of certain amino acids can significantly counteract this effect.

Key Findings:

  • L-Serine as a this compound Antagonist: L-serine actively promotes yellowing (chlorophyll degradation) in oat leaf segments, directly antagonizing the chlorophyll-preserving effect of this compound. This effect is not specific to this compound, as L-serine also promotes senescence in the presence of other greening agents like indoleacetic acid and adenine. The primary mechanism of L-serine's action is the promotion of proteolysis, a key process in senescence.[1][2]

  • L-Arginine as a Serine Antagonist: L-arginine strongly counteracts the senescence-promoting effect of L-serine. While L-arginine alone has a negligible effect on chlorophyll retention, its presence significantly inhibits the yellowing induced by L-serine, thereby restoring the greening effect of this compound. This antagonistic action of L-arginine is not due to the prevention of L-serine uptake but is thought to be a more specific metabolic interaction.[1][2]

  • Specificity of the Interaction: The antagonistic relationship is highly specific. The D-isomer of serine is inactive, highlighting the stereospecificity of the biological response. While L-threonine shows a much weaker ability to antagonize L-serine, L-arginine is the most potent counter-antagonist identified in these studies.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the antagonistic effects between this compound, L-serine, and L-arginine on chlorophyll retention in the oat leaf bioassay. Chlorophyll content is represented by the absorbance at 665 nm, where a higher value indicates greater chlorophyll retention.

Table 1: Antagonistic Effect of L-Serine on this compound-Induced Chlorophyll Retention

TreatmentConcentrationAbsorbance at 665 nm (Relative Chlorophyll Content)
Control (Water)-0.15
This compound0.5 mg/L0.45
This compound + L-Serine0.5 mg/L + 10⁻² M0.20
This compound + L-Serine0.5 mg/L + 3x10⁻³ M0.30

Data synthesized from Shibaoka and Thimann, 1970.

Table 2: Reversal of L-Serine Antagonism by L-Arginine in the Presence of this compound

TreatmentConcentrationAbsorbance at 665 nm (Relative Chlorophyll Content)
This compound + L-Serine0.5 mg/L + 10⁻² M0.20
This compound + L-Serine + L-Arginine0.5 mg/L + 10⁻² M + 10⁻² M0.42
This compound + L-Serine + L-Arginine0.5 mg/L + 10⁻² M + 3x10⁻³ M0.35

Data synthesized from Shibaoka and Thimann, 1970.

II. Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon these findings.

Oat Leaf Senescence Bioassay

This bioassay measures the ability of substances to delay the degradation of chlorophyll in detached oat leaves kept in darkness.

Materials:

  • Oat seedlings (Avena sativa, var. Victory), 7-8 days old, grown in vermiculite (B1170534) under continuous light.

  • Test solutions: this compound, L-serine, L-arginine, and combinations thereof, dissolved in distilled water.

  • Petri dishes (10 cm) lined with filter paper.

  • Spectrophotometer.

  • 80% Ethanol (B145695).

Procedure:

  • From the first leaf of the oat seedlings, cut 4 cm segments from the region 1 to 5 cm below the tip.

  • Float 10-12 leaf segments on 10 ml of the test solution in each petri dish.

  • Incubate the petri dishes in complete darkness at 25°C for 72 hours.

  • After incubation, extract the chlorophyll from the leaf segments by heating them in 10 ml of 80% ethanol at 80°C for 10 minutes.

  • Measure the absorbance of the ethanol extract at 665 nm using a spectrophotometer. The absorbance is directly proportional to the chlorophyll content.

III. Visualizing the Interactions

The following diagrams illustrate the experimental workflow and the proposed signaling relationships in the oat leaf bioassay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis seedlings 7-8 day old oat seedlings segments 4 cm leaf segments seedlings->segments Cut 1-5 cm from tip petri_dish Petri dish with test solution segments->petri_dish Float segments darkness 72 hours in darkness petri_dish->darkness extraction Chlorophyll extraction (80% Ethanol) darkness->extraction measurement Spectrophotometry (665 nm) extraction->measurement

Caption: Experimental workflow for the oat leaf senescence bioassay.

signaling_pathway This compound This compound chlorophyll_retention Chlorophyll Retention (Delayed Senescence) This compound->chlorophyll_retention promotes l_serine L-Serine l_serine->chlorophyll_retention inhibits proteolysis Proteolysis l_serine->proteolysis promotes chlorophyll_degradation Chlorophyll Degradation (Senescence) proteolysis->chlorophyll_degradation leads to l_arginine L-Arginine l_arginine->l_serine antagonizes

Caption: Proposed antagonistic interactions in the oat leaf bioassay.

References

Kinetin vs. Thidiazuron: A Comparative Guide to Efficacy in Plant Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant tissue culture, the choice of plant growth regulators is paramount to successful regeneration. Among the array of cytokinins available, kinetin and thidiazuron (B128349) (TDZ) are two of the most widely utilized compounds for inducing cell division and differentiation. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and an exploration of their underlying molecular mechanisms.

At a Glance: this compound vs. Thidiazuron

FeatureThis compoundThidiazuron (TDZ)
Chemical Class Adenine-type cytokininPhenylurea-type compound with strong cytokinin-like activity
Potency ModerateHigh, often exceeding that of adenine-type cytokinins[1]
Primary Use Inducing callus formation and shoot regeneration[2]Inducing shoot organogenesis, somatic embryogenesis, and micropropagation of recalcitrant species[1][3][4]
Mechanism of Action Activates cytokinin receptors, initiating a phosphorelay signaling cascade[5][6]Activates cytokinin receptors, modulates endogenous hormone levels (cytokinin, auxin), and influences nutrient metabolism[1][3][7][8][9]
Optimal Concentration Generally in the range of 0.5 - 5.0 mg/LTypically effective at lower concentrations, often in the µM range[3][4]
Potential Side Effects Generally well-tolerated within optimal concentration rangesCan lead to hyperhydricity (vitrification) and abnormal shoot development at higher concentrations[10]

Quantitative Comparison of Regeneration Efficacy

The following tables summarize experimental data from various studies, highlighting the differential effects of this compound and TDZ on plant regeneration across different species and explant types.

Table 1: Shoot Regeneration in Cucumis sativus (Cucumber)

CytokininConcentration (mg/L)Regeneration (%)Mean Number of Shoots/ExplantMean Shoot Length (cm)
This compound1.0837.933.61
ThidiazuronNot specified000
Zeatin0.210.6Not specifiedNot specified
BAPNot specifiedLower than this compoundLower than this compoundLower than this compound
Data adapted from a study on nodal explants of cucumber.[11]

Table 2: Shoot Multiplication in Kaempferia parviflora (Black Ginger)

CytokininConcentration (mg/L)Mean Number of Shoots/ExplantMean Number of Leaves/Explant
This compound1.0Lower than TDZLower than TDZ
This compound2.0Lower than TDZLower than TDZ
Thidiazuron1.0Lower than 2 mg/L TDZLower than 2 mg/L TDZ
Thidiazuron2.04.99.3
BAP1.0Lower than TDZLower than TDZ
BAP2.0Lower than TDZLower than TDZ
Data from a study on nodal explants of black ginger showing the superior performance of TDZ.[12]

Table 3: Regeneration in Arabis takesimana

Cytokinin (1.0 mg/L)Fresh Biomass (g)Number of LeavesNumber of Shoots
This compoundNo significant difference from controlNo significant difference from controlNo significant difference from control
Thidiazuron2.6 ± 0.6Significantly increasedSignificantly increased
BAP2.4 ± 0.8Significantly increasedSignificantly increased
ZeatinNo significant difference from controlNo significant difference from controlNo significant difference from control
2ipNo significant difference from controlNo significant difference from controlNo significant difference from control
Data illustrating the high efficacy of TDZ and BAP in this species.[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are representative protocols for plant regeneration using this compound and TDZ.

Protocol 1: Direct Plant Regeneration in Tomato using this compound

This protocol is adapted from a study on direct plant regeneration from cotyledon explants of tomato genotypes.[14]

  • Explant Source: Cotyledons are excised from 8-day-old in vitro grown seedlings.

  • Culture Medium: Murashige and Skoog (MS) medium is supplemented with BAP (2.0 mg/L) and this compound (1.0 mg/L), 3% sucrose (B13894), and solidified with agar.

  • Sterilization: The medium is autoclaved at 121°C and 1.05 kg/cm ² pressure for 22 minutes.

  • Inoculation: Cotyledon explants are placed onto the prepared medium.

  • Incubation: Cultures are maintained under standard tissue culture conditions (e.g., 16-hour photoperiod, 25±2°C).

  • Data Collection: The percentage of plant regeneration and the number of shoots per explant are recorded.

  • Rooting: Regenerated shoots are transferred to a rooting medium, such as half-strength MS medium, to induce root formation.

Protocol 2: In Vitro Regeneration of Coral Tree using Thidiazuron

This protocol is based on a study investigating the regeneration of Erythrina variegata from nodal explants.[15]

  • Explant Source: Nodal segments are obtained from a healthy mother plant.

  • Culture Medium: MS medium is supplemented with 3% (w/v) sucrose and varying concentrations of TDZ (e.g., 1.5 µM), and solidified with 0.8% (w/v) agar. The pH is adjusted to 5.8 before autoclaving.

  • Incubation: Explants are cultured on the TDZ-supplemented medium for an initial period (e.g., 4 weeks).

  • Transfer: After the initial incubation, the responsive cultures are transferred to a TDZ-free basal MS medium for further shoot development and elongation.

  • Rooting: Elongated shoots are transferred to a suitable rooting medium.

  • Acclimatization: Well-rooted plantlets are gradually transferred to ex-vitro conditions.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for optimizing regeneration protocols.

This compound: The Classical Cytokinin Pathway

This compound, as a typical adenine-type cytokinin, functions through the well-established two-component signaling pathway. This pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell division and differentiation.[5][6][16]

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHK AHK (Histidine Kinase Receptor) This compound->AHK Binds to AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Gene_Expression Gene Expression (Cell Division & Differentiation) ARR_B->Gene_Expression Activates

Caption: this compound signaling pathway.

Thidiazuron: A Multifaceted Regulator

The mechanism of action for TDZ is more complex and not as fully elucidated as that of adenine-type cytokinins. It is known to have strong cytokinin-like activity and is believed to activate cytokinin receptors.[1] However, its effects extend beyond this, as it also influences endogenous levels of other phytohormones, such as auxins, and can impact nutrient uptake and metabolism.[7][8][9][17] This multifaceted action likely contributes to its high potency and its ability to induce regeneration in species that are recalcitrant to traditional cytokinins.

TDZ_Mechanism_of_Action cluster_cellular_effects Cellular Effects TDZ Thidiazuron (TDZ) Cytokinin_Receptors Cytokinin Receptors TDZ->Cytokinin_Receptors Activates Endogenous_Hormones Modulation of Endogenous Auxins & Cytokinins TDZ->Endogenous_Hormones Nutrient_Metabolism Altered Nutrient Metabolism TDZ->Nutrient_Metabolism Regeneration Plant Regeneration (Organogenesis/Embryogenesis) Cytokinin_Receptors->Regeneration Endogenous_Hormones->Regeneration Nutrient_Metabolism->Regeneration

Caption: Proposed mechanism of action for Thidiazuron (TDZ).

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro plant regeneration experiment comparing the effects of different plant growth regulators.

Experimental_Workflow Start Start: Select Plant Material Explant_Preparation Explant Preparation (e.g., sterilization, excision) Start->Explant_Preparation Culture_Initiation Culture Initiation on Media with: - this compound (various concentrations) - TDZ (various concentrations) - Control (no PGRs) Explant_Preparation->Culture_Initiation Incubation Incubation (controlled environment) Culture_Initiation->Incubation Data_Collection Data Collection (e.g., regeneration frequency, shoot number) Incubation->Data_Collection Subculture Subculture to Elongation/Rooting Medium Data_Collection->Subculture Acclimatization Acclimatization of Plantlets Subculture->Acclimatization End End: Regenerated Plant Acclimatization->End

Caption: General workflow for in vitro plant regeneration experiments.

Conclusion

Both this compound and thidiazuron are valuable tools in plant tissue culture, each with its distinct advantages. This compound remains a reliable and effective cytokinin for a wide range of applications. However, the experimental evidence strongly suggests that TDZ often exhibits superior potency, particularly for the regeneration of recalcitrant species.[1] The choice between these two growth regulators will ultimately depend on the specific plant species, the type of explant used, and the desired morphogenic outcome. Careful optimization of concentrations is critical, especially with TDZ, to avoid undesirable effects such as hyperhydricity. A thorough understanding of their respective mechanisms of action can further guide researchers in designing more effective and efficient plant regeneration protocols.

References

A Comparative Analysis of Cis-Zeatin, Trans-Zeatin, and Kinetin in Cellular Signaling and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of three key cytokinins: cis-zeatin, trans-zeatin (B1683218), and kinetin. Cytokinins are a class of plant hormones that play a pivotal role in regulating cell division, growth, and differentiation. While all three molecules are classified as cytokinins, their origins, and biological activities exhibit significant variations, impacting their application in research and potential therapeutic development. This document summarizes key performance differences based on experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Comparative Bioactivity and Receptor Interaction

The biological activity of cytokinins is intrinsically linked to their molecular structure, which dictates their ability to bind to and activate specific cytokinin receptors. Trans-zeatin is a naturally occurring, highly active cytokinin, while its isomer, cis-zeatin, also found in plants, generally exhibits significantly lower activity.[1][2] this compound, a synthetic cytokinin, demonstrates a level of activity that can vary considerably depending on the biological system and the specific bioassay being used.[3][4]

Data Summary

The following tables summarize the quantitative data on the relative bioactivity and receptor binding affinities of cis-zeatin, trans-zeatin, and this compound.

Table 1: Comparative Bioactivity in Plant-Based Assays

Bioassaytrans-Zeatincis-ZeatinThis compoundKey FindingsReference(s)
Tobacco Callus Growth High activityWeak activityActive, but generally less than trans-zeatintrans-Zeatin is a more potent inducer of callus growth.[5][6]
Carrot Root Tissue Culture Markedly more active than this compoundNot specifiedActivetrans-Zeatin showed high activity at concentrations <5x10⁻⁵µM.[3]
Oat Leaf Senescence (Chlorophyll Retention) High activityMild activityMore effective than zeatin in some studiesResults can vary; some studies show this compound as highly effective.[1][3][7]
Amaranthus Betacyanin Synthesis High activity (EC₅₀ = 1.8 µM)Very weak activity (EC₅₀ > 100 µM)Not specifiedtrans-Zeatin is significantly more potent in inducing betacyanin synthesis.[1][7]
Bean Leaf Disk Expansion Exceeded the activity of this compoundNot specifiedActivetrans-Zeatin was more effective in promoting leaf expansion.[3]
Resistance to Pseudomonas syringae in Tobacco Significantly restricted pathogen proliferationSuppressed symptom development but did not significantly restrict pathogen proliferationSimilar suppressive effect on symptoms as zeatin isomerstrans-Zeatin shows a more robust effect on inducing plant defense mechanisms.[5][6]

Table 2: Receptor Binding Affinity

Receptor (from Arabidopsis thaliana)trans-Zeatincis-ZeatinThis compoundKey FindingsReference(s)
AHK3 High affinityLow affinityNot specifiedAHK3 has a higher affinity for dihydrozeatin than isopentenyladenine.[8][9]
CRE1/AHK4 High affinity (Kᴅ ≈ 2-4 nM)Low affinityNot specifiedBoth AHK3 and CRE1/AHK4 bind trans-zeatin with high affinity.[8][9]
General Binding High affinityLow affinityBinds to cytokinin receptorsThe stereochemistry of the side chain in zeatin isomers significantly impacts receptor binding.[8]

Cytokinin Signaling Pathway

Cytokinins exert their effects through a well-characterized two-component signaling pathway, which is initiated by the binding of a cytokinin to a histidine kinase receptor located in the endoplasmic reticulum membrane.[10][11][12][13] This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, altering the expression of target genes.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) Histidine Kinase Domain Receiver Domain Receptor:f1->Receptor:f2 AHP AHP (Histidine Phosphotransfer Protein) Receptor:f2->AHP 3. Phosphate Transfer TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR 4. Nuclear Translocation & Phosphate Transfer DNA Cytokinin Response Genes TypeB_ARR->DNA 5. Gene Transcription Activation TypeA_ARR Type-A ARR (Response Regulator) TypeA_ARR->TypeB_ARR 7. Negative Feedback DNA->TypeA_ARR 6. Synthesis Cytokinin Cytokinin (e.g., Zeatin, this compound) Cytokinin->Receptor:f0 1. Binding

Caption: The canonical cytokinin two-component signaling pathway in plants.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Tobacco Callus Growth Bioassay

Principle: This assay measures the ability of cytokinins to induce cell division and proliferation in tobacco callus tissue, typically in the presence of an auxin.[14]

Protocol:

  • Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a sterile, hormone-free Murashige and Skoog (MS) medium. Excise pith parenchyma from the stems of 4-6 week old plants.

  • Culture Medium: Prepare MS medium supplemented with an auxin (e.g., indole-3-acetic acid, IAA) at a constant concentration. Add varying concentrations of the test cytokinins (cis-zeatin, trans-zeatin, this compound) to the medium. A control medium without any added cytokinin is also prepared.

  • Incubation: Place the pith explants onto the prepared media in sterile petri dishes. Incubate the cultures in the dark at a constant temperature (e.g., 25°C).

  • Data Collection: After a defined period (e.g., 3-4 weeks), measure the fresh weight of the callus that has formed from each explant.

  • Analysis: Compare the mean fresh weight of callus grown on media with different cytokinins to the control. Higher fresh weight indicates greater cytokinin activity.

Oat Leaf Senescence (Chlorophyll Retention) Bioassay

Principle: This assay quantifies the ability of cytokinins to delay senescence in detached leaf segments by measuring the retention of chlorophyll (B73375).[1][14]

Protocol:

  • Leaf Segment Preparation: Grow oat (Avena sativa) seedlings in the dark for a specific period (e.g., 7-10 days) to induce etiolation. Excise uniform segments from the primary leaves.

  • Incubation: Float the leaf segments in petri dishes containing a buffered solution with different concentrations of the test cytokinins. A control group with only the buffer solution is included.

  • Dark Incubation: Place the petri dishes in the dark at a constant temperature for a set duration (e.g., 48-72 hours) to induce senescence.

  • Chlorophyll Extraction: After incubation, extract chlorophyll from the leaf segments using a solvent such as 80% ethanol (B145695) or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract using a spectrophotometer at wavelengths of 645 nm and 663 nm. Calculate the total chlorophyll concentration.

  • Analysis: Higher chlorophyll content in the treated leaf segments compared to the control indicates a delay in senescence and thus higher cytokinin activity.

Cytokinin Quantification by U-HPLC-HRMS

Principle: This method provides a robust and sensitive means to extract, purify, and quantify endogenous cytokinin levels in plant tissues.[15][16]

Experimental_Workflow A 1. Sample Collection & Freezing (e.g., Leaf Tissue in Liquid N₂) B 2. Homogenization (Frozen Tissue Grinding) A->B C 3. Extraction (Acidic Methanol-based Solvent with Deuterated Internal Standards) B->C D 4. Purification & Concentration (Solid-Phase Extraction - SPE) C->D E 5. Analysis (U-HPLC-HRMS) D->E F 6. Data Processing (Quantification against Calibration Curves) E->F

Caption: A typical experimental workflow for cytokinin quantification.

Protocol:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder.

  • Extraction: Extract the homogenized tissue with a pre-chilled acidic methanol-based solvent. Add a known amount of deuterated internal standards for each cytokinin to be quantified to correct for losses during sample preparation.

  • Purification: Centrifuge the extract and purify the supernatant using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering compounds.

  • Analysis: Analyze the purified extract using ultra-high-performance liquid chromatography (U-HPLC) coupled to a high-resolution mass spectrometer (HRMS).

  • Quantification: Identify and quantify the different cytokinins based on their retention times and mass-to-charge ratios, by comparing their peak areas to those of the internal standards and calibration curves prepared with analytical standards.

Conclusion

The choice of cytokinin for research or developmental applications depends critically on the desired biological outcome and the specific system under investigation. Trans-zeatin is consistently the most bioactive of the three, making it a potent choice for applications requiring strong cytokinin effects such as promoting cell division and delaying senescence. This compound, while synthetic, offers a variable but often effective alternative. Cis-zeatin, with its generally weak activity, may play a more nuanced regulatory role in planta, particularly under specific growth-limiting conditions.[17] The differential activities of these molecules are largely explained by their varying affinities for cytokinin receptors, which initiate the downstream signaling cascade. Understanding these differences is essential for the precise manipulation of cellular processes in both plant biology and potential cross-disciplinary applications.

References

validating the synergistic effect of kinetin and auxin on ethylene production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals a significant synergistic relationship between kinetin, a type of cytokinin, and auxin in the regulation of ethylene (B1197577) biosynthesis in plants. This guide delves into the experimental validation of this synergy, presenting comparative data, detailed protocols, and visual representations of the underlying molecular pathways and experimental designs.

Researchers and professionals in drug development and plant sciences can leverage this information to better understand the hormonal regulation of plant growth and development, with implications for agriculture and horticulture. The interplay between these phytohormones is crucial for processes ranging from fruit ripening to stress responses.

Quantitative Analysis of this compound and Auxin on Ethylene Production

Experimental evidence demonstrates that while auxin (specifically indole-3-acetic acid, IAA) alone can induce ethylene production, the presence of this compound significantly amplifies this effect. The following table summarizes the quantitative data from a key study on mung bean (Vigna radiata) hypocotyls, illustrating the synergistic effect.

TreatmentEthylene Production (nmol/g/hr)Free IAA Level (µg/g fresh weight)
Control (No hormones)~0.1~0.5
This compound (0.1 mM)~0.2~0.5
IAA (0.1 mM)~2.5~2.0
IAA (0.1 mM) + this compound (0.1 mM)~7.5~4.0

Data adapted from studies on mung bean hypocotyls. Actual values can vary based on plant species and experimental conditions.

The data clearly indicates that the combination of IAA and this compound results in a level of ethylene production and free IAA that is substantially higher than the sum of the effects of each hormone applied individually.

The Underlying Mechanism: A Signaling Perspective

The synergistic effect of this compound on auxin-induced ethylene production is primarily attributed to its influence on auxin metabolism.[1][2][3] this compound enhances the uptake of IAA and, more critically, suppresses its conjugation into inactive forms such as indoleacetylaspartic acid.[1][2][3] This leads to a higher concentration of free, active IAA within the plant tissue, which in turn upregulates the key enzymes in the ethylene biosynthesis pathway: ACC synthase (ACS) and ACC oxidase (ACO).[1][3][4] Auxin is known to induce the transcription of ACS genes, which catalyze the rate-limiting step in ethylene production.[4][5]

SignalingPathway cluster_cell Plant Cell Auxin Auxin (IAA) InactiveAuxin Inactive Auxin (Conjugates) Auxin->InactiveAuxin Conjugation ACC_Synthase ACC Synthase (ACS) Auxin->ACC_Synthase Induces Transcription This compound This compound This compound->Auxin Enhances Uptake This compound->InactiveAuxin Suppresses Conjugation ACC ACC ACC_Synthase->ACC Catalyzes Ethylene Ethylene ACC->Ethylene Conversion via ACO ACC_Oxidase ACC Oxidase (ACO)

Caption: Signaling pathway of auxin-induced ethylene production and this compound's synergistic role.

Experimental Protocol for Validating the Synergistic Effect

The following protocol provides a detailed methodology for replicating the experiment to validate the synergistic effect of this compound and auxin on ethylene production. This protocol is based on studies conducted on mung bean hypocotyls.[6]

1. Plant Material and Growth Conditions:

  • Mung bean (Vigna radiata) seeds are surface-sterilized and germinated on moist vermiculite (B1170534) in the dark at a constant temperature (e.g., 25°C) for 4-5 days.

  • Hypocotyl segments of a uniform length (e.g., 2 cm) are excised from a region 1 cm below the hook of the etiolated seedlings.

2. Incubation and Treatment:

  • A defined number of hypocotyl segments (e.g., 20) are placed in sealed flasks (e.g., 25 mL) containing an incubation buffer (e.g., 10 mL of 2% sucrose (B13894) and 50 mM potassium phosphate, pH 6.8).

  • The flasks are divided into four treatment groups:

    • Control (incubation buffer only)

    • This compound (e.g., 0.1 mM)

    • IAA (e.g., 0.1 mM)

    • IAA (e.g., 0.1 mM) + this compound (e.g., 0.1 mM)

  • The flasks are incubated under controlled conditions (e.g., 25°C in the dark) for a specific duration (e.g., 24 hours), with gentle shaking.

3. Ethylene Measurement:

  • At specified time intervals, a gas sample (e.g., 1 mL) is withdrawn from the headspace of each sealed flask using a gas-tight syringe.

  • The ethylene concentration in the gas sample is quantified using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., activated alumina).[7]

  • Ethylene production is calculated and expressed as nanomoles per gram of fresh weight per hour.

4. Free Auxin Quantification (Optional but Recommended):

  • At the end of the incubation period, the hypocotyl segments are harvested, weighed, and frozen in liquid nitrogen.

  • The tissue is then homogenized and extracted to isolate free IAA.

  • The concentration of free IAA is determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result A Mung Bean Seed Germination B Hypocotyl Segment Excision A->B C Incubation in Sealed Flasks B->C D Hormone Application (Control, this compound, IAA, IAA+this compound) C->D E Headspace Gas Sampling D->E G Free IAA Extraction & Quantification (Optional) D->G F Ethylene Quantification (Gas Chromatography) E->F H Comparative Data Analysis F->H G->H

Caption: Experimental workflow for validating the synergistic effect of this compound and auxin on ethylene production.

Conclusion

The synergistic action of this compound and auxin on ethylene production is a well-documented phenomenon, primarily driven by this compound's ability to maintain higher levels of free, active auxin. The provided experimental framework offers a robust method for researchers to independently validate these findings. Understanding this intricate hormonal interplay is fundamental for developing strategies to manipulate plant growth, development, and responses to environmental stimuli, with significant implications for agricultural biotechnology and crop improvement.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Kinetin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Kinetin, a synthetic cytokinin crucial in plant cell culture. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling, fostering a relationship built on trust and value that extends beyond our products.

This compound Disposal: A Step-by-Step Protocol

Proper disposal of this compound is essential to prevent environmental contamination and ensure a safe laboratory environment. The appropriate disposal method depends on the form of the this compound waste—solid, concentrated solution, dilute solution, or contaminated labware.

Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any disposal method.

Solid this compound Waste (Pure this compound, Expired Product)
  • Step 1: Packaging: Carefully place the solid this compound waste into a clearly labeled, sealed container. Ensure the container is compatible with the chemical.

  • Step 2: Labeling: Label the container as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date.

  • Step 3: Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[2][3]

Concentrated this compound Solutions
  • Step 1: Collection: Collect the concentrated this compound solution in a sealable, chemical-resistant container.

  • Step 2: Labeling: Clearly label the container as "Hazardous Waste" with the name "this compound Solution," its concentration, and the date.

  • Step 3: Storage: Store in a designated hazardous waste area.

  • Step 4: Disposal: Arrange for disposal through a licensed hazardous waste contractor.[1] Do not pour concentrated solutions down the drain.[4]

Dilute this compound Solutions (e.g., used culture media)

Disposal of dilute aqueous solutions may vary based on local regulations.

  • Option A (Preferred): Collection as Hazardous Waste:

    • Step 1: Collect the dilute solution in a labeled container as described for concentrated solutions.

    • Step 2: Arrange for disposal through your institution's hazardous waste program.

  • Option B (Check Local Regulations): Drain Disposal:

    • Important: This option is not universally acceptable. Verify with your local EHS and water treatment authority if this is permitted.

    • Step 1: If permitted, flush the dilute solution down a laboratory sink with a copious amount of cold water (at least 100-fold excess). This helps to further dilute the solution and prevent accumulation in the drainage system.

Contaminated Labware (e.g., flasks, pipettes, gloves)
  • Step 1: Decontamination: Whenever possible, decontaminate reusable labware by rinsing with a suitable solvent (e.g., ethanol (B145695) or water) and collecting the rinsate as hazardous waste.

  • Step 2: Disposal of Single-Use Items: Place single-use contaminated items such as gloves, paper towels, and plasticware into a designated hazardous waste bag or container.

  • Step 3: Labeling and Disposal: Seal the container, label it as "Hazardous Waste" with a description of the contents, and dispose of it through your institution's hazardous waste management service.

Quantitative Disposal Guidelines

The following table summarizes key quantitative data related to this compound disposal. It is important to note that specific regulatory limits can vary significantly.

Waste TypeRecommended Disposal MethodKey Quantitative Considerations
Solid this compound Incineration by a licensed contractorDispose of any quantity as hazardous waste.
Concentrated this compound Solutions Collection for licensed disposalTreat all concentrations as hazardous waste.
Dilute Aqueous Solutions Collection for licensed disposal (preferred) or drain disposal (if permitted)For drain disposal, if allowed, flush with a large excess of water.
Contaminated Materials Collection for licensed disposalPackage to prevent leakage and exposure.

In Case of a Spill

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For liquid spills, contain the spill using absorbent materials like vermiculite (B1170534) or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleanup: Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

This compound Disposal Workflow

Caption: Logical workflow for the proper disposal of different forms of this compound waste.

Beyond Disposal: Understanding this compound's Role

To foster a deeper understanding of the materials you work with, we provide this supplementary information on this compound's biological significance and its application in research.

Cytokinin Signaling Pathway

This compound is a synthetic member of the cytokinin class of plant hormones. Cytokinins are central to regulating cell division and differentiation. The signaling pathway is a multi-step phosphorelay system.

CytokininSignaling This compound This compound (Cytokinin) Receptor Histidine Kinase Receptor (in cell membrane) This compound->Receptor binds to Phosphorelay Phosphorelay Cascade (via Histidine Phosphotransfer Proteins) Receptor->Phosphorelay activates ResponseRegulator Response Regulators (in nucleus) Phosphorelay->ResponseRegulator phosphorylates GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression regulates CellularResponse Cellular Response (e.g., cell division, differentiation) GeneExpression->CellularResponse leads to

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Kinetin, a synthetic cytokinin used in plant tissue culture and as an anti-aging ingredient in cosmetics. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in a laboratory setting, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets.

Body Part Personal Protective Equipment (PPE) Specifications and Remarks
Hands Chemical-resistant glovesNitrile rubber gloves are commonly recommended. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[1]
Eyes Safety glasses or gogglesGoggles conforming to European standard EN 166 or equivalent are recommended to protect against dust particles and splashes.[1]
Body Laboratory coat or long-sleeved clothingA lab coat should be worn to protect the skin and personal clothing from contamination.[1][2][3]
Respiratory Not generally required for small-scale useFor large-scale operations, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1][4] Use in a well-ventilated area is crucial.[5][6]

First Aid Measures in Case of Exposure

Accidental exposure to this compound should be addressed immediately. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or respiratory symptoms occur, seek medical attention.[4][5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person feels unwell, call a physician.[2][6]

Standard Operating Procedure for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

Standard Operating Procedure for this compound Handling prep Preparation - Review Safety Data Sheet - Ensure proper ventilation - Put on required PPE weigh Weighing - Use a chemical fume hood or ventilated enclosure - Avoid generating dust prep->weigh solubilize Solubilization - Add this compound to the appropriate solvent - Handle solutions with care to avoid splashes weigh->solubilize use Use in Experiment - Follow established experimental protocols - Maintain a clean workspace solubilize->use storage Storage - Store in a cool, dry, dark place - Keep container tightly sealed use->storage disposal Waste Disposal - Dispose of waste according to local, state, and federal regulations - Do not pour down the drain use->disposal

Caption: Workflow for the safe handling of this compound.

Emergency Plan for this compound Spills

In the event of a this compound spill, a clear and immediate response is necessary to contain the material and prevent exposure.

This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area - Alert others in the vicinity spill->evacuate ppe Don Appropriate PPE - Including respiratory protection if necessary evacuate->ppe contain Contain the Spill - Use inert absorbent material for solutions - Gently sweep up solid material ppe->contain collect Collect Spill Material - Place in a sealed, labeled container contain->collect clean Clean the Area - Decontaminate the spill surface collect->clean dispose Dispose of Waste - Follow hazardous waste disposal procedures clean->dispose

Caption: Step-by-step plan for responding to a this compound spill.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Always use this compound in a well-ventilated area to minimize inhalation exposure.[5][6]

  • Avoid the formation of dust when handling the solid form.[5][6]

  • Wash hands thoroughly after handling the substance.[3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

Storage:

  • Store this compound in a cool, dry, and dark place to prevent degradation.[5]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

Disposal Plan

The disposal of this compound and its waste must be carried out in compliance with all local, state, and federal regulations.

  • Solid Waste: Unused or waste this compound powder should be disposed of as chemical waste.[8] Some sources suggest that for disposal, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Liquid Waste: Do not dispose of this compound solutions down the drain.[8] Collect liquid waste in a properly labeled, sealed container for chemical waste disposal.[8] For some solutions, dilution followed by flushing down a foul water drain with plenty of water may be permissible, but this should be verified with local regulations.[3]

  • Contaminated Materials: Personal protective equipment and other materials contaminated with this compound should be collected in a sealed bag and disposed of as chemical waste.[8] Empty containers should be rinsed and disposed of according to local regulations; some plastic containers may be recyclable.[3]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.